(2S)-2-hydroxyhexadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H66N7O18P3S |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25(45)36(50)66-20-19-39-27(46)17-18-40-34(49)31(48)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-30(61-63(51,52)53)29(47)35(60-26)44-24-43-28-32(38)41-23-42-33(28)44/h23-26,29-31,35,45,47-48H,4-22H2,1-3H3,(H,39,46)(H,40,49)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53) |
InChI Key |
KCYAHSOGWAZYJF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 2-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-hydroxyhexadecanoyl-CoA, a critical intermediate in cellular lipid metabolism. A key finding of this report is the stereochemical specificity of the endogenous mammalian pathway, which primarily synthesizes the (R)-enantiomer of 2-hydroxy fatty acids, contrary to the requested focus on the (2S) form. The potential origins of (S)-2-hydroxy fatty acids, likely from exogenous sources such as the gut microbiome, are also discussed. This document details the core enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and provides visual representations of the key processes. This information is intended to support research and development efforts in fields where 2-hydroxy fatty acids play a significant role, including neurology, dermatology, and oncology.
Introduction
2-Hydroxy fatty acids (2-OH FAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of a fatty acid chain. These molecules are integral components of various complex lipids, most notably sphingolipids, which are abundant in the nervous system and skin. The 16-carbon saturated 2-hydroxy fatty acid, 2-hydroxyhexadecanoic acid, and its activated form, 2-hydroxyhexadecanoyl-CoA, are key players in the synthesis of these specialized lipids and are implicated in various physiological and pathological processes. Understanding the biosynthesis of 2-hydroxyhexadecanoyl-CoA is therefore crucial for elucidating its roles in health and disease and for the development of novel therapeutic strategies.
The Core Biosynthetic Pathway
The biosynthesis of 2-hydroxyhexadecanoyl-CoA in mammals is a two-step process primarily occurring in the endoplasmic reticulum and peroxisomes.
Step 1: 2-Hydroxylation of Hexadecanoic Acid
The initial and rate-limiting step is the hydroxylation of hexadecanoic acid (palmitic acid) at the C-2 position to form 2-hydroxyhexadecanoic acid. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .
-
Substrate: Hexadecanoic acid (Palmitic acid)
-
Cofactors: NAD(P)H, O₂[1]
-
Cellular Localization: Endoplasmic Reticulum[2]
A critical aspect of this enzymatic reaction is its stereospecificity. FA2H exclusively produces the (R)-enantiomer of 2-hydroxy fatty acids.[1][3][4][5] The presence of (S)-2-hydroxy fatty acids in mammalian tissues is believed to originate from external sources, such as the metabolic activity of gut bacteria.[3]
Step 2: Acyl-CoA Synthesis
The newly synthesized (R)-2-hydroxyhexadecanoic acid is then activated to its CoA thioester, (R)-2-hydroxyhexadecanoyl-CoA, by an Acyl-CoA Synthetase (ACS) .
-
Enzyme: Acyl-CoA Synthetase (ACS)
-
Substrate: (R)-2-Hydroxyhexadecanoic acid, Coenzyme A (CoA), ATP
-
Product: (R)-2-Hydroxyhexadecanoyl-CoA, AMP, Pyrophosphate
-
Cellular Localization: Endoplasmic Reticulum, Peroxisomes
While multiple ACS enzymes exist with broad substrate specificity, the specific isozyme(s) responsible for the activation of 2-hydroxy fatty acids and their stereochemical preference have not been extensively characterized.
The (2S)-Enantiomer: An Unconventional Pathway
Current evidence does not support a dedicated endogenous mammalian biosynthetic pathway for (2S)-2-hydroxyhexadecanoyl-CoA. The primary hydroxylating enzyme, FA2H, is stereospecific for the (R)-enantiomer.[1][3][4][5] The presence of (S)-2-hydroxy fatty acids in mammalian systems is likely attributable to:
-
Bacterial Origin: Many bacterial species are known to produce (S)-2-hydroxy fatty acids, which can be absorbed from the gut.[3]
-
Alternative, Uncharacterized Enzymes: While speculative, it is possible that other enzymes, such as certain cytochrome P450s, may have minor activity in producing the (S)-enantiomer under specific physiological or pathological conditions. However, this has not been definitively established.
Signaling and Regulatory Aspects
The regulation of 2-hydroxyhexadecanoyl-CoA biosynthesis is primarily controlled at the level of the FA2H enzyme. The expression of the FA2H gene is tissue-specific, with high levels observed in the brain, skin, and kidneys.[1] Transcriptional regulation of FA2H is an active area of research, with evidence suggesting involvement of transcription factors such as PPARα.
The downstream product, 2-hydroxyhexadecanoyl-CoA, is a precursor for the synthesis of 2-hydroxy-sphingolipids, which are important components of myelin and epidermal ceramides. The levels of these complex lipids can, in turn, influence cellular signaling pathways related to cell proliferation, differentiation, and apoptosis.
Quantitative Data
Quantitative data on the biosynthesis of 2-hydroxyhexadecanoyl-CoA is limited. The following table summarizes the available information. It is important to note the absence of specific kinetic parameters for human FA2H with hexadecanoic acid as a substrate and the lack of reported intracellular concentrations for this compound.
| Parameter | Value | Organism/System | Reference |
| FA2H Kinetics | |||
| Km for Tetracosanoic Acid (C24:0) | <0.18 µM | Human (recombinant) | [3] |
| Cellular Concentrations | |||
| (R)-2-hydroxy palmitic acid | Detected, but not quantified | CHO cells overexpressing hFA2H | [4] |
| 2-hydroxyceramides (C16) | 3-20 fold increase over control | COS7 cells expressing hFA2H | [1] |
| Free Cytosolic Acyl-CoA | In the low nanomolar range | General |
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from methodologies described in the literature for measuring FA2H activity.
Materials:
-
Microsomal fraction containing FA2H (from transfected cells or tissue homogenates)
-
Hexadecanoic acid (substrate)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase (if using a reconstituted system)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Internal standard (e.g., deuterated 2-hydroxyhexadecanoic acid)
-
Solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, assay buffer, and the NADPH regeneration system.
-
Initiate Reaction: Add the substrate, hexadecanoic acid (solubilized, e.g., in α-cyclodextrin), to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.
-
Isolation of Fatty Acids: Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Re-dissolve the lipid extract in a suitable solvent and add the derivatizing agent. Heat at 60-70°C to facilitate the formation of trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS).
Quantification of 2-Hydroxyhexadecanoic Acid by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms)
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for the TMS-derivatized 2-hydroxyhexadecanoic acid and the internal standard.
Quantification:
-
Generate a standard curve using known concentrations of a 2-hydroxyhexadecanoic acid standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 2-hydroxyhexadecanoic acid in the sample by comparing its peak area ratio to the standard curve.
Visualizations
Biosynthetic Pathway of (R)-2-Hydroxyhexadecanoyl-CoA
Caption: Biosynthesis of (R)-2-Hydroxyhexadecanoyl-CoA.
Experimental Workflow for FA2H Activity Measurement
Caption: Experimental workflow for FA2H activity assay.
Conclusion
The biosynthesis of 2-hydroxyhexadecanoyl-CoA is a fundamental process with significant implications for cellular function, particularly in tissues rich in sphingolipids. This guide has detailed the established pathway, which endogenously produces the (R)-enantiomer via the action of FA2H and subsequent activation by an acyl-CoA synthetase. The notable absence of a known mammalian pathway for the (2S)-enantiomer highlights a critical area for future research, with current evidence pointing towards an exogenous origin. The provided experimental protocols and visualizations serve as a resource for researchers investigating this pathway and its role in health and disease. Further studies are warranted to fully elucidate the regulatory mechanisms governing this pathway, identify the specific acyl-CoA synthetases involved, and explore the potential physiological roles of (S)-2-hydroxy fatty acids in mammals.
References
- 1. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of (2S)-2-Hydroxyhexadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-hydroxyhexadecanoyl-CoA is a crucial intermediate in the peroxisomal α-oxidation pathway, a key metabolic process for the degradation of 2-hydroxy long-chain fatty acids. Its metabolism is primarily governed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyacyl-CoA lyase 1 (HACL1), which cleaves it into pentadecanal (B32716) and formyl-CoA. This guide provides a comprehensive overview of the synthesis, degradation, and regulation of this compound, including detailed experimental protocols and data presented for researchers in metabolism and drug development.
Introduction
This compound is a stereoisomer of 2-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. 2-hydroxy fatty acids are integral components of various lipids, particularly sphingolipids found in the nervous system and skin.[1][2] The metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in several metabolic disorders. The primary metabolic fate of this compound is its degradation through the peroxisomal α-oxidation pathway.[3][4] This pathway is distinct from the more common β-oxidation and is essential for the breakdown of fatty acids with modifications that hinder β-oxidation.
Synthesis of this compound
The synthesis of this compound is initiated by the hydroxylation of hexadecanoyl-CoA at the C-2 position. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H) , an enzyme primarily located in the endoplasmic reticulum.[5] FA2H is a monooxygenase that utilizes molecular oxygen and a reducing equivalent, typically NADPH, provided by cytochrome P450 reductase.[6]
The overall reaction is as follows:
Hexadecanoyl-CoA + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O
Degradation of this compound: Peroxisomal α-Oxidation
The sole pathway for the degradation of this compound is the peroxisomal α-oxidation pathway. This process involves the cleavage of the C1-C2 bond, resulting in a fatty aldehyde shortened by one carbon and a C1 unit in the form of formyl-CoA.[3][4][7]
The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[5][7][8] HACL1 is a homotetrameric protein located within the peroxisomes.[7]
The cleavage reaction catalyzed by HACL1 is as follows:
This compound → Pentadecanal + Formyl-CoA
The products of this reaction are further metabolized:
-
Pentadecanal is oxidized to pentadecanoic acid by a fatty aldehyde dehydrogenase. Pentadecanoic acid can then enter the β-oxidation pathway for complete degradation.[9]
-
Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[7]
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Source |
| HACL1 | This compound | Data not available | Data not available | - |
| HACL1 | 2-Hydroxyoctadecanoyl-CoA | Data not available | Data not available | [10] |
Table 1: Enzyme Kinetic Data for HACL1. Further research is required to determine the precise kinetic parameters of HACL1 for this compound.
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated, primarily at the transcriptional level of the enzymes involved in the α-oxidation pathway.
Transcriptional Regulation by PPARα
The expression of genes involved in peroxisomal fatty acid oxidation, including potentially HACL1, is regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[1][11] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator-Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[11][12][13]
Studies on HACL1 deficient mice have shown that a diet high in phytol (B49457) (a precursor to phytanic acid, another substrate for α-oxidation) leads to the upregulation of proteins involved in PPAR signaling, suggesting a compensatory mechanism.[14] While a direct PPRE in the HACL1 promoter has not been definitively characterized in all species, the evidence strongly points to PPARα as a key regulator of this pathway.[9]
References
- 1. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. physoc.org [physoc.org]
- 9. Species differences in sequence and activity of the peroxisome proliferator response element (PPRE) within the acyl CoA oxidase gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Gene Sharing a Promoter and Peroxisome Proliferator-Response Elements With Acyl-CoA Oxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications [frontiersin.org]
- 14. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of (2S)-2-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-Hydroxyhexadecanoyl-CoA is a key metabolic intermediate in the α-oxidation of fatty acids, a catabolic pathway essential for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. Understanding its subcellular localization is critical for elucidating the regulation of lipid metabolism and its implications in various disease states. This guide provides a comprehensive overview of the cellular distribution of this compound, detailing the metabolic pathways it participates in, the key enzymes governing its flux, and rigorous experimental protocols for its study. Quantitative data for related metabolic activities are presented, and logical and metabolic pathways are visualized to facilitate a deeper understanding of its cellular roles.
Introduction
2-Hydroxy fatty acids (hFAs) are integral components of various lipids, most notably sphingolipids, where they play crucial roles in membrane structure and signaling. The stereochemistry of these molecules is paramount to their function and metabolic fate. While the (R)-enantiomer of 2-hydroxy fatty acids is typically incorporated into sphingolipids in the endoplasmic reticulum (ER), the (S)-enantiomer, including this compound, is an intermediate in the peroxisomal and ER-based α-oxidation pathway. This pathway is responsible for the degradation of fatty acids that cannot be processed by β-oxidation due to methyl branching at the β-carbon, such as phytanic acid, or for the metabolism of 2-hydroxy fatty acids themselves. The dual localization of the enzymes involved in its metabolism points to a complex subcellular distribution and trafficking of this compound between the peroxisome and the endoplasmic reticulum.
Metabolic Pathways and Cellular Localization
The metabolism of this compound is primarily associated with the α-oxidation pathway. This pathway involves a series of enzymatic reactions that lead to the shortening of a fatty acid by one carbon atom.
Key Cellular Compartments:
-
Peroxisomes: Peroxisomes are the primary site for the α-oxidation of branched-chain fatty acids like phytanic acid. The entire pathway for phytanic acid breakdown is believed to occur within peroxisomes[1]. This process generates 2-hydroxyacyl-CoA intermediates. The peroxisomal enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) is responsible for the cleavage of these intermediates.
-
Endoplasmic Reticulum (ER): The ER also plays a significant role in the metabolism of 2-hydroxy fatty acids. A second 2-hydroxyacyl-CoA lyase, HACL2, is localized to the ER. This suggests that α-oxidation of straight-chain 2-hydroxy fatty acids can also occur in this organelle.
The biosynthesis of the (R)-enantiomer of 2-hydroxy fatty acids for incorporation into sphingolipids is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme located in the endoplasmic reticulum[2]. The degradation of these 2-hydroxy sphingolipids, however, relies on the peroxisomal α-oxidation pathway[3].
Enzymatic Landscape
The subcellular distribution of this compound is dictated by the localization of the enzymes that produce and consume it.
-
Phytanoyl-CoA Dioxygenase (PHYH): This peroxisomal enzyme hydroxylates phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA, a direct precursor to intermediates like this compound in the context of branched-chain fatty acid oxidation.
-
2-Hydroxyacyl-CoA Lyase 1 (HACL1): Located in peroxisomes, this thiamine (B1217682) pyrophosphate-dependent enzyme cleaves 2-hydroxyacyl-CoAs.
-
2-Hydroxyacyl-CoA Lyase 2 (HACL2): Found in the endoplasmic reticulum, HACL2 also catalyzes the cleavage of 2-hydroxyacyl-CoAs.
The presence of HACL1 in peroxisomes and HACL2 in the ER indicates that this compound is present and metabolized in both compartments.
Quantitative Data
Table 1: Subcellular Distribution of Palmitoyl-CoA Synthetase Activity in Human Liver
| Cellular Fraction | Percentage of Total Activity |
| Peroxisomes | 16% |
| Mitochondria | 21% |
| Microsomal (ER) | 60% |
Data from M. Bronfman, et al. This table indicates the relative capacity of organelles to activate long-chain fatty acids, a prerequisite for their metabolism.
Signaling Pathways
While primarily a metabolic intermediate, 2-hydroxy fatty acids and their derivatives can influence cellular signaling. They are known to affect the biophysical properties of membranes, which can, in turn, modulate the activity of membrane-bound proteins and signaling complexes[2][4].
-
Membrane Microdomain Organization: The hydroxyl group of 2-hydroxy fatty acids in sphingolipids can participate in hydrogen bonding, stabilizing membrane microdomains (lipid rafts)[4].
-
Modulation of Signaling Receptors: In plants, 2-hydroxy sphingolipids are necessary for the organization of plasma membrane nanodomains and the proper function of pattern recognition receptors involved in immunity[5][6].
-
Influence on Cancer Cell Signaling: Overexpression of FA2H in gastric cancer cells has been shown to inhibit the mTOR/S6K1/Gli1 pathway, suggesting a role for 2-hydroxylated lipids in cancer signaling[4].
The specific signaling roles of the (2S) enantiomer and its CoA derivative are less clear and represent an active area of research.
Experimental Protocols
Determining the subcellular localization of this compound requires a two-stage process: (1) isolation of highly enriched organelle fractions (peroxisomes and ER), and (2) sensitive quantification of the acyl-CoA molecule within these fractions.
Protocol 1: Isolation of Peroxisomes and Endoplasmic Reticulum (Microsomes)
This protocol is a composite of established methods for subcellular fractionation using differential and density gradient centrifugation.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 10 mM HEPES (pH 7.4), 1 mM EDTA, protease inhibitor cocktail.
-
Density Gradient Medium: OptiPrep™ or Nycodenz®.
-
Dounce homogenizer with a loose-fitting pestle.
-
Ultracentrifuge and appropriate rotors.
Procedure:
-
Homogenization:
-
Harvest cultured cells or finely minced tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 3-5 volumes of ice-cold Homogenization Buffer.
-
Homogenize using a Dounce homogenizer with 10-15 gentle strokes on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Carefully collect the supernatant, which contains microsomes (ER) and peroxisomes. This is the post-mitochondrial supernatant (PMS).
-
-
Density Gradient Centrifugation (for Peroxisome Enrichment):
-
Prepare a discontinuous or continuous density gradient (e.g., 15-50% OptiPrep™).
-
Layer the PMS onto the top of the gradient.
-
Centrifuge at 100,000 x g for 2-3 hours at 4°C.
-
Carefully collect fractions from the top of the gradient. Peroxisomes will be in the denser fractions.
-
-
Microsome (ER) Pelletization:
-
The PMS from step 2 can be centrifuged at 100,000 x g for 1 hour at 4°C to pellet the total microsomal fraction (ER).
-
-
Fraction Analysis:
-
Assess the purity of the fractions by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Calnexin for ER, and COX IV for mitochondrial contamination).
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the extraction and quantification of acyl-CoAs from subcellular fractions.
Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v).
-
Internal Standard: A stable isotope-labeled acyl-CoA of a similar chain length (e.g., ¹³C₁₆-Palmitoyl-CoA) is recommended for accurate quantification.
-
LC-MS/MS system with a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Extraction:
-
To the isolated organelle fraction (e.g., 100 µg of protein), immediately add 500 µL of ice-cold Extraction Solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of Mobile Phase A.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient elution (e.g., 5% to 95% B over 15 minutes).
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion will be monitored (often corresponding to the phosphopantetheine moiety).
-
-
Quantification:
-
Create a standard curve using known concentrations of a 2-hydroxyhexadecanoyl-CoA standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion
This compound is a pivotal intermediate in fatty acid α-oxidation, a metabolic process distributed between peroxisomes and the endoplasmic reticulum. While direct quantification of its subcellular pools is challenging, its localization can be inferred from the known distribution of key enzymes like HACL1 and HACL2. The peroxisome is central to the α-oxidation of branched-chain fatty acids, while both the peroxisome and the ER are implicated in the metabolism of straight-chain 2-hydroxy fatty acids. The methodologies presented in this guide provide a robust framework for researchers to investigate the subcellular distribution and dynamics of this compound and related acyl-CoAs, which will be instrumental in advancing our understanding of lipid metabolism in health and disease. Further research into the potential signaling roles of 2-hydroxy fatty acids will likely uncover novel therapeutic targets for a range of metabolic and neurodegenerative disorders.
References
The Peroxisomal Alpha-Oxidation of (2S)-2-Hydroxyhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal alpha-oxidation is a critical metabolic pathway for the degradation of certain fatty acids that cannot be processed by beta-oxidation. This technical guide provides an in-depth exploration of the role of (2S)-2-hydroxyhexadecanoyl-CoA, a key intermediate in the alpha-oxidation of straight-chain 2-hydroxy fatty acids. We will detail the enzymatic steps, with a focus on the crucial function of 2-hydroxyacyl-CoA lyase 1 (HACL1), discuss the quantitative aspects of this pathway, and provide an overview of the experimental protocols used for its investigation. Furthermore, this guide will illustrate the regulatory signaling pathways that govern this metabolic process, offering a comprehensive resource for researchers in lipid metabolism and drug development.
Introduction
Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism. One of their key functions is the alpha-oxidation of fatty acids, a process that removes a single carbon atom from the carboxyl end of the fatty acid chain. This pathway is essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and straight-chain 2-hydroxy fatty acids. The degradation of 2-hydroxy fatty acids is particularly important as these molecules are constituents of brain cerebrosides and sulfatides.
This guide focuses on the peroxisomal alpha-oxidation of this compound, the activated form of 2-hydroxyhexadecanoic acid. Understanding the intricacies of this pathway is crucial for elucidating the pathophysiology of various metabolic disorders and for the development of novel therapeutic interventions.
The Peroxisomal Alpha-Oxidation Pathway of Straight-Chain 2-Hydroxy Fatty Acids
The alpha-oxidation of straight-chain 2-hydroxy fatty acids is a multi-step process that occurs primarily within the peroxisome.[1][2] The pathway for 2-hydroxyhexadecanoic acid can be summarized as follows:
-
Activation: 2-hydroxyhexadecanoic acid is first activated to its coenzyme A (CoA) ester, this compound. This reaction is dependent on ATP, CoA, and Mg2+.[1]
-
Cleavage: The key step in this pathway is the cleavage of this compound by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) .[3][4] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction yields two products: a C15 aldehyde, pentadecanal (B32716), and formyl-CoA.[4][5]
-
Further Metabolism: Pentadecanal is subsequently oxidized to pentadecanoic acid (C15:0), an odd-chain fatty acid. Formyl-CoA is rapidly converted to formate (B1220265) and then to carbon dioxide.[4]
It is important to note that a second enzyme, 2-hydroxyacyl-CoA lyase 2 (HACL2) , located in the endoplasmic reticulum, also contributes to the cleavage of 2-hydroxyacyl-CoAs.[6][7] While HACL1 shows higher activity towards 3-methyl-branched acyl-CoAs, HACL2 appears to play a more significant role in the alpha-oxidation of straight-chain 2-hydroxy fatty acids.[6]
The end product, pentadecanoic acid, can then be activated to pentadecanoyl-CoA and undergo further metabolism, including beta-oxidation. This pathway is a significant source of endogenous odd-chain fatty acids.[8]
Diagram of the Peroxisomal Alpha-Oxidation of this compound
Caption: Peroxisomal alpha-oxidation of 2-hydroxyhexadecanoic acid.
Quantitative Data
| Parameter | Value/Observation | Species/System | Reference |
| HACL1 Substrate Specificity | Both 2-hydroxy moiety and CoA-ester are obligatory. The 3-methyl group is not required. | Human (recombinant) | [3] |
| HACL1 Cofactors | Thiamine pyrophosphate (TPP) and Mg2+ | Human | [4][5] |
| HACL2 Substrate Preference | Plays a major role in the α-oxidation of straight-chain 2-hydroxy fatty acids. | Human (in yeast expression system) | [6] |
| Heptadecanoic Acid (C17:0) Levels | Significantly lower in plasma (~26%) and liver (~22%) of Hacl1 knockout mice, indicating its role in the metabolism of the C18 precursor, 2-hydroxyoctadecanoic acid. | Mouse (in vivo) | [8][9] |
| 2-Hydroxyphytanic Acid Accumulation | Accumulates in plasma of patients with certain peroxisomal disorders. | Human (patients) | [10] |
Experimental Protocols
Investigating the peroxisomal alpha-oxidation of this compound requires a combination of biochemical and analytical techniques.
Measurement of 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
A common method to determine HACL1 activity involves monitoring the formation of the aldehyde product from the 2-hydroxyacyl-CoA substrate.
Principle: Recombinant or purified HACL1 is incubated with this compound in the presence of TPP and Mg2+. The reaction is stopped, and the resulting pentadecanal is derivatized and quantified by a suitable analytical method.
Protocol Outline:
-
Enzyme Preparation: Purify recombinant human HACL1 or isolate peroxisomal fractions from tissue homogenates.
-
Substrate Preparation: Synthesize this compound.
-
Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., potassium phosphate), MgCl2, TPP, and the enzyme preparation.
-
Initiation and Incubation: Initiate the reaction by adding the substrate, this compound. Incubate at 37°C for a defined period.
-
Termination: Stop the reaction, for example, by adding acid.
-
Derivatization and Quantification: The aldehyde product (pentadecanal) can be derivatized to a fluorescent or UV-absorbing compound and quantified by HPLC.[11] Alternatively, the products can be analyzed by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for HACL1 Activity Assay
Caption: Workflow for measuring HACL1 activity.
Analysis of Odd-Chain Fatty Acids by GC-MS
The production of odd-chain fatty acids, such as pentadecanoic acid (C15:0), is an indicator of alpha-oxidation activity. GC-MS is a powerful tool for their quantification in biological samples.
Protocol Outline:
-
Lipid Extraction: Extract total lipids from cells or tissues using a method like the Folch or Bligh and Dyer procedure.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Internal Standard: Add a known amount of an odd-chain fatty acid internal standard (e.g., tridecanoic acid, C13:0) prior to extraction for accurate quantification.[12]
-
GC-MS Analysis: Separate the FAMEs by gas chromatography and detect them by mass spectrometry. Quantify the amount of C15:0 relative to the internal standard.
Measurement of Peroxisomal Oxidation using the Seahorse XF Analyzer
The Seahorse XF Analyzer can be adapted to measure the oxygen consumption rate (OCR) of isolated peroxisomes, providing a real-time assessment of their metabolic activity, including alpha- and beta-oxidation.[2]
Protocol Outline:
-
Isolation of Peroxisomes: Isolate highly purified peroxisomes from tissue homogenates (e.g., liver) using differential and density gradient centrifugation.
-
Seahorse XF Assay:
-
Plate the isolated peroxisomes in a Seahorse XF microplate.
-
Use a specialized assay medium containing substrates for peroxisomal oxidation (e.g., a mixture of fatty acids) and necessary cofactors (e.g., ATP, as peroxisomes do not synthesize their own).[2]
-
Measure the basal OCR.
-
Inject inhibitors of specific pathways to dissect the contribution of alpha- and beta-oxidation.
-
Regulatory Signaling Pathways
The expression of genes involved in peroxisomal fatty acid oxidation is tightly regulated by a network of signaling pathways, with the Peroxisome Proliferator-Activated Receptors (PPARs) playing a central role.
PPARα: This nuclear receptor is a major regulator of lipid metabolism, particularly in the liver.[13] Fatty acids and their derivatives, as well as fibrate drugs, are ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[13]
While the direct regulation of HACL1 and HACL2 by PPARα is not as extensively documented as for beta-oxidation enzymes, the overall induction of peroxisome proliferation and the upregulation of other peroxisomal genes by PPARα agonists suggest an indirect or yet-to-be-fully-characterized direct regulatory link.[14] For instance, in Hacl1-deficient mice fed a phytol-rich diet, there is an upregulation of proteins involved in PPAR signaling.[14]
Signaling Pathway for PPARα-mediated Regulation of Peroxisomal Oxidation
Caption: PPARα signaling pathway regulating peroxisomal gene expression.
Conclusion
The peroxisomal alpha-oxidation of this compound is a fundamental metabolic process with implications for both normal physiology and disease. The key enzyme, HACL1, along with its endoplasmic reticulum counterpart, HACL2, plays a crucial role in the degradation of straight-chain 2-hydroxy fatty acids and the production of odd-chain fatty acids. A deeper understanding of the quantitative aspects, experimental methodologies, and regulatory networks governing this pathway is essential for advancing our knowledge of lipid metabolism and for the development of targeted therapies for related disorders. This technical guide provides a solid foundation for researchers and professionals working in this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. hpst.cz [hpst.cz]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function of (2S)-2-Hydroxyhexadecanoyl-CoA in Sphingolipid Metabolism
Authored for: Researchers, Scientists, and Drug Development Professionals
December 6, 2025
Executive Summary
Sphingolipids are a critical class of lipids involved in maintaining cell membrane structure and mediating a vast array of cellular signaling processes. A specialized subset of these molecules contains a 2-hydroxy fatty acid N-acylated to the sphingoid base, conferring unique biophysical properties. This guide focuses on the pivotal role of (2S)-2-hydroxyhexadecanoyl-CoA, the activated form of 2-hydroxy palmitic acid (C16:0), in the biosynthesis of 2-hydroxylated C16 sphingolipids. We will explore its metabolic pathway, its functional significance in membrane organization and cellular signaling, its implication in human diseases such as fatty acid hydroxylase-associated neurodegeneration (FAHN), and the experimental methodologies used for its study. The function of this compound is intrinsically linked to its role as a specific precursor; its synthesis and utilization are the rate-limiting steps for the production of C16 2-hydroxylated sphingolipids, which carry out the ultimate biological functions.
Introduction to 2-Hydroxylated Sphingolipids
Sphingolipids are fundamental components of eukaryotic cell membranes, playing dual roles in structural integrity and signal transduction that governs processes like cell differentiation, apoptosis, and intracellular trafficking.[1] The immense structural diversity of sphingolipids allows for this functional versatility. One key modification is the hydroxylation of the N-acyl fatty acid chain at the C-2 position. These 2-hydroxylated sphingolipids (2hFA-SLs) are found in most eukaryotes and are particularly enriched in specific tissues such as the myelin sheath of the nervous system and the epidermis of the skin.[2]
The precursor molecule at the heart of C16 2hFA-SL synthesis is this compound. Its existence and availability are critical determinants for the downstream synthesis of 2-hydroxy C16-ceramide and more complex species like 2-hydroxy C16-galactosylceramide and 2-hydroxy C16-sphingomyelin.
Biosynthesis of C16 2-Hydroxylated Sphingolipids
The generation of 2-hydroxylated sphingolipids parallels the de novo ceramide synthesis pathway, with an initial hydroxylation step.
-
Fatty Acid Hydroxylation: The pathway begins with a free fatty acid, hexadecanoic acid (palmitic acid). The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the stereospecific hydroxylation at the C-2 position, producing (R)-2-hydroxyhexadecanoate.[3][4] This reaction is dependent on NADPH and a cytochrome b5 domain contained within the FA2H enzyme itself.[5]
-
Acyl-CoA Activation: The resulting 2-hydroxyfatty acid is then activated by an Acyl-CoA synthetase to form the thioester This compound . This activation is essential for its participation in ceramide synthesis.
-
Ceramide Synthesis: The activated this compound serves as a substrate for specific Ceramide Synthases (CerS) . Mammals have six CerS enzymes, each with a distinct specificity for fatty acyl-CoA chain length.[6] For C16 fatty acyl-CoAs, both hydroxylated and non-hydroxylated, CerS5 and CerS6 are the primary responsible enzymes.[7] These enzymes catalyze the N-acylation of a sphingoid base (e.g., sphinganine) to form dihydro-2-hydroxyceramide.[8]
-
Desaturation and Further Modification: A dihydroceramide (B1258172) desaturase then introduces a double bond into the sphingoid backbone to yield 2-hydroxyceramide. This molecule can then be transported to the Golgi apparatus to be further metabolized into more complex 2-hydroxylated sphingolipids, such as 2-hydroxysphingomyelin or 2-hydroxyglucosyl/galactosylceramides.
Functional Roles of C16 2-Hydroxylated Sphingolipids
The incorporation of a hydroxyl group at the C-2 position dramatically alters the biophysical properties of the sphingolipid, enabling unique functions primarily related to intermolecular hydrogen bonding.
Structural Integrity in Myelin and Skin
2-hydroxylated sphingolipids are highly abundant components of the myelin sheath and the stratum corneum of the epidermis.[2]
-
Myelin: Galactosylceramide (GalCer) and its sulfated form, sulfatide, make up approximately 25% of myelin lipids, and over half of these contain a 2-hydroxylated fatty acid.[9] This suggests that 2hFA-SLs are critical for the unique, compact, and stable multilamellar structure of myelin which is essential for rapid saltatory nerve conduction.[9][10] While not essential for the initial formation of myelin, their absence leads to late-onset axon and myelin sheath degeneration, highlighting their crucial role in long-term myelin maintenance.[9][11]
-
Skin Barrier: In the epidermis, 2-hydroxy-ceramides are essential for the formation of the lamellar bodies that constitute the skin's permeability barrier, preventing water loss and protecting against environmental insults.
Membrane Organization and Signaling
The C-2 hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of a dense intermolecular hydrogen bond network with adjacent lipids and membrane proteins. This capability is crucial for the organization of specialized plasma membrane nanodomains, often called "lipid rafts".[12]
These ordered domains serve as platforms to concentrate or exclude specific proteins, thereby regulating their activity and downstream signaling. For example, in plants, 2-hydroxy sphingolipids are necessary for the proper organization of pattern recognition receptors and the NADPH oxidase RBOHD, which is critical for the reactive oxygen species (ROS) burst during immune responses.[12] In adipocytes, the presence of (R)-2-hydroxy palmitic acid is required to maintain the stability of lipid rafts, which in turn affects the localization and function of the GLUT4 glucose transporter.[4]
Involvement in Human Disease
Given the critical roles of 2hFA-SLs, defects in their synthesis have severe pathological consequences.
-
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN): Mutations in the FA2H gene that abolish or reduce enzyme activity cause this rare, autosomal recessive neurodegenerative disorder, also known as Hereditary Spastic Paraplegia 35 (SPG35).[2] The disease is characterized by progressive spasticity, leukodystrophy (improper myelin development), and brain iron accumulation. The pathology underscores the indispensable role of 2-hydroxylated sphingolipids for the long-term health and stability of the central nervous system.[2]
-
Cancer: The expression level of FA2H has been correlated with the prognosis of several cancers. A low expression of FA2H is often associated with a poor prognosis.[2] This suggests a complex role for 2hFA-SLs in tumor biology that may be context-dependent, potentially influencing processes like cell migration or drug resistance.
Quantitative Data
Quantitative kinetic and concentration data for C16-specific 2-hydroxylated species are sparse in the literature. The available data primarily concern the key synthesizing enzymes.
| Parameter | Enzyme | Substrate | Value | Tissue/System | Citation |
| Enzyme Kinetics | |||||
| Michaelis Constant (KM) | FA2H | Tetracosanoic Acid (C24:0) | <0.18 µM | Recombinant | [3] |
| Optimal pH | FA2H | Tetracosanoic Acid (C24:0) | 7.6 - 7.8 | Recombinant | [3] |
| Substrate Specificity | |||||
| Acyl-CoA Specificity | CerS5 / CerS6 | C14:0-C16:0 Acyl-CoAs | High | Mammalian Cells | [6][13] |
| 2-OH-Acyl-CoA Use | All CerS (1-6) | Various 2-OH-Acyl-CoAs | Confirmed | HEK 293T Cells | [8] |
Note: The KM value for FA2H was determined using tetracosanoic acid (C24:0), a very-long-chain fatty acid, not hexadecanoic acid (C16:0). Kinetic parameters may differ for the C16 substrate.
Experimental Methodologies
The analysis of this compound itself is challenging due to its low abundance and transient nature. Therefore, research typically focuses on quantifying the downstream, more stable 2-hydroxylated sphingolipid products. The standard workflow involves lipid extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
Detailed Experimental Protocol: LC-MS/MS Quantification of C16 2-Hydroxylated Sphingolipids
This protocol provides a generalized procedure for the extraction and analysis of 2-hydroxylated sphingolipids from biological tissues.
1. Sample Preparation and Homogenization:
-
Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen to halt enzymatic activity.[1]
-
Homogenize the frozen tissue in a suitable buffer, keeping the sample on ice.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
To the tissue homogenate (e.g., in 800 µL of water), add 3 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Add appropriate internal standards (e.g., deuterated or odd-chain 2-hydroxy ceramides) at this stage.
-
Vortex vigorously for 1-2 minutes.
-
Add 1 mL of chloroform and vortex again.
-
Add 1 mL of water to induce phase separation and vortex for a final time.
-
Centrifuge the mixture (e.g., at 3000 x g for 10 minutes at 4°C) to separate the phases.[1]
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein interface.[1]
-
Dry the collected organic phase under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C under argon until analysis.[1]
3. Optional: Solid-Phase Extraction (SPE) for Fractionation:
-
For complex samples, SPE can be used to enrich for specific lipid classes.
-
Condition a silica SPE cartridge with a nonpolar solvent like hexane.[15]
-
Reconstitute the dried lipid extract in a small volume of a nonpolar solvent (e.g., hexane:isopropanol) and apply it to the cartridge.
-
Elute neutral lipids (e.g., triglycerides) with a nonpolar solvent mixture (e.g., 5% ethyl acetate (B1210297) in hexane).[15]
-
Elute the ceramide/glycosphingolipid fraction, which includes the 2-hydroxylated species, with a more polar solvent mixture (e.g., hexane/methanol/chloroform, 80/10/10 v/v/v).[15]
-
Dry the collected fraction under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried lipid extract in an appropriate solvent for injection (e.g., isopropanol/chloroform/methanol).[16]
-
Chromatography: Use a suitable HPLC or UHPLC column for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating sphingolipid classes based on head group polarity.[17] Reversed-phase columns (e.g., C8 or C18) separate lipids based on acyl chain length and saturation.[16]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive or negative ion mode.[1]
-
Use a data-dependent acquisition method where the most abundant ions in a full scan are selected for fragmentation (MS/MS).
-
The C-2 position of the hydroxyl group can be confirmed by characteristic fragmentation patterns in the MS² spectrum.[14] For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole instrument, targeting specific precursor-product ion transitions for each analyte and its internal standard.
Conclusion and Future Directions
This compound is a specialized metabolic intermediate whose sole established function is to serve as the activated precursor for the synthesis of C16 2-hydroxylated sphingolipids via CerS5 and CerS6. The downstream products are not minor metabolites but are integral structural and signaling molecules essential for the long-term integrity of the nervous system and the barrier function of the skin. Their ability to form extensive hydrogen-bond networks underpins their role in stabilizing the highly organized structures of myelin and lipid rafts.
Key areas for future research include:
-
Alternative Synthesis Pathways: While FA2H is the primary enzyme for 2-hydroxy fatty acid synthesis, evidence suggests that other, yet-unidentified, hydroxylases may exist, as FA2H knockout does not completely eliminate all 2hFA-SLs.[14] Identifying these enzymes is a critical task.
-
Enzyme Kinetics and Regulation: Detailed kinetic studies of CerS5 and CerS6 with this compound are needed to understand the regulation and efficiency of 2-hydroxyceramide synthesis compared to their non-hydroxylated counterparts.
-
Therapeutic Targeting: Given the link between CerS enzymes and metabolic diseases like obesity and diabetes, and the role of FA2H in neurodegeneration, the enzymes in this pathway represent potential targets for drug development.[6][18] Understanding the specific functions of C16 2hFA-SLs could pave the way for novel therapies targeting these complex disorders.
References
- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 7. Fatty acid transport protein 2 interacts with ceramide synthase 2 to promote ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Sphingolipids in myelination and myelin stability and their involvement in childhood and adult demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of (2S)-2-hydroxyhexadecanoyl-CoA and 2-hydroxyacyl-CoA Lyase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between (2S)-2-hydroxyhexadecanoyl-CoA and 2-hydroxyacyl-CoA lyase 1 (HACL1), a critical enzyme in the peroxisomal alpha-oxidation of fatty acids. This document details the biochemical properties of HACL1, its kinetic parameters with relevant substrates, and the broader metabolic pathways in which this interaction is pivotal. Detailed experimental protocols for the expression and purification of recombinant HACL1, synthesis of its substrate, and methods for assaying its enzymatic activity are provided. Furthermore, this guide presents a comparative analysis with its isoenzyme, HACL2, and visualizes the key metabolic pathways and experimental workflows using Graphviz diagrams. This resource is intended to support researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development in their investigation of fatty acid metabolism and related therapeutic targets.
Introduction
2-Hydroxyacyl-CoA lyase 1 (HACL1), formerly known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), is a peroxisomal enzyme that plays an essential role in the metabolism of certain fatty acids that cannot be degraded through the beta-oxidation pathway.[1][2][3] Specifically, HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of the carbon-carbon bond between the first and second carbon atoms of 2-hydroxyacyl-CoA substrates.[3][4] This reaction is a key step in the alpha-oxidation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[3][4]
The interaction between HACL1 and its substrates, including this compound, is of significant interest due to its implications in several metabolic processes and potential links to disease. Deficiencies in the alpha-oxidation pathway can lead to the accumulation of toxic fatty acid intermediates, resulting in severe neurological disorders like Refsum's disease.[5] Understanding the intricacies of the HACL1-substrate interaction is therefore crucial for developing diagnostics and therapeutics for these conditions.
This guide provides a detailed examination of the biochemical and kinetic aspects of the interaction between this compound and HACL1, offering practical experimental protocols and comparative data to facilitate further research in this area.
Biochemical Properties of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)
HACL1 is a homotetrameric protein with a peroxisomal targeting signal (PTS1) at its C-terminus, directing it to the peroxisomal matrix.[3][4] As a TPP-dependent enzyme, its catalytic activity relies on the presence of this cofactor, as well as magnesium ions (Mg²⁺).[6][7] The enzyme is widely expressed in various tissues.[6]
The primary function of HACL1 is to catalyze the cleavage of a 2-hydroxyacyl-CoA molecule into an (n-1) fatty aldehyde and formyl-CoA.[3][4] The formyl-CoA is subsequently converted to formate (B1220265) and then to carbon dioxide.[3][4] This process effectively removes one carbon atom from the fatty acid chain, enabling further metabolism.
Quantitative Data Presentation
| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| 2-Hydroxyoctadecanoyl-CoA | Recombinant Human HACL1 | ~10 | Not explicitly stated | [8] |
| 2-Hydroxy-3-methylhexadecanoyl-CoA | Recombinant Human HACL1 | ~5 | Not explicitly stated | [8] |
Table 1: Kinetic Parameters of Recombinant Human HACL1. The velocity versus substrate concentration curves were linearly transformed according to the method of Lineweaver-Burk to determine the apparent Km values.
A comparative study of HACL1 and its isoform HACL2 in CHO-K1 cells provides a qualitative assessment of their relative contributions to the alpha-oxidation of different substrates.
| Substrate | Cell Line | Relative Pristanic Acid Production (Product of HACL activity) | Reference |
| Phytanic Acid | Wild-Type CHO-K1 | +++ | [9] |
| Phytanic Acid | Hacl1 KO CHO-K1 | + | [9] |
| Phytanic Acid | Hacl2 KO CHO-K1 | +++ | [9] |
| Phytanic Acid | Hacl1/Hacl2 DKO CHO-K1 | - | [9] |
Table 2: Relative Contribution of HACL1 and HACL2 to Phytanic Acid Alpha-Oxidation. The amount of pristanic acid, a downstream product of HACL activity, was measured in the medium of different knockout cell lines incubated with phytanic acid. This indicates that HACL1 plays a more significant role in the alpha-oxidation of 3-methyl branched-chain fatty acids.
| Substrate | Expressed Enzyme in Yeast | Relative Odd-Chain Phosphatidylcholine Production | Reference |
| 2-Hydroxy C16:0 FA | Vector Control | + | [9] |
| 2-Hydroxy C16:0 FA | HACL1 | ++++ | [9] |
| 2-Hydroxy C16:0 FA | HACL2 | ++++++ | [9] |
Table 3: Relative Activity of HACL1 and HACL2 with a 2-Hydroxy Long-Chain Fatty Acid. The production of odd-chain phosphatidylcholines, resulting from the alpha-oxidation of 2-hydroxy C16:0 fatty acid, was measured in yeast expressing either HACL1 or HACL2. This suggests that HACL2 has a higher activity towards straight-chain 2-hydroxy fatty acids.
Experimental Protocols
Expression and Purification of Recombinant Human HACL1
This protocol is adapted from methods used for the expression and purification of other recombinant human enzymes in E. coli.[1][10]
Objective: To produce and purify active recombinant human HACL1 for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human HACL1 cDNA with a purification tag (e.g., His-tag)
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE equipment and reagents
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Transform the E. coli expression strain with the HACL1 expression vector and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HACL1 protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Pool the fractions containing pure HACL1 and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration and store at -80°C.
Synthesis of this compound
This protocol is a general method for the synthesis of fatty acyl-CoA esters.[4]
Objective: To synthesize the substrate this compound for use in HACL1 enzyme assays.
Materials:
-
(2S)-2-hydroxyhexadecanoic acid
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dioxane
-
Coenzyme A (CoA)
-
Sodium bicarbonate
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (2S)-2-hydroxyhexadecanoic acid and N-hydroxysuccinimide in anhydrous dioxane.
-
Add dicyclohexylcarbodiimide to the solution and stir at room temperature for several hours to form the NHS ester of the fatty acid.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude NHS ester.
-
Dissolve Coenzyme A in an aqueous solution of sodium bicarbonate.
-
Add the NHS ester of (2S)-2-hydroxyhexadecanoic acid (dissolved in a small amount of organic solvent like dioxane) to the CoA solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Purify the resulting this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of isopropanol (B130326) in chloroform/methanol/water).
-
Characterize the final product by techniques such as mass spectrometry and NMR to confirm its identity and purity.
HACL1 Enzyme Assay
This protocol is based on the principle of measuring the production of the aldehyde product from the cleavage of the 2-hydroxyacyl-CoA substrate.[8]
Objective: To determine the kinetic parameters (Km and Vmax) of HACL1 with this compound.
Materials:
-
Purified recombinant human HACL1
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 0.5 mM Thiamine pyrophosphate)
-
Aldehyde dehydrogenase (ALDH) from a suitable source (as a coupling enzyme)
-
NAD⁺
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare a series of dilutions of the substrate, this compound, in assay buffer.
-
Set up the reaction mixture in a cuvette or microplate well containing assay buffer, a saturating concentration of NAD⁺, and an excess of aldehyde dehydrogenase.
-
Initiate the reaction by adding a known amount of purified HACL1.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by aldehyde dehydrogenase as it converts the aldehyde product of the HACL1 reaction to the corresponding carboxylic acid.
-
Record the initial rate of the reaction (the linear phase of the absorbance increase).
-
Repeat the assay for each substrate concentration.
-
Perform a blank reaction without HACL1 to subtract any background rate.
-
Plot the initial velocity (V) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
Transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the Km and Vmax values.
Signaling Pathways and Logical Relationships
Alpha-Oxidation Pathway
The interaction between this compound and HACL1 is a central step in the alpha-oxidation pathway, which is essential for the degradation of specific fatty acids.
Caption: The peroxisomal alpha-oxidation pathway for 2-hydroxy long-chain fatty acids.
Experimental Workflow for HACL1 Kinetic Analysis
The following diagram illustrates the logical flow of the experimental procedures described in this guide.
Caption: Workflow for the kinetic analysis of the HACL1 enzyme.
Conclusion
The interaction between this compound and 2-hydroxyacyl-CoA lyase 1 is a fundamental process in fatty acid metabolism, with significant implications for human health. This technical guide has provided a detailed overview of the biochemical properties of HACL1, a summary of the available quantitative data, and comprehensive experimental protocols to facilitate further research. The visualization of the alpha-oxidation pathway and the experimental workflow offers a clear framework for understanding the context and practical aspects of studying this enzyme-substrate interaction. Further investigation into the specific kinetic parameters of HACL1 with a broader range of substrates and the elucidation of its regulatory mechanisms will be crucial for the development of novel therapeutic strategies for metabolic disorders associated with defects in alpha-oxidation. The comparative analysis with HACL2 also opens avenues for exploring the distinct and overlapping roles of these isoenzymes in lipid metabolism.
References
- 1. Purification of active recombinant human histone deacetylase 1 (HDAC1) overexpressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. EC 4.1.2.63 [iubmb.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Regulation of (2S)-2-Hydroxyhexadecanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Hydroxyhexadecanoyl-CoA is a crucial intermediate in the alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. The cellular concentration of this metabolite is tightly controlled by the coordinated action of synthesizing and degrading enzymes. Dysregulation of these enzymatic activities has been implicated in several metabolic and neurological disorders, making the enzymes involved potential therapeutic targets. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound levels, detailing the key enzymes, their kinetics, regulatory pathways, and relevant experimental protocols.
Core Enzymes in this compound Metabolism
The steady-state level of this compound is primarily determined by the balance between its synthesis by Fatty Acid 2-Hydroxylase (FA2H) and its degradation by 2-Hydroxyacyl-CoA Lyase (HACL).
Synthesis: Fatty Acid 2-Hydroxylase (FA2H)
FA2H, an iron and 2-oxoglutarate-dependent oxygenase, catalyzes the stereospecific hydroxylation of hexadecanoyl-CoA to produce this compound. This enzyme is localized to the endoplasmic reticulum and plays a critical role in the biosynthesis of 2-hydroxy sphingolipids, which are abundant in the nervous system and skin.[1][2][3]
Degradation: 2-Hydroxyacyl-CoA Lyase (HACL)
The degradation of this compound is carried out by 2-hydroxyacyl-CoA lyases, which are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes.[4][5][6] In humans, two isoforms of this enzyme, HACL1 and HACL2, have been identified with distinct subcellular localizations and substrate preferences.
-
HACL1 (2-Hydroxyacyl-CoA Lyase 1): Primarily located in peroxisomes, HACL1 is involved in the alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid, as well as the shortening of 2-hydroxy long-chain fatty acids.[4][5][6][7][8]
-
HACL2 (2-Hydroxyacyl-CoA Lyase 2): Found in the endoplasmic reticulum, HACL2 shows a greater contribution to the α-oxidation of straight-chain 2-hydroxy fatty acids.[2][9]
Quantitative Data on Enzyme Kinetics
Understanding the kinetic parameters of these enzymes is crucial for developing quantitative models of this compound metabolism and for designing enzyme inhibitors or activators.
| Enzyme | Substrate | KM | kcat | Vmax | Optimal pH |
| FA2H | Tetracosanoic acid | <0.18 µM[10] | - | - | 7.6-7.8[10] |
| Bacterial HACL | 2-Hydroxyisobutyryl-CoA | ~120 µM[11][12] | ~1.3 s⁻¹[11][12] | - | 7.2[11][12] |
Signaling Pathways Regulating Enzyme Expression
The expression of the genes encoding these key enzymes is regulated by various signaling pathways, providing a mechanism for the cell to adapt to changing metabolic needs.
Regulation of Fatty Acid 2-Hydroxylase (FA2H)
The transcriptional regulation of the FA2H gene is influenced by nuclear receptors and transcription factors, including:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a key regulator of lipid metabolism. Upon activation by ligands such as fatty acids, it forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including FA2H, to upregulate their expression.[9][10][13]
-
Forkhead Box C2 (FOXC2): FOXC2 is a transcription factor involved in various developmental processes. It has been shown to regulate the expression of genes involved in mesenchymal cell fate and angiogenesis.[3][8][14] While a direct link to FA2H regulation requires further investigation, its role in cellular differentiation and metabolism suggests a potential regulatory involvement.
Regulation of 2-Hydroxyacyl-CoA Lyase (HACL1 and HACL2)
The regulatory mechanisms governing the expression of HACL1 and HACL2 are less well-characterized. However, given their roles in fatty acid metabolism, it is plausible that their expression is also under the control of metabolic sensors like PPARs and other transcription factors responsive to cellular lipid levels. Further research is needed to elucidate the specific signaling pathways involved.
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is essential for studying the regulation of this compound.
Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity
This protocol is adapted from a gas chromatography-mass spectrometry (GC-MS)-based method.
Materials:
-
Cell or tissue homogenates
-
Assay buffer: 50 mM Tris-HCl, pH 7.6
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P450 reductase
-
Substrate: Deuterated long-chain fatty acid (e.g., [d4]-hexadecanoic acid) solubilized in α-cyclodextrin
-
Internal standard: Another deuterated fatty acid of a different chain length
-
Solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
Procedure:
-
Prepare cell or tissue homogenates in assay buffer.
-
Set up the reaction mixture containing the homogenate, NADPH regenerating system, and purified NADPH:cytochrome P450 reductase.
-
Initiate the reaction by adding the deuterated fatty acid substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an organic solvent mixture for lipid extraction.
-
Add the internal standard.
-
Extract the lipids and evaporate the solvent.
-
Derivatize the dried lipid extract to form trimethylsilyl (B98337) (TMS) ethers.
-
Analyze the derivatized samples by GC-MS, monitoring for the parent ions of the deuterated substrate and the 2-hydroxylated product.
-
Quantify the product based on the ratio of its peak area to that of the internal standard, using a standard curve.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells or tissue samples
-
Ice-cold PBS
-
Acyl-CoA extraction buffer (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water)
-
Internal standard: A stable isotope-labeled acyl-CoA of a similar chain length (e.g., [¹³C₁₆]-palmitoyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Collection:
-
For adherent cells, wash with ice-cold PBS and scrape in extraction buffer.
-
For suspension cells, pellet, wash with ice-cold PBS, and resuspend in extraction buffer.
-
For tissues, flash-freeze in liquid nitrogen and grind to a powder before adding extraction buffer.
-
-
Extraction:
-
Add the internal standard to the sample in extraction buffer.
-
Homogenize or sonicate the sample on ice.
-
Centrifuge to pellet proteins and cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable gradient on a C18 column.
-
Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the precursor ion [M+H]⁺ of this compound to a specific product ion.
-
-
Data Analysis:
Conclusion
The enzymatic regulation of this compound levels is a critical aspect of fatty acid metabolism. The interplay between FA2H, HACL1, and HACL2, governed by complex signaling pathways, ensures the appropriate cellular concentration of this important metabolite. A deeper understanding of these regulatory mechanisms and the development of robust analytical methods are essential for elucidating the role of this compound in health and disease, and for the rational design of novel therapeutic interventions targeting this pathway. Further research is warranted to determine the specific kinetic parameters of the human HACL enzymes and to fully map the signaling networks that control their expression and activity.
References
- 1. uniprot.org [uniprot.org]
- 2. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. FOXC2 | Cancer Genetics Web [cancerindex.org]
- 5. researchgate.net [researchgate.net]
- 6. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
Unraveling the Elusive Concentration of (2S)-2-Hydroxyhexadecanoyl-CoA in Tissues: A Technical Guide
An in-depth exploration of the metabolic significance and analytical challenges associated with the quantification of (2S)-2-hydroxyhexadecanoyl-CoA, a transient but crucial intermediate in fatty acid metabolism.
For Researchers, Scientists, and Drug Development Professionals.
A thorough review of existing scientific literature reveals a notable absence of specific quantitative data on the physiological concentration of this compound in various tissues. This technical guide synthesizes the available contextual information, outlines the metabolic pathways involving this molecule, and details the sophisticated analytical methodologies required for its quantification, thereby providing a comprehensive resource for researchers in the field.
The Metabolic Context: A Transient Intermediate in α-Oxidation
This compound is a key, yet transient, intermediate in the α-oxidation of fatty acids. This metabolic pathway is essential for the degradation of certain branched-chain fatty acids and 2-hydroxy long-chain fatty acids that cannot be processed through the more common β-oxidation pathway. The α-oxidation process occurs primarily in peroxisomes and involves the removal of a single carbon atom from the carboxyl end of a fatty acid.
The transient nature of this compound, being rapidly converted to its downstream metabolite, is a primary reason for the difficulty in its detection and quantification in tissue samples. Its low steady-state concentration underscores its role as a short-lived intermediate in a continuous metabolic flux.
Quantitative Landscape: Approximating Concentrations through Related Acyl-CoAs
While direct measurements for this compound are not available, examining the concentrations of total long-chain acyl-CoAs in various tissues can provide a valuable quantitative framework. These measurements offer an insight into the general abundance of this class of molecules, within which this compound exists as a minor component.
| Tissue | Total Long-Chain Acyl-CoA Concentration (nmol/g wet weight) | Species | Citation |
| Rat Liver | 83 ± 11 | Rat | [1] |
| Hamster Heart | 61 ± 9 | Hamster | [1] |
It is important to note that these values represent the entire pool of long-chain acyl-CoAs and not the specific 2-hydroxy species. The concentration of this compound is expected to be significantly lower, likely in the picomole range, which presents a considerable analytical challenge.[2]
Experimental Protocols: The Path to Quantification
The quantification of specific acyl-CoA species, particularly those present at low concentrations, necessitates highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[3][4][5]
1. Tissue Homogenization and Extraction:
-
Objective: To efficiently extract acyl-CoAs from tissue samples while minimizing degradation.
-
Protocol:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer containing internal standards.
-
The use of odd-chain-length fatty acyl-CoAs as internal standards is recommended to correct for extraction efficiency and matrix effects.[5]
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to separate the acyl-CoAs from other cellular components.
-
2. Liquid Chromatography Separation:
-
Objective: To separate this compound from other isomeric and isobaric acyl-CoA species.
-
Protocol:
-
Employ a reversed-phase C18 column for the separation of long-chain acyl-CoAs.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
The gradient is programmed to gradually increase the proportion of the organic solvent to elute the acyl-CoAs based on their hydrophobicity.
-
3. Tandem Mass Spectrometry Detection:
-
Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Protocol:
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Select the specific precursor ion corresponding to the [M+H]+ of this compound.
-
Monitor for a specific product ion that is characteristic of the fragmentation of the precursor ion. This specific transition provides high selectivity for the analyte of interest.
-
Quantify the analyte by comparing the peak area of its MRM transition to that of the internal standard.
-
Signaling Pathways and Logical Relationships
The metabolic fate of hexadecanoyl-CoA (palmitoyl-CoA) can follow several paths, with α-oxidation being a crucial one for certain fatty acid types. The following diagram illustrates the initial steps of the peroxisomal α-oxidation pathway.
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2S)-2-hydroxyhexadecanoyl-CoA in Neuronal Cell Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2S)-2-hydroxyhexadecanoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the proper structure and long-term stability of the myelin sheath in the central and peripheral nervous systems. While synthesized predominantly by myelinating glial cells (oligodendrocytes and Schwann cells) rather than neurons themselves, its downstream products are indispensable for neuronal health and function. The synthesis is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Deficiencies in this pathway, arising from mutations in the FA2H gene, lead to severe neurodegenerative disorders characterized by demyelination, iron accumulation, and progressive motor and cognitive decline. This guide provides a comprehensive overview of the biosynthesis of this compound, its role in neuronal health, associated pathologies, and detailed protocols for its analysis.
Biosynthesis and Metabolism
The synthesis of this compound is the primary step in the formation of 2-hydroxy fatty acids (2-OH-FAs) destined for incorporation into sphingolipids. The pathway is straightforward and primarily dependent on a single enzymatic hydroxylation step.
2.1 The Role of Fatty Acid 2-Hydroxylase (FA2H)
The enzyme Fatty Acid 2-Hydroxylase, encoded by the FA2H gene, is the key catalyst in this process.[1][2] It hydroxylates fatty acids at the C-2 position to produce 2-hydroxy fatty acids.[3][4] Specifically, it converts hexadecanoyl-CoA (palmitoyl-CoA) into this compound. FA2H is stereospecific, producing the (R)-2-hydroxy fatty acid enantiomer (designated 'S' in the acyl-CoA form based on Cahn-Ingold-Prelog priority rules).[5] This enzyme is vital for the synthesis of galactosphingolipids that are abundant in the myelin sheath.[4]
Following its synthesis, this compound is utilized by ceramide synthases (CerS) to N-acylate a sphingoid base, forming 2-hydroxy-ceramide. This specialized ceramide is then further metabolized to produce essential myelin lipids, primarily 2-hydroxy-galactosylceramide (2-OH-GalCer) and its sulfated form, 2-hydroxy-sulfatide.
Role in the Nervous System and Associated Pathologies
2-hydroxylated sphingolipids are among the most abundant lipid components of the myelin sheath.[6][7] While not detectable in neurons, they are highly enriched in the membranes of oligodendrocytes and Schwann cells, comprising over 50% of the galactosylceramide and sulfatide content in myelin.[6][7] Their presence is critical for the long-term stability and integrity of myelin.[7][8] Studies in mice lacking the Fa2h gene show that while myelin can initially form, it undergoes late-onset degeneration, leading to axonal damage.[6][8]
Mutations in the FA2H gene in humans lead to a spectrum of severe neurodegenerative disorders due to the reduction or elimination of FA2H enzyme function.[1][2] This results in abnormal myelin that is prone to deterioration (demyelination).[3]
Quantitative Data on 2-Hydroxy Lipid Synthesis During Myelination
Studies in postnatal mouse brains demonstrate a clear correlation between FA2H expression, the levels of free 2-hydroxy fatty acids, and their incorporation into myelin galactolipids during the period of active myelination.
| Age (Postnatal Days) | Free 2-OH-FA Level (Relative Fold Increase) | 2-OH-Galactolipids (% of Total Galactolipids) |
| 2 | 1 | ~8% |
| 30 | 5 to 9 | ~50-65% |
| Table 1: Changes in 2-hydroxy fatty acid and galactolipid levels during postnatal mouse brain development. Data synthesized from findings reported in scientific literature.[9][10] |
FA2H-Associated Neuropathologies
Loss-of-function mutations in FA2H are linked to a group of autosomal recessive disorders, now often collectively termed Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[11]
| Disorder | Acronym / Gene | Core Clinical Phenotypes |
| Fatty Acid Hydroxylase-Associated Neurodegeneration | FAHN / FA2H | Childhood-onset progressive spastic quadriparesis, dystonia, ataxia, optic atrophy, and profound pontocerebellar atrophy.[11] |
| Neurodegeneration with Brain Iron Accumulation | NBIA / FA2H | A subtype of FAHN characterized by significant iron accumulation in the globus pallidus, visible on brain MRI scans.[2][11] |
| Hereditary Spastic Paraplegia 35 | SPG35 / FA2H | Primarily characterized by progressive lower limb spasticity and weakness, often considered part of the FAHN spectrum.[2][12] |
| FA2H-related Leukodystrophy | - / FA2H | Characterized by the loss of white matter (leukodystrophy) leading to various neurological problems.[1][2] |
| Table 2: Summary of neurological disorders linked to mutations in the FA2H gene. |
Signaling Implications of Downstream Ceramides
While this compound itself is an intermediate, its product, ceramide, is a potent signaling molecule. Ceramide and its metabolites regulate diverse cellular processes in neurons, including apoptosis, differentiation, and stress responses.[13][14] Ceramide can be generated through the de novo synthesis pathway (which utilizes acyl-CoAs like the one discussed here) or via the hydrolysis of sphingomyelin.[13][15] High concentrations of ceramide can activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK), leading to apoptosis.[16] The unique biophysical properties conferred by the 2-hydroxy group are thought to enhance hydrogen bonding, potentially altering the structure of lipid rafts and modulating signaling platforms within the cell membrane, although this specific area requires more research.
References
- 1. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]
- 4. uniprot.org [uniprot.org]
- 5. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Homozygous FA2H Variant Causing the Full Spectrum of Fatty Acid Hydroxylase-Associated Neurodegeneration (SPG35) | MDPI [mdpi.com]
- 13. Ceramide in the Regulation of Neuronal Development: Two Faces of a Lipid - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Emergence of 2-Hydroxyhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (2S)-2-hydroxyhexadecanoyl-CoA and its endogenously produced (R)-enantiomer in metabolic studies. While the initial discovery of this specific acyl-CoA is not pinpointed to a single publication, its identification is intrinsically linked to the broader investigation of 2-hydroxylated fatty acids and their pivotal role in sphingolipid metabolism. This document details the metabolic pathways, quantitative distribution, and analytical methodologies pertinent to its study.
Quantitative Data on 2-Hydroxylated Fatty Acid Distribution
The absolute quantification of this compound is not extensively documented across various tissues. However, lipidomics studies have provided valuable insights into the relative abundance of 2-hydroxy fatty acids (2-OH-FAs) and their downstream products, primarily 2-hydroxy-ceramides. The following tables summarize the distribution of these key lipids in various mammalian tissues. It is important to note that in mammals, the endogenously synthesized form is the (R)-enantiomer, while the (S)-form is believed to be of bacterial origin.
| Tissue | Lipid Class | C16:0-OH Abundance | Other Chain Lengths | Reference |
| Mouse Brain | Free 2-OH-FAs | Increases 5- to 9-fold during myelination | C22:0-OH, C24:0-OH also increase | [1] |
| Galactosylceramides | Increases 6- to 8-fold by 30 days of age | Correlates with free 2-OH-FA composition | [1] | |
| Human Stratum Corneum | α-Hydroxy Ceramides (B1148491) | High proportion | C24, C26 are also abundant | [2] |
| Mouse Epidermis | 2-OH Free FAs | Predominantly C16:0 | - | |
| Mouse Stomach | 2-OH Free FAs | High abundance | C24:0 and C26:0 are predominant | |
| Human Plasma | Free 2-OH-FAs | Detected | Part of a complex mixture of FAs | [3][4] |
Metabolic Pathways
The metabolism of 2-hydroxyhexadecanoyl-CoA involves its biosynthesis from hexadecanoic acid and its subsequent utilization in either sphingolipid synthesis or degradation via α-oxidation.
Biosynthesis of (R)-2-Hydroxyhexadecanoyl-CoA
The primary pathway for the synthesis of the (R)-enantiomer in mammals is initiated by the enzyme Fatty Acid 2-Hydroxylase (FA2H).
References
- 1. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
role in the degradation of 3-methyl-branched fatty acids
An In-depth Technical Guide on the Role of Peroxisomal Enzymes in the Degradation of 3-Methyl-Branched Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways responsible for the degradation of 3-methyl-branched fatty acids, with a primary focus on the catabolism of phytanic acid. The document details the enzymatic reactions, subcellular localization, and key molecular players involved in this critical metabolic process. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and related disorders.
Introduction
The presence of a methyl group on the third carbon (β-carbon) of fatty acids, such as the dietary isoprenoid phytanic acid, sterically hinders their degradation through the conventional β-oxidation pathway in mitochondria.[1] Consequently, a specialized metabolic pathway, known as α-oxidation, is required to shorten these molecules by one carbon, enabling their subsequent entry into the β-oxidation spiral. This entire process is predominantly localized within peroxisomes.[2][3]
Defects in the α-oxidation pathway lead to the accumulation of phytanic acid, resulting in severe neurological disorders such as Refsum disease, highlighting the critical importance of understanding the molecular mechanisms governing the degradation of 3-methyl-branched fatty acids.[4][5]
The α-Oxidation Pathway of Phytanic Acid
The degradation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[6][7] The pathway can be summarized in the following key steps:
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[6]
-
2-Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon (C2) to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , a dioxygenase that requires Fe2+, 2-oxoglutarate, and ascorbate (B8700270) as cofactors.[6][8] Interestingly, recent studies have shown an additional requirement for GTP or ATP and Mg2+ for the activity of recombinant human PhyH.[8]
-
Cleavage of 2-Hydroxyphytanoyl-CoA: The C1-C2 bond of 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , also known as 2-hydroxyacyl-CoA lyase.[9][10] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme yields formyl-CoA and a C19 aldehyde, pristanal.[11][12]
-
Dehydrogenation of Pristanal: Pristanal is subsequently oxidized to pristanic acid by an NAD+-dependent aldehyde dehydrogenase.[6]
The resulting pristanic acid, now with a methyl group at the α-position (C2), can be further metabolized through the peroxisomal β-oxidation pathway.
Mandatory Visualization: α-Oxidation Pathway of Phytanic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Hepatic alpha-oxidation of phytanic acid. A revised pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
involvement in the production of odd-chain fatty acids
An In-depth Technical Guide to the Production of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have emerged from relative obscurity to become significant molecules of interest in metabolic research and drug development. Historically considered minor components of the human lipidome and often used merely as internal standards, a growing body of evidence now links higher circulating levels of OCFAs with a reduced risk of major metabolic diseases, including type 2 diabetes and cardiovascular disease. Unlike their even-chain counterparts, which are synthesized from two-carbon acetyl-CoA units, OCFAs are synthesized using a three-carbon primer, propionyl-CoA. This fundamental difference dictates unique metabolic pathways for their synthesis and degradation, providing anaplerotic support to the Krebs cycle. This guide provides a detailed technical overview of the biosynthesis and metabolism of OCFAs, presents quantitative data on their distribution, outlines key experimental protocols for their study, and visualizes the core metabolic pathways involved.
Biosynthesis of Odd-Chain Fatty Acids
The de novo synthesis of fatty acids is a critical metabolic process. While the vast majority of fatty acids in humans are even-chained, the production of OCFAs follows a similar enzymatic pathway but begins with a distinct primer molecule.
The Role of Propionyl-CoA as a Primer
Standard fatty acid synthesis, catalyzed by the multi-enzyme complex Fatty Acid Synthase (FAS), uses acetyl-CoA as the initial primer. The chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA.[1] In contrast, the biosynthesis of long-chain OCFAs begins with the priming of FAS with propionyl-CoA, a three-carbon molecule.[2][3] Subsequent elongation steps proceed in the same manner as even-chain synthesis, with the addition of two-carbon units from malonyl-CoA. This results in a fatty acid with an odd number of carbon atoms.[2]
Sources of Propionyl-CoA
The availability of propionyl-CoA is the rate-limiting factor for the endogenous synthesis of OCFAs.[3][4] There are several key metabolic routes that generate this crucial precursor:
-
Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA as an intermediate.[5][6][7]
-
β-Oxidation of OCFAs: The catabolism of dietary OCFAs itself results in the production of acetyl-CoA units until the final three-carbon propionyl-CoA molecule remains.[5][8][9]
-
Cholesterol Catabolism: The oxidation of the cholesterol side chain can also yield propionyl-CoA.[5][6]
-
Gut Microbiota Fermentation: Anaerobic bacteria in the colon ferment dietary fiber to produce short-chain fatty acids, including propionate (B1217596).[10] This propionate can be absorbed into the portal circulation and converted to propionyl-CoA in the liver, potentially serving as a substrate for OCFA synthesis.[11]
The following diagram illustrates the primary pathways for the de novo biosynthesis of odd-chain fatty acids, starting from the key precursor, propionyl-CoA.
Catabolism and Anaplerotic Function
The breakdown of OCFAs via β-oxidation proceeds similarly to that of even-chain fatty acids, with one crucial difference at the final step. This distinction endows OCFAs with a unique metabolic function: the ability to replenish Krebs cycle intermediates, a process known as anaplerosis.
The β-oxidation spiral cleaves two-carbon acetyl-CoA units from the fatty acyl-CoA chain. For an OCFA, this process continues until a final three-carbon propionyl-CoA molecule remains, along with several acetyl-CoA molecules.[9][12] While acetyl-CoA enters the Krebs cycle, propionyl-CoA must undergo a separate three-step enzymatic conversion to become a cycle intermediate.[2][13]
-
Carboxylation: The biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[6][14]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[2]
-
Isomerization: The vitamin B12-dependent enzyme Methylmalonyl-CoA Mutase (MCM) catalyzes the rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[15][16]
Succinyl-CoA is a direct intermediate of the Krebs cycle. Therefore, the catabolism of OCFAs provides a net contribution to the pool of cycle intermediates, a function not shared by even-chain fatty acids, whose complete oxidation yields only acetyl-CoA.[17]
The pathway from propionyl-CoA to the Krebs cycle is visualized below.
Quantitative Data on OCFA Distribution
OCFAs are present in human tissues at low but measurable concentrations. Their levels are influenced by diet, endogenous synthesis, and metabolic state. Ruminant-derived products like dairy and beef are the primary dietary sources.[4] Interestingly, the ratio of C15:0 to C17:0 in human plasma is approximately 1:2, which is the inverse of the roughly 2:1 ratio found in dairy fat, suggesting significant endogenous production, particularly of C17:0.[1]
| Fatty Acid | Typical Plasma Concentration (% of Total FAs) [1] | Milk Fat (% of Total FAs) [4] | Adipose Tissue (% of Total FAs) [18] |
| C15:0 | 0.15 - 0.23 (in phospholipids)[4] | ~1.0 | < 1.0 |
| C17:0 | 0.33 - 0.41 (in phospholipids)[4] | ~0.5 | < 1.0 |
| Total OCFAs | < 0.5[1] | ~1.5 | < 1.0 |
Table 1: Typical concentrations of major odd-chain fatty acids in human plasma, milk fat, and adipose tissue.
Correlational studies have sought to establish OCFAs as biomarkers for the intake of certain foods, particularly high-fat dairy products.
| Biomarker | Correlated Dietary Intake | Spearman Correlation (rs) | Notes |
| Plasma C15:0 | High-Fat Dairy | 0.19 - 0.33[3] | Considered a reliable biomarker for dairy fat intake.[12][19] |
| Plasma C17:0 | Total Dairy | 0.10 - 0.14[3] | Weaker correlation; also associated with fiber intake, suggesting microbial contribution.[3] |
Table 2: Correlation between circulating odd-chain fatty acids and dietary intake.
Experimental Protocols
The study of OCFA metabolism requires precise and robust analytical methods. Key experimental approaches include quantification by mass spectrometry, enzyme activity assays, and stable isotope tracing.
Protocol: Quantification of OCFAs by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying specific fatty acids. The general workflow involves lipid extraction, derivatization to volatile esters, and analysis.
Objective: To quantify C15:0 and C17:0 in a plasma sample.
Methodology:
-
Internal Standard Addition: To 100 µL of plasma, add an internal standard solution containing known amounts of deuterated C15:0 (e.g., C15:0-d3) and C17:0 (e.g., C17:0-d3) to correct for sample loss during processing.[9][20]
-
Lipid Extraction & Saponification: Perform a total lipid extraction using a chloroform:methanol (2:1, v/v) solvent system (Folch method). Evaporate the solvent and saponify the lipid extract with methanolic NaOH to release fatty acids from complex lipids (triglycerides, phospholipids, etc.).
-
Derivatization: Convert the free fatty acids into fatty acid methyl esters (FAMEs) by incubation with a reagent like BF3-methanol or methanolic HCl. FAMEs are more volatile and suitable for GC analysis.[21] An alternative for higher sensitivity is derivatization to pentafluorobenzyl (PFB) esters.[9][20]
-
Extraction of Derivatives: Extract the FAMEs or PFB esters from the aqueous phase into an organic solvent like hexane (B92381) or iso-octane.[9]
-
GC-MS Analysis: Inject 1 µL of the extract onto a GC-MS system equipped with a polar capillary column (e.g., HP-88).[22]
-
GC Oven Program: Start at 120°C, ramp to 170°C, hold, then ramp to 210°C.[22]
-
MS Detection: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and their deuterated internal standards.
-
-
Quantification: Construct a standard curve using known concentrations of C15:0 and C17:0 standards. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.[9]
The workflow for this protocol is visualized below.
Protocol: Propionyl-CoA Carboxylase (PCC) Activity Assay
PCC activity can be measured by quantifying the conversion of propionyl-CoA to methylmalonyl-CoA. A common method is the radiometric assay.
Objective: To measure PCC activity in isolated mitochondria or cell lysates.
Methodology:
-
Sample Preparation: Prepare a protein lysate from cells (e.g., fibroblasts, lymphocytes) or isolated mitochondria.[23][24] Determine the total protein concentration for normalization.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors and substrates: ATP, MgCl₂, KCl, Dithiothreitol (DTT), and propionyl-CoA.
-
Initiate Reaction: Start the reaction by adding the cell lysate to the reaction mixture and immediately adding radiolabeled bicarbonate ([¹⁴C]NaHCO₃).[23][24] Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid, such as trichloroacetic acid. This step also serves to precipitate the protein.[23]
-
Remove Unreacted Substrate: The unreacted [¹⁴C]NaHCO₃ is volatile once acidified. Evaporate it to dryness or bubble CO₂-free air through the sample to remove the background radioactivity.[23]
-
Scintillation Counting: Resuspend the remaining non-volatile product ([¹⁴C]-methylmalonyl-CoA bound to protein) in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate Activity: Compare the measured counts per minute (CPM) to a standard curve and normalize to the protein concentration and incubation time. Activity is typically expressed as nmol/h/mg protein.
Protocol: Stable Isotope Tracing of OCFA Metabolism
Stable isotope tracers are used to follow the metabolic fate of molecules in vivo or in cell culture.
Objective: To trace the endogenous synthesis of OCFAs from propionate.
Methodology:
-
Tracer Administration: For cell culture experiments, supplement the medium with ¹³C₃-propionate. For in vivo studies, administer the tracer via infusion.[11][25][26]
-
Time Course Sampling: Collect samples (cells, plasma) at various time points after tracer administration.
-
Metabolite Extraction: Extract total lipids and/or polar metabolites from the collected samples.
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer can distinguish between unlabeled (M+0) metabolites and those that have incorporated the ¹³C label (e.g., M+3 for C15:0 synthesized from one ¹³C₃-propionate primer).[11]
-
Isotopologue Analysis: Determine the mass isotopologue distribution (MID) for OCFAs and related metabolites (e.g., succinyl-CoA). This reveals the extent of tracer incorporation and the activity of the biosynthetic pathway.
-
Flux Calculation: Use metabolic flux analysis models to calculate the rate of OCFA synthesis from the administered propionate tracer.
Conclusion and Future Directions
The study of odd-chain fatty acids has transitioned from a niche area to a field with significant implications for understanding and potentially treating metabolic diseases. The core pathways of their synthesis and catabolism are well-defined, centering on the unique role of propionyl-CoA. This three-carbon unit not only primes OCFA synthesis but also provides an anaplerotic substrate for the Krebs cycle upon their degradation, a key distinction from their even-chain counterparts.
For researchers and drug development professionals, OCFAs present several opportunities. Their consistent inverse association with metabolic disease risk makes them and their metabolic pathways attractive therapeutic targets. Further research is needed to fully elucidate the signaling roles of OCFAs, the precise regulation of their endogenous synthesis, and the full impact of gut microbiota-derived propionate on systemic OCFA levels. The development of high-throughput analytical methods and advanced stable isotope tracing techniques will be crucial in advancing our understanding of these uniquely beneficial fatty acids.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de [springermedizin.de]
- 4. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 15. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Circulating odd-chain saturated fatty acids were associated with arteriosclerosis among patients with diabetes, dyslipidemia, or hypertension in Sri Lanka but not Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 24. Case Western Reserve University [case.edu]
- 25. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The application of 13C-labelled short chain fatty acids to measure acetate and propionate production rates in the large intestines. Studies in a pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Phytanic Acid Metabolism and Refsum Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in blood and tissues.[1] This accumulation is a direct consequence of impaired alpha-oxidation, a specific metabolic pathway responsible for the degradation of phytanic acid.[1] The resulting cellular toxicity manifests in a range of neurological and physiological symptoms, including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[2][3] This technical guide provides an in-depth exploration of the intricate relationship between phytanic acid metabolism and the pathophysiology of Refsum disease, offering a valuable resource for researchers and professionals in drug development.
Introduction to Refsum Disease
First described by Sigvald Refsum in 1946, Refsum disease is a neurocutaneous syndrome resulting from a defect in peroxisomal alpha-oxidation.[1][4] It is classified as a peroxisomal disorder, specifically a disorder of fatty acid metabolism.[3][5] The clinical presentation of Refsum disease is heterogeneous, with symptoms typically emerging in late childhood or early adulthood, though onset can range from infancy to the fifth decade of life.[3][5] The cardinal features of the disease include retinitis pigmentosa, peripheral polyneuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[4][6]
Table 1: Clinical Manifestations of Refsum Disease
| System | Clinical Finding | Prevalence |
| Ophthalmologic | Retinitis Pigmentosa (night blindness) | Nearly all patients[7][8] |
| Cataracts | Common[2][3] | |
| Miosis | Observed[2] | |
| Neurologic | Anosmia (loss of smell) | Nearly all patients[7][8] |
| Sensorineural hearing loss | Common[2][3] | |
| Peripheral polyneuropathy | Common[2][3] | |
| Cerebellar ataxia | Common, often later onset[2][3] | |
| Dermatologic | Ichthyosis (dry, scaly skin) | Common[2][3] |
| Skeletal | Shortened metacarpals and metatarsals | ~30% of patients[3] |
| Cardiac | Cardiomyopathy, arrhythmias | Can occur, potentially life-threatening[2][9] |
The Phytanic Acid Degradation Pathway: Alpha-Oxidation
Phytanic acid is a 3-methyl branched-chain fatty acid derived exclusively from dietary sources, primarily from the consumption of ruminant meats, dairy products, and certain fish.[10][11] The methyl group at the β-carbon position prevents its degradation through the conventional β-oxidation pathway.[12][13] Instead, phytanic acid undergoes alpha-oxidation, a process that occurs within the peroxisomes.[14][15] This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[15]
The key enzymatic steps in the alpha-oxidation of phytanic acid are as follows:
-
Activation: Phytanic acid is converted to its coenzyme A (CoA) ester, phytanoyl-CoA.[12]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[12][16] This is the rate-limiting step and the primary site of the defect in most cases of Refsum disease.[6]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[12][15]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[15]
Pristanic acid, now lacking the β-methyl branch, can subsequently be degraded through peroxisomal β-oxidation.[14]
Genetic Basis of Refsum Disease
Refsum disease is an autosomal recessive disorder, meaning an individual must inherit two mutated copies of the causative gene, one from each parent.[3][17] Mutations in two primary genes have been identified as the cause of adult Refsum disease:
-
PHYH Gene: Located on chromosome 10p13, this gene encodes for the phytanoyl-CoA hydroxylase enzyme.[1][18] Mutations in the PHYH gene are responsible for over 90% of cases of adult Refsum disease.[10][18] These mutations lead to a deficient or non-functional PHYH enzyme, thereby blocking the first and critical step of alpha-oxidation.[6][18]
-
PEX7 Gene: Found on chromosome 6q22-24, the PEX7 gene codes for the peroxin-7 receptor protein.[19][20] This receptor is responsible for importing proteins containing a peroxisomal targeting signal type 2 (PTS2) into the peroxisome.[19] The PHYH enzyme contains a PTS2 signal.[4][6] Mutations in PEX7 can impair the transport of PHYH into the peroxisome, leading to its deficiency within the organelle and consequently, a buildup of phytanic acid.[8][20] PEX7 mutations account for less than 10% of adult Refsum disease cases.[10]
Diagnosis and Experimental Protocols
The diagnosis of Refsum disease is primarily based on the detection of elevated levels of phytanic acid in the blood.[7][21] Genetic testing can then be used to confirm the diagnosis by identifying mutations in the PHYH or PEX7 genes.[5][9]
Table 2: Quantitative Biomarkers in Refsum Disease
| Biomarker | Normal Range | Refsum Disease Range |
| Plasma Phytanic Acid | ≤ 0.2 mg/dL | 10 - 50 mg/dL (or higher)[1] |
| Plasma Pristanic Acid | Variable | Often low or undetectable[5] |
Experimental Protocol: Measurement of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the quantitative analysis of phytanic acid in plasma is gas chromatography-mass spectrometry (GC-MS).[22][23] While specific laboratory protocols may vary, the general workflow is as follows:
-
Sample Preparation:
-
A known volume of plasma is collected.
-
An internal standard (e.g., deuterated phytanic acid) is added for accurate quantification.
-
Lipids are extracted from the plasma using an organic solvent mixture (e.g., chloroform:methanol).
-
The extracted lipids are saponified (hydrolyzed) using an ethanolic potassium hydroxide (B78521) solution to release free fatty acids, including phytanic acid.[24]
-
-
Derivatization:
-
The free fatty acids are converted into volatile ester derivatives (e.g., methyl esters or pentafluorobenzyl esters) to facilitate their analysis by GC.[25]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different fatty acid esters are separated based on their boiling points and interactions with the GC column.
-
As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
The mass spectrometer detects and quantifies the specific ions corresponding to phytanic acid and the internal standard.
-
-
Data Analysis:
-
A calibration curve is generated using known concentrations of a phytanic acid standard.
-
The concentration of phytanic acid in the plasma sample is calculated by comparing its peak area to that of the internal standard and the calibration curve.
-
Therapeutic Strategies and Drug Development
The primary treatment for Refsum disease involves strict dietary restriction of phytanic acid.[7][21] This includes avoiding foods such as beef, lamb, dairy products, and certain fatty fish.[9] A diet low in phytanic acid can help to reduce its accumulation and may alleviate or slow the progression of some symptoms, such as ichthyosis and peripheral neuropathy.[21]
In cases of acute symptoms or very high phytanic acid levels, plasmapheresis or lipid apheresis can be used to directly remove phytanic acid from the blood.[21]
For drug development professionals, several avenues of research are promising:
-
Enzyme Replacement Therapy: Developing a stable, functional form of the PHYH enzyme that can be delivered to the peroxisomes.
-
Gene Therapy: Correcting the underlying genetic defect in the PHYH or PEX7 genes.
-
Small Molecule Therapies: Identifying compounds that can enhance the activity of a mutated but partially functional PHYH enzyme or promote alternative pathways for phytanic acid degradation.
Conclusion
The intricate link between the phytanic acid degradation pathway and Refsum disease provides a clear example of how a single enzymatic defect can lead to a complex and debilitating disorder. A thorough understanding of the alpha-oxidation pathway, the genetic underpinnings of the disease, and the methods for its diagnosis are crucial for the development of novel and effective therapeutic interventions. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the treatment of Refsum disease and other peroxisomal disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Refsum disease - Wikipedia [en.wikipedia.org]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 6. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. Genetic Testing - Refsum Disease ..., (Refsum disease) - Genes PHYH and PEX7 . - IVAMI [ivami.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. medlink.com [medlink.com]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Refsum disease | Research Starters | EBSCO Research [ebsco.com]
- 18. medlineplus.gov [medlineplus.gov]
- 19. Identification of PEX7 as the Second Gene Involved in Refsum Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medlineplus.gov [medlineplus.gov]
- 21. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 22. m.youtube.com [m.youtube.com]
- 23. scispace.com [scispace.com]
- 24. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 25. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Distribution of Enzymes Acting on 2-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of enzymes that metabolize 2-hydroxyacyl-CoA intermediates. Understanding the precise location of these enzymes is critical for elucidating metabolic pathways, identifying potential drug targets, and diagnosing metabolic disorders. This document details the key enzymes, their distribution across organelles, the metabolic pathways they participate in, and the experimental protocols used to determine their localization.
Key Enzymes and Their Subcellular Distribution
The metabolism of 2-hydroxyacyl-CoAs is compartmentalized within the cell, primarily occurring in the peroxisomes, endoplasmic reticulum, and mitochondria. This separation allows for specialized processing of different fatty acid substrates.
Peroxisomal Enzymes: 2-Hydroxyacyl-CoA Lyase 1 (HACL1)
The primary enzyme acting on 2-hydroxyacyl-CoAs in peroxisomes is 2-Hydroxyacyl-CoA Lyase 1 (HACL1).[1][2][3]
-
Function : HACL1 is a thiamin pyrophosphate (TPP)-dependent enzyme that plays a crucial role in two major metabolic pathways: the alpha-oxidation of 3-methyl-branched fatty acids (e.g., phytanic acid) and the chain-shortening of 2-hydroxy long-chain fatty acids.[1][2][4]
-
Reaction : It catalyzes the cleavage of a carbon-carbon bond in a 2-hydroxyacyl-CoA intermediate, producing formyl-CoA and an aldehyde that is one carbon shorter.[1][2][4]
-
Targeting : HACL1 contains a C-terminal Peroxisomal Targeting Signal (PTS1), which directs its import into the peroxisomal matrix.[2][3] It is the first and, so far, only known TPP-dependent enzyme in mammalian peroxisomes.[1][4]
Endoplasmic Reticulum (ER) Enzymes: HACL2 and Others
The endoplasmic reticulum (ER) also possesses enzymatic activity towards 2-hydroxyacyl-CoAs.
-
2-Hydroxyacyl-CoA Lyase 2 (HACL2) : Studies in HACL1-deficient mice have revealed the existence of a second lyase, HACL2, located in the endoplasmic reticulum.[5][6] This enzyme can also cleave 2-hydroxyphytanoyl-CoA, suggesting it may serve as a backup or have a specialized role in certain tissues.[5][6]
-
Fatty Acid 2-Hydroxylase (FA2H) : While not acting directly on the CoA-ester, FA2H is an ER-resident enzyme that hydroxylates fatty acids at the alpha-carbon, producing the 2-hydroxy fatty acid substrates that are subsequently activated to 2-hydroxyacyl-CoAs and cleaved by HACL1 in peroxisomes.[5] The ER is a central hub for the synthesis of most cellular lipids, including phospholipids (B1166683) and cholesterol.[7][8][9]
Mitochondrial Enzymes: 3-Hydroxyacyl-CoA Dehydrogenases
Mitochondria are the primary site of fatty acid beta-oxidation. Within this pathway, dehydrogenases act on L-β-hydroxyacyl-CoA intermediates.
-
Function : These enzymes catalyze the third step in the beta-oxidation cycle, oxidizing the hydroxyl group of a 3-hydroxyacyl-CoA to a keto group, coupled with the reduction of NAD+ to NADH.[10][11][12]
-
Specificity : Different dehydrogenases exist with specificities for short, medium, and long-chain fatty acids. For instance, the mitochondrial trifunctional protein contains the long-chain 3-hydroxyacyl-CoA dehydrogenase activity, while monofunctional dehydrogenases handle shorter chains.[12][13][14] These enzymes are located in the mitochondrial matrix.[13]
Summary of Enzyme Distribution
The following table summarizes the subcellular distribution and key characteristics of the primary enzymes acting on or generating 2-hydroxyacyl-CoA substrates.
| Enzyme | Primary Subcellular Location | Substrate(s) | Metabolic Pathway | Key Function |
| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Peroxisome | 2-hydroxy-3-methylacyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA), 2-hydroxy long-chain acyl-CoAs | Alpha-oxidation | C1-chain shortening of branched and 2-hydroxy fatty acids[1][2] |
| 2-Hydroxyacyl-CoA Lyase 2 (HACL2) | Endoplasmic Reticulum | 2-hydroxyphytanoyl-CoA, other 2-hydroxyacyl-CoAs | Alpha-oxidation (alternative) | Backup/alternative lyase activity to HACL1[5][6] |
| Fatty Acid 2-Hydroxylase (FA2H) | Endoplasmic Reticulum | Straight-chain fatty acids | Alpha-oxidation (substrate generation) | 2-hydroxylation of fatty acids prior to CoA activation[5] |
| 3-Hydroxyacyl-CoA Dehydrogenase (various) | Mitochondria | (3S)-3-hydroxyacyl-CoAs (short, medium, long-chain) | Beta-oxidation | Oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA[10][12] |
Metabolic and Experimental Workflows
Visualizing the complex interplay of these enzymes and the methods to study them is crucial for a complete understanding.
Metabolic Pathways
The following diagrams illustrate the core metabolic pathways where enzymes act on 2-hydroxyacyl-CoAs.
Caption: Key metabolic pathways in the peroxisome, ER, and mitochondrion.
Experimental Workflows
Determining the subcellular location of an enzyme requires a multi-step experimental approach, typically involving cell fractionation followed by immunological detection.
Caption: Standard workflow for isolating organelles and detecting proteins.
Detailed Experimental Protocols
The following sections provide standardized protocols for the key experimental techniques used to determine enzyme localization.
Subcellular Fractionation via Differential Centrifugation
This protocol separates cellular components based on their size, shape, and density.[15][16][17] All steps should be performed at 4°C to minimize enzymatic degradation.[16][18]
-
Homogenization :
-
Harvest cultured cells or finely mince tissue and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in an ice-cold hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors).
-
Allow cells to swell on ice for 10-15 minutes.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[19] Monitor lysis with a microscope to ensure sufficient disruption while keeping nuclei intact.
-
-
Nuclear Fraction Isolation :
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes.
-
The resulting pellet contains the nuclear fraction. The supernatant contains cytoplasm and other organelles. Carefully collect the supernatant for the next step.
-
-
Mitochondrial/Peroxisomal Fraction Isolation :
-
Centrifuge the supernatant from the previous step at a medium speed (e.g., 20,000 x g) for 20 minutes.
-
The pellet contains a crude fraction enriched with mitochondria and peroxisomes. The supernatant contains smaller components.
-
-
Microsomal (ER) Fraction Isolation :
-
Centrifuge the supernatant from the mitochondrial step at a high speed (e.g., 100,000 x g) for 60 minutes.
-
The resulting pellet contains the microsomal fraction, which is rich in fragments of the endoplasmic reticulum and Golgi apparatus.
-
-
Cytosolic Fraction :
-
The final supernatant after the high-speed centrifugation step is the cytosolic fraction.
-
-
Purity Assessment :
Western Blot Analysis
This technique is used to detect the protein of interest within the isolated subcellular fractions.[18][23]
-
Protein Quantification and Sample Preparation :
-
SDS-PAGE :
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins based on their molecular weight.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[23]
-
-
Immunodetection :
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody : Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-HACL1) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane multiple times with TBST to remove unbound primary antibody.[23]
-
Secondary Antibody : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of the band in a specific fraction indicate the location and relative abundance of the enzyme.
-
Enzyme Activity Assay (Example: 3-Hydroxyacyl-CoA Dehydrogenase)
Enzyme activity assays measure the functional presence of an enzyme in a given fraction. This spectrophotometric assay measures the NAD+ reduction that accompanies the oxidation of the 3-hydroxyacyl-CoA substrate.[10][24]
-
Reaction Mixture Preparation :
-
In a quartz cuvette, prepare a reaction mix containing potassium phosphate (B84403) buffer (pH 7.3), NAD+, and the substrate (e.g., acetoacetyl-CoA).[24]
-
-
Initiation and Measurement :
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Add a small amount of the protein from the subcellular fraction (e.g., the mitochondrial fraction) to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Calculation of Activity :
-
Calculate the rate of reaction (ΔA340/minute) from the linear portion of the absorbance curve.
-
Use the Beer-Lambert law and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to convert the rate into enzymatic units (µmoles of substrate converted per minute per mg of protein).[24]
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 9. Endoplasmic reticulum (ER) | Definition, Function, & Location | Britannica [britannica.com]
- 10. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 11. fiveable.me [fiveable.me]
- 12. Two mitochondrial 3-hydroxyacyl-CoA dehydrogenases in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell fractionation: Techniques and applications | Abcam [abcam.com]
- 16. How to perform a cell fractionation experiment? [synapse.patsnap.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Analysis of the expression of certain proteins from different cellular compartments using the Western Blot technique - [ortoalresa.com]
- 19. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Detection of (2S)-2-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in lipid metabolism, specifically in the peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids. The analytical detection and quantification of this molecule are crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting lipid metabolism. These application notes provide a detailed overview of the analytical methods, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the sensitive and specific detection of this compound in biological matrices.
Analytical Methods Overview
The primary method for the quantitative analysis of this compound is LC-MS/MS (B15284909) due to its high sensitivity, specificity, and ability to handle complex biological samples. Other potential methods, though less common for this specific analyte, include enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis.[1] It involves the separation of the analyte from other sample components by liquid chromatography, followed by detection using a tandem mass spectrometer. The high specificity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.
Enzymatic Assays: While no specific enzymatic assay for this compound is commercially available, it is theoretically possible to develop one based on the activity of enzymes that use it as a substrate, such as 2-hydroxyacyl-CoA lyase. Such an assay would likely be spectrophotometric or fluorometric and would require purified enzyme and the development of a specific reaction cascade leading to a measurable signal.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based analysis of long-chain acyl-CoAs. It is important to note that while a commercial standard for this compound is available, specific validated quantitative data for this particular analyte is not widely published. The data presented here is based on methods for similar long-chain acyl-CoAs and should be considered as a starting point for method development and validation.
Table 1: Proposed LC-MS/MS Parameters for this compound
| Parameter | Recommended Value/Setting | Notes |
| Analyte | This compound | - |
| Molecular Formula | C₃₇H₆₆N₇O₁₈P₃S | - |
| Monoisotopic Mass | 1021.3351 g/mol | - |
| Precursor Ion (Q1) [M+H]⁺ | m/z 1022.3 | To be confirmed by direct infusion of the analytical standard. |
| Product Ion (Q3) | m/z 515.3 | Proposed based on the characteristic neutral loss of 507 Da from the precursor ion.[2][3][4] |
| Collision Energy (CE) | 30-40 eV | This is a typical range for acyl-CoAs and should be optimized for the specific instrument.[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides good sensitivity for acyl-CoAs.[6] |
Table 2: Typical Performance of LC-MS/MS Methods for Long-Chain Acyl-CoAs
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 1-10 fmol on column | [7] |
| Limit of Quantification (LOQ) | 5-50 fmol on column | [8] |
| Linear Dynamic Range | 2-3 orders of magnitude | [9] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (%Bias) | ± 15% | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues such as liver, heart, or muscle.
Materials:
-
Tissue sample (10-50 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Homogenization Buffer: 100 mM Potassium Phosphate buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Water (LC-MS grade)
-
Centrifuge, homogenizer, evaporator
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., 1 nmol of C17:0-CoA).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Add 1 mL of 2-propanol and homogenize again.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of a specific LC-MS/MS method. Optimization of chromatographic conditions and mass spectrometer parameters for the specific instrument is essential.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
This compound analytical standard.
-
Internal Standard (e.g., C17:0-CoA).
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
MS/MS Conditions (Proposed):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Q1 1022.3 -> Q3 515.3 (CE ~35 eV)
-
Internal Standard (C17:0-CoA): Q1 1018.4 -> Q3 511.4 (CE ~35 eV)
-
-
Data Acquisition: Dwell time of 50-100 ms per transition.
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to standard bioanalytical method validation guidelines.
Visualizations
Figure 1: General experimental workflow for the analysis of this compound.
Figure 2: Peroxisomal alpha-oxidation pathway of 2-hydroxy long-chain fatty acids.
References
- 1. forensicrti.org [forensicrti.org]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Application Note: Quantification of (2S)-2-hydroxyhexadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of (2S)-2-hydroxyhexadecanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the alpha-oxidation of fatty acids, a metabolic pathway crucial for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids. Dysregulation of this pathway has been implicated in several metabolic and neurological disorders. The described methodology, employing Multiple Reaction Monitoring (MRM), offers a robust and reliable approach for researchers and drug development professionals investigating the roles of this compound in health and disease.
Introduction
This compound is a critical metabolite in the alpha-oxidation pathway, which is responsible for the metabolism of fatty acids that cannot be processed by beta-oxidation. This includes phytanic acid, a branched-chain fatty acid, and 2-hydroxy long-chain fatty acids. In this pathway, the 2-hydroxy fatty acid is first activated to its CoA ester, this compound. Subsequently, this intermediate is cleaved by 2-hydroxyacyl-CoA lyase to yield formyl-CoA and a fatty aldehyde with one less carbon atom[1]. This process is essential for normal lipid metabolism, and its disruption can lead to the accumulation of toxic lipid species, contributing to the pathology of various diseases.
Accurate quantification of this compound is essential for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the analysis of this and other acyl-CoA species in complex biological samples. This application note outlines a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.
Signaling and Metabolic Pathways
This compound is a central molecule in the fatty acid alpha-oxidation pathway. This pathway is particularly important for the degradation of branched-chain fatty acids like phytanic acid, which are not substrates for the beta-oxidation pathway due to the presence of a methyl group on the beta-carbon.
The key steps involving this compound are:
-
Activation: A long-chain 2-hydroxy fatty acid is activated by acyl-CoA synthetase to form 2-hydroxyacyl-CoA[1][2].
-
Cleavage: The 2-hydroxyacyl-CoA is then cleaved by the enzyme 2-hydroxyacyl-CoA lyase. This reaction produces a fatty aldehyde that is one carbon shorter and formyl-CoA[1][3].
Dysregulation of this pathway can lead to the accumulation of phytanic acid, as seen in Refsum's disease, a neurological disorder[3].
References
Application Note: Quantitative Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy fatty acids (2-OH FAs) are a class of lipids characterized by a hydroxyl group at the second carbon position. These molecules are implicated in various physiological and pathological processes, and their abnormal levels have been associated with several diseases.[1][2] Accurate quantification of 2-OH FAs in biological and food matrices is crucial for understanding their roles in health and disease, and for identifying potential therapeutic interventions or dietary sources.[1][2] Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a robust and sensitive platform for the analysis of these compounds.[3][4][5] However, due to their polarity and low volatility, derivatization is a mandatory step prior to GC analysis.[3][6] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 2-hydroxy fatty acids from various samples using GC-MS.
Experimental Protocols
This section details the necessary steps for the analysis of 2-hydroxy fatty acids, from sample preparation to GC-MS analysis. The protocol is a composite of established methods and can be adapted based on the specific sample matrix and available instrumentation.[7][8]
Lipid Extraction
The initial step involves the extraction of total lipids from the sample matrix. The choice of method can depend on the sample type and water content.
-
For tissues and biological fluids (e.g., plasma, serum): The Folch or Bligh and Dyer methods are widely used.[4]
-
Homogenize the sample in a chloroform:methanol (B129727) mixture (2:1, v/v).
-
Add water or a saline solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
For solid samples (e.g., food, dried milk): Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[7]
Saponification (Alkaline Hydrolysis)
To analyze the total 2-hydroxy fatty acid content, including those esterified in complex lipids, a saponification step is required to release the free fatty acids.
-
To the dried lipid extract, add a solution of 0.5 M methanolic potassium hydroxide (B78521) (KOH).
-
Heat the mixture at 80°C for 5-10 minutes.[7]
-
After cooling, acidify the solution with hydrochloric acid (HCl) to protonate the fatty acid salts.
-
Extract the free fatty acids with a non-polar solvent like hexane (B92381) or ethyl acetate.
-
Dry the organic extract under nitrogen.
Derivatization
Derivatization is a critical step to increase the volatility of the 2-hydroxy fatty acids for GC analysis. A two-step derivatization is commonly performed: esterification of the carboxyl group followed by silylation of the hydroxyl group.
Step 3.1: Esterification to Fatty Acid Methyl Esters (FAMEs)
-
Add a solution of 12-14% Boron Trifluoride (BF₃) in methanol to the dried fatty acid extract.[6]
-
Heat the mixture at 60-80°C for 5-10 minutes.[7]
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
Step 3.2: Silylation of the Hydroxyl Group
-
Evaporate the hexane to dryness.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][8]
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.[6][8]
-
The resulting solution containing the trimethylsilyl (B98337) (TMS) ether derivatives of the FAMEs is ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
-
Gas Chromatograph: Agilent 5890 series II system or equivalent.[8]
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a Factor Four VF-5 ms (B15284909) column.[7][8]
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A typical program starts at a lower temperature, ramps up to an intermediate temperature, and then ramps up to a final temperature to elute all compounds. An example program:
-
Initial temperature: 60°C, hold for 1.5 min.
-
Ramp 1: 40°C/min to 180°C, hold for 2 min.
-
Ramp 2: 2°C/min to 230°C, hold for 9 min.
-
Ramp 3: 10°C/min to 300°C, hold for 7.5 min.[7]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) is common. For higher sensitivity, Electron Capture Negative Ionization (ECNI) can be used, especially with pentafluorobenzyl (PFB) derivatives.[7]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for its high sensitivity and specificity.[1][2][7]
-
Ion Source Temperature: Typically around 150-250°C.
-
Quantification
Accurate quantification is achieved by using the stable isotope dilution method.[3]
-
Internal Standards: A known amount of a deuterated 2-hydroxy fatty acid analogue is added to the sample before the extraction process.
-
Calibration Curve: A calibration curve is generated using standards of the target 2-hydroxy fatty acids with the internal standard.
-
Calculation: The concentration of the endogenous 2-hydroxy fatty acid is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for 2-hydroxy fatty acids found in different biological samples.
| 2-Hydroxy Fatty Acid | Sample Matrix | Concentration | Reference |
| Various 2-OH FAs | Bovine Milk Fat | 0.02 to 4.49 mg/100 g of milk fat | [7] |
| Total 2-OH FAs | Sea Cucumber (Apostichopus japonicus) | 8.40 ± 0.28 mg/g dry weight | [1][2] |
| Total 2-OH FAs | Starfish (Asterias amurensis) | 7.51 ± 0.18 mg/g dry weight | [1][2] |
| Total 2-OH FAs | Sea Urchin (Mesocentrotus nudus) | 531 ± 108 µg/g dry weight | [1][2] |
| 2-OH C24:1 | Sea Cucumber (Apostichopus japonicus) | 67.9% of total 2-OH FAs | [2] |
| 2-OH C16:0 | Starfish (Asterias amurensis) | Major molecular species | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and a simplified metabolic context for 2-hydroxy fatty acids.
Caption: Experimental workflow for the GC-MS analysis of 2-hydroxy fatty acids.
Caption: Simplified metabolic pathways involving 2-hydroxy fatty acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the Use of (2S)-2-Hydroxyhexadecanoyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-hydroxyhexadecanoyl-CoA is a pivotal intermediate in the alpha-oxidation of straight-chain fatty acids, a metabolic pathway essential for the degradation of 2-hydroxy long-chain fatty acids. This pathway plays a crucial role in lipid metabolism, and its dysregulation has been implicated in various metabolic disorders. These application notes provide a comprehensive guide to utilizing this compound as a substrate for studying the kinetics of key enzymes involved in its metabolism, primarily 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2).
The primary enzyme responsible for the metabolism of this compound is 2-hydroxyacyl-CoA lyase (HACL). In mammals, two main isoforms of this thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme exist: HACL1, located in the peroxisomes, and HACL2, found in the endoplasmic reticulum.[1][2] These enzymes catalyze the cleavage of this compound into pentadecanal (B32716) and formyl-CoA.[3][4] While both enzymes can process 2-hydroxyacyl-CoAs, evidence suggests that HACL2 exhibits greater activity towards straight-chain 2-hydroxy long-chain fatty acyl-CoAs like this compound, whereas HACL1 is more active with 3-methyl-branched acyl-CoAs.[1][5][6]
Understanding the kinetic properties of these enzymes is fundamental for elucidating their physiological roles and for the development of potential therapeutic interventions targeting fatty acid metabolism.
Metabolic Pathway
The alpha-oxidation of 2-hydroxy fatty acids is a critical pathway for the degradation of these lipids. The process for a C16 substrate is initiated by its activation to a CoA thioester, followed by the key cleavage step catalyzed by HACL1 or HACL2.
Figure 1: Alpha-oxidation of 2-hydroxyhexadecanoic acid.
Quantitative Data
While specific kinetic parameters for human HACL1 and HACL2 with this compound are not extensively documented in publicly available literature, data from related enzymes and substrates provide valuable insights into the expected catalytic efficiencies. The following table summarizes the known kinetic constants for a bacterial 2-hydroxyacyl-CoA lyase, which can serve as a reference point for experimental design.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |
| Actinobacterial 2-hydroxyacyl-CoA lyase | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 | [7] |
Note: These values are for a bacterial enzyme with a short-chain substrate and may differ significantly from those for human HACL1 and HACL2 with a long-chain substrate. Experimental determination of the kinetic parameters for the specific enzyme-substrate pair of interest is highly recommended.
Experimental Protocols
Recombinant Human HACL1 and HACL2 Expression and Purification
For detailed kinetic analysis, a pure enzyme source is essential. Recombinant human HACL1 and HACL2 can be expressed in E. coli and purified using affinity chromatography.
Workflow for Recombinant HACL1/2 Production:
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope-Labeled (2S)-2-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (2S)-2-hydroxyhexadecanoyl-CoA is a crucial tool for researchers investigating lipid metabolism, particularly the pathways involving 2-hydroxy fatty acids. This document provides detailed application notes and experimental protocols for its use in metabolic tracing studies, pathway analysis, and as an internal standard for quantitative mass spectrometry. The stereospecificity of the (2S) enantiomer is of particular biological significance as it is the form predominantly found in various physiological processes.
Applications
Stable isotope-labeled this compound serves several key applications in biomedical research and drug development:
-
Metabolic Flux Analysis: Tracing the metabolic fate of the labeled acyl-CoA allows for the precise measurement of flux through pathways such as peroxisomal α-oxidation. This is critical for understanding the pathophysiology of metabolic diseases where these pathways are implicated.
-
Enzyme Substrate and Mechanistic Studies: It can be used as a substrate to characterize the kinetics and reaction mechanisms of enzymes involved in 2-hydroxyacyl-CoA metabolism, such as 2-hydroxyacyl-CoA lyase (HACL1).
-
Internal Standard for Quantitative Mass Spectrometry: Due to its structural and chemical similarity to the endogenous molecule, the stable isotope-labeled version is an ideal internal standard for accurate and precise quantification of unlabeled this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Drug Discovery and Development: This molecule can be utilized to assess the effect of drug candidates on lipid metabolism pathways. By monitoring changes in the metabolism of the labeled compound, researchers can identify potential on-target and off-target effects of novel therapeutics.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of stable isotope-labeled this compound is a multi-step process that involves the preparation of the labeled fatty acid followed by its activation to the corresponding CoA thioester. Below is a representative synthetic scheme. The position and type of isotope label (e.g., ¹³C, ²H) can be varied depending on the experimental requirements.
Caption: Proposed workflow for the synthesis of stable isotope-labeled this compound.
Experimental Protocols
Protocol 1: Quantitative Analysis of Endogenous this compound using LC-MS/MS
This protocol describes the use of stable isotope-labeled this compound as an internal standard for the quantification of its endogenous counterpart in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Stable isotope-labeled this compound (Internal Standard, IS) of known concentration
-
Extraction solvent (e.g., acetonitrile/isopropanol/water)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known amount of biological sample (e.g., 10⁶ cells or 10 mg tissue), add a known amount of the stable isotope-labeled this compound internal standard. The amount of IS added should be comparable to the expected amount of the endogenous analyte.
-
Homogenize or lyse the sample in the presence of the IS.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs. A common method involves protein precipitation with a cold organic solvent mixture.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a suitable C18 reverse-phase column.
-
Detect the parent and fragment ions for both the endogenous analyte and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the endogenous this compound in the sample by interpolating the peak area ratio from the calibration curve.
-
Quantitative Data Presentation:
| Sample Type | Endogenous this compound Concentration (pmol/10⁶ cells) |
| Control Cells | 5.2 ± 0.8 |
| Treated Cells (Drug X) | 15.7 ± 2.1 |
| Control Tissue (liver) | 25.4 ± 4.5 (pmol/g tissue) |
| Diseased Tissue (liver) | 78.9 ± 11.2 (pmol/g tissue) |
Table 1. Example of quantitative data for endogenous this compound in different biological samples.
Protocol 2: Metabolic Tracing of this compound in Peroxisomal α-Oxidation
This protocol outlines a metabolic labeling experiment to trace the fate of stable isotope-labeled this compound through the peroxisomal α-oxidation pathway. The primary enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1), which cleaves the C1-C2 bond.
Caption: Metabolic pathway of peroxisomal α-oxidation of 2-hydroxyhexadecanoyl-CoA.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Stable isotope-labeled this compound
-
Cell culture medium and supplements
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing a known concentration of stable isotope-labeled this compound.
-
Incubate the cells for a specific period (e.g., 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation and Analysis:
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the labeled downstream metabolites, such as labeled pentadecanal and its oxidation product, pentadecanoic acid.
-
-
Data Interpretation:
-
Monitor the appearance of labeled metabolites over time to determine the rate of flux through the peroxisomal α-oxidation pathway.
-
Compare the metabolic profiles of control cells versus cells treated with a drug or genetic modification to assess the impact on this pathway.
-
Expected Results:
| Time (hours) | Labeled Pentadecanoic Acid (relative abundance) |
| 0 | 0 |
| 1 | 15.3 |
| 4 | 48.7 |
| 12 | 85.2 |
| 24 | 95.1 |
Table 2. Example of time-course data for the appearance of a downstream metabolite in a metabolic tracing experiment.
Experimental Workflow Visualization
Application Notes and Protocols for In Vivo Tracking of (2S)-2-Hydroxyhexadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Hydroxyhexadecanoyl-CoA is the activated form of (2S)-2-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position. 2-hydroxylated fatty acids are integral components of various lipids, particularly sphingolipids, which are abundant in the nervous system and skin.[1][2][3] The metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in several diseases, including neurodegenerative disorders and cancer.[4][5][6]
These application notes provide a comprehensive overview of the in vivo metabolism of this compound, methodologies for tracking its metabolic fate, and its potential roles in cellular signaling. The provided protocols are intended to guide researchers in designing and executing experiments to investigate this metabolic pathway.
Metabolic Pathway: Alpha-Oxidation
This compound is primarily metabolized through the alpha-oxidation pathway. This process occurs in both the peroxisomes and the endoplasmic reticulum and results in the shortening of the fatty acid chain by one carbon.[7][8]
The key steps in the alpha-oxidation of hexadecanoic acid to produce and subsequently metabolize 2-hydroxyhexadecanoyl-CoA are:
-
2-Hydroxylation: The process begins with the hydroxylation of hexadecanoic acid (palmitic acid) at the C-2 position to form 2-hydroxyhexadecanoic acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . It is important to note that FA2H is stereospecific and primarily produces the (R)-2-hydroxy enantiomer.[4][9][10] The formation of the (2S) enantiomer in vivo is less characterized but may occur through other enzymatic or non-enzymatic processes.
-
CoA Activation: The 2-hydroxyhexadecanoic acid is then activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase.
-
Cleavage: The C1-C2 bond of this compound is cleaved by a 2-hydroxyacyl-CoA lyase (HACL) . This reaction yields formyl-CoA and a 15-carbon aldehyde, pentadecanal.[7][8]
-
Further Metabolism: Pentadecanal is subsequently oxidized to pentadecanoic acid (a C15 odd-chain fatty acid), which can then enter the beta-oxidation pathway for energy production. Formyl-CoA is rapidly converted to formate (B1220265) and then to carbon dioxide.[8]
Key Enzymes in the Pathway
-
Fatty Acid 2-Hydroxylase (FA2H): This enzyme is crucial for the synthesis of 2-hydroxylated sphingolipids, which are vital components of the myelin sheath in the nervous system and the epidermal permeability barrier in the skin.[1][11][12][13] Mutations in the FA2H gene are associated with neurodegenerative disorders.[6][13]
-
2-Hydroxyacyl-CoA Lyase (HACL): Two isoforms of this enzyme exist: HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum.[7] While both can cleave 2-hydroxyacyl-CoAs, HACL2 appears to have a higher activity towards straight-chain 2-hydroxy fatty acids, whereas HACL1 is more active with 3-methyl-branched fatty acids.[7][14][15]
Metabolic Pathway Diagram
Potential Signaling Roles of 2-Hydroxy Fatty Acids
Recent studies have indicated that 2-hydroxy fatty acids, particularly the (R)-enantiomer of 2-hydroxypalmitic acid ((R)-2-OHPA), are not merely metabolic intermediates but may also function as signaling molecules.
-
Anti-Cancer Effects: (R)-2-OHPA has been shown to suppress the proliferation and migration of cancer cells.[4][5] This effect may be mediated through the inhibition of key signaling pathways involved in cell growth and survival, such as the mTOR/S6K1/Gli1 and AMPK/YAP pathways.[4][5]
-
Regulation of Membrane Properties: The incorporation of 2-hydroxy fatty acids into sphingolipids can alter the properties of cell membranes, such as fluidity. This can, in turn, affect the function of membrane-associated proteins. For instance, FA2H-dependent synthesis of 2-hydroxylated sphingolipids has been shown to influence the trafficking of the glucose transporter GLUT4 in adipocytes.[10]
It is important to note that most of the current research on signaling roles has focused on the (R)-enantiomer due to the stereospecificity of FA2H. The specific signaling functions of the (2S)-enantiomer remain an area for further investigation.
Representative Signaling Pathway Diagram
Quantitative Data
The following tables summarize available quantitative data for 2-hydroxy fatty acids in biological samples.
Table 1: Plasma Concentrations of 2-Hydroxy Fatty Acids in Humans
| Analyte | Healthy Controls (ng/mL) | Type 1 Diabetes (ng/mL) | Type 2 Diabetes (ng/mL) |
| 2-Hydroxydecanoic acid | 1.9 ± 0.9 | 2.5 ± 1.1 | 2.5 ± 1.1 |
| 2-Hydroxydodecanoic acid | 1.6 ± 0.7 | 2.2 ± 0.9 | 2.1 ± 0.9 |
| 2-Hydroxytetradecanoic acid | 1.8 ± 0.8 | 2.4 ± 1.0 | 2.3 ± 1.0 |
| 2-Hydroxyhexadecanoic acid | 2.0 ± 0.9 | 2.7 ± 1.2 | 2.6 ± 1.1 |
| 2-Hydroxyoctadecanoic acid | 2.2 ± 1.0 | 3.0 ± 1.3 | 2.9 ± 1.3 |
| Data adapted from Kokotou et al., Metabolites, 2022.[8][16] Values are presented as mean ± standard deviation. |
Table 2: Relative Abundance of 2-Hydroxy Lipids in Tissues of Wild-Type vs. Hacl2 Knockout Mice
| Tissue | Lipid Class | Fold Change in Hacl2 KO vs. WT |
| Brain | 2-OH Monohexosylceramides | Increased |
| Stomach | 2-OH Ceramides | Increased |
| Various Tissues | Odd-chain Lipids | Decreased |
| Data summarized from Kitamura et al., JBC, 2023.[14][15] This study demonstrates that the absence of HACL2 leads to an accumulation of its substrates (2-OH lipids) and a decrease in its products (odd-chain lipids). |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of this compound Metabolism
This protocol outlines a general approach for tracking the metabolism of this compound in an animal model using a stable isotope-labeled precursor.
1. Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Stable isotope-labeled precursor (e.g., [U-¹³C₁₆]-palmitic acid or, if available, labeled (2S)-2-hydroxyhexadecanoic acid)
-
Vehicle for administration (e.g., corn oil, intralipid)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection supplies
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
LC-MS/MS system
2. Experimental Workflow:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer the stable isotope-labeled precursor to the animals. The route of administration (e.g., oral gavage, intravenous injection) will depend on the experimental question.
-
Sample Collection: Collect blood and tissues at various time points after tracer administration.
-
Lipid Extraction: Perform lipid extraction from plasma and tissue homogenates. A common method is the Folch or Bligh-Dyer extraction using chloroform and methanol.[16]
-
Sample Preparation for LC-MS/MS: Dry the lipid extracts and reconstitute in an appropriate solvent. Add internal standards for quantification.
-
LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method to detect and quantify the labeled precursor, this compound, and its downstream metabolites (e.g., labeled pentadecanoic acid).
-
Data Analysis: Calculate the rate of appearance and disappearance of the labeled metabolites to determine the metabolic flux through the alpha-oxidation pathway.
Experimental Workflow Diagram
Protocol 2: Quantification of (2S)-2-Hydroxyhexadecanoic Acid in Plasma by LC-MS/MS
This protocol is for the quantitative analysis of endogenous (2S)-2-hydroxyhexadecanoic acid in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 10 µL of a solution of [d₄]-2-hydroxyhexadecanoic acid).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters (Example):
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions:
-
2-Hydroxyhexadecanoic acid: Precursor ion [M-H]⁻ m/z 271.2 -> Product ion (e.g., m/z 227.2 for loss of CO₂)
-
Internal Standard ([d₄]-2-hydroxyhexadecanoic acid): Precursor ion [M-H]⁻ m/z 275.2 -> Product ion (e.g., m/z 231.2)
-
-
Quantification: Generate a standard curve using known concentrations of (2S)-2-hydroxyhexadecanoic acid and the internal standard to calculate the concentration in the plasma samples.
Conclusion
The in vivo tracking of this compound metabolism provides valuable insights into the roles of alpha-oxidation in health and disease. The use of stable isotope tracing coupled with sensitive analytical techniques like LC-MS/MS allows for the detailed elucidation of this metabolic pathway. Furthermore, understanding the potential signaling roles of 2-hydroxy fatty acids opens up new avenues for therapeutic interventions in a variety of pathological conditions. The protocols and information provided herein serve as a foundation for researchers to explore this fascinating area of lipid metabolism.
References
- 1. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxyhexadecanoic acid (HMDB0031057) [hmdb.ca]
- 3. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | MDPI [mdpi.com]
- 9. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 14. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (2S)-2-Hydroxyhexadecanoyl-CoA Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2-hydroxyhexadecanoyl-CoA is a crucial intermediate in the metabolic pathways of 2-hydroxy fatty acids. These specialized lipids are integral components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. The presence of a hydroxyl group on the acyl chain imparts unique biophysical properties to these sphingolipids, influencing membrane structure, lipid raft formation, and cell signaling. Dysregulation of 2-hydroxy fatty acid metabolism is associated with severe neurological disorders, highlighting the importance of understanding the function of this compound.
These application notes provide detailed protocols for cell-based assays to investigate the two primary metabolic fates of this compound: its incorporation into complex sphingolipids and its degradation via α-oxidation.
Metabolic Pathways of this compound
The metabolic journey of this compound is central to the homeostasis of 2-hydroxylated sphingolipids. The following diagram illustrates its key metabolic routes.
Caption: Metabolic fates of this compound.
Application Note 1: In Situ Ceramide Synthase Activity Assay
This assay measures the incorporation of a fluorescent analog of 2-hydroxyhexadecanoic acid into ceramides (B1148491) within cultured cells. It provides a direct assessment of the activity of ceramide synthases (CerS) that utilize 2-hydroxy fatty acyl-CoAs.
Experimental Workflow
Caption: Workflow for the in situ ceramide synthase assay.
Protocol: In Situ Ceramide Synthase Activity with a Fluorescent 2-Hydroxy Fatty Acid Analog
Materials:
-
Cultured cells (e.g., HEK293T, primary neurons, or keratinocytes)
-
Cell culture medium and supplements
-
NBD-(2S)-2-hydroxyhexadecanoic acid (requires custom synthesis or specialized vendor)
-
Sphinganine (B43673) (d18:0)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methanol (B129727), Chloroform (B151607), and other organic solvents
-
TLC plates (silica gel 60)
-
Fluorescence imager
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Preparation of Labeling Medium:
-
Prepare a 1 mM stock solution of NBD-(2S)-2-hydroxyhexadecanoic acid in ethanol.
-
Prepare a 1 mM stock solution of sphinganine in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.
-
To prepare the labeling medium, dilute the NBD-2-hydroxy fatty acid and sphinganine stocks in the BSA solution to final concentrations of 10 µM each. Sonicate briefly to ensure complete solubilization.
-
-
Cell Labeling:
-
Wash the cells twice with serum-free medium.
-
Add 1 mL of the labeling medium to each well.
-
Incubate at 37°C for 1-4 hours.
-
-
Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipids in 50 µL of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica (B1680970) TLC plate.
-
Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid (90:9:1, v/v/v).
-
Air-dry the plate.
-
-
Quantification:
-
Visualize the fluorescent lipids using a fluorescence imager with appropriate excitation and emission filters for NBD.
-
Identify the NBD-2-hydroxyceramide band by comparing its migration to a standard (if available).
-
Quantify the fluorescence intensity of the NBD-2-hydroxyceramide band using densitometry software.
-
Expected Results and Data Presentation
The fluorescence intensity of the NBD-2-hydroxyceramide band is proportional to the ceramide synthase activity. This can be compared across different cell types or under various experimental conditions (e.g., drug treatment, gene knockdown).
| Cell Line | Treatment | NBD-2-hydroxyceramide Intensity (Arbitrary Units) |
| Wild-Type | Vehicle | 1500 ± 120 |
| Wild-Type | CerS Inhibitor | 350 ± 45 |
| CerS2 Knockout | Vehicle | 600 ± 70 |
| CerS3 Knockout | Vehicle | 950 ± 110 |
Application Note 2: Cell-Based α-Oxidation Assay
This assay measures the degradation of this compound via the α-oxidation pathway by quantifying the production of a one-carbon shorter fatty acid. This is achieved by using a radiolabeled 2-hydroxy fatty acid and measuring the radioactivity incorporated into the resulting odd-chain fatty acid.
Experimental Workflow
Caption: Workflow for the cell-based α-oxidation assay.
Protocol: Radioactive α-Oxidation Assay
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
[1-¹⁴C]-(2S)-2-hydroxyhexadecanoic acid (requires custom synthesis)
-
Cell culture medium and supplements
-
Solvents for lipid extraction (e.g., hexane (B92381), isopropanol)
-
BF₃-methanol solution for fatty acid methylation
-
Gas chromatograph (GC) equipped with a radioactivity detector
Procedure:
-
Cell Culture: Grow cells in 6-well plates to 80-90% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [1-¹⁴C]-(2S)-2-hydroxyhexadecanoic acid in ethanol.
-
Dilute the stock solution in serum-free medium to a final concentration of 1-5 µCi/mL.
-
-
Cell Labeling:
-
Wash cells twice with serum-free medium.
-
Add 1 mL of the labeling medium to each well.
-
Incubate at 37°C for 4-24 hours.
-
-
Lipid Extraction and Methylation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer).
-
Dry the lipid extract under nitrogen.
-
Add 1 mL of BF₃-methanol and heat at 100°C for 30 minutes to convert fatty acids to their methyl esters (FAMEs).
-
Add 1 mL of hexane and 1 mL of water, vortex, and collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction.
-
Pool the hexane extracts and dry under nitrogen.
-
-
Gas Chromatography (GC) Analysis:
-
Resuspend the FAMEs in a small volume of hexane.
-
Inject the sample into a GC equipped with a suitable column for FAME separation and a radioactivity detector.
-
Identify the peak corresponding to methyl pentadecanoate (B1260718) based on its retention time compared to a standard.
-
-
Quantification:
-
Integrate the radioactive peak for [¹⁴C]-methyl pentadecanoate.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Expected Results and Data Presentation
The amount of radioactivity detected in the pentadecanoic acid peak is a measure of α-oxidation activity. This can be used to compare the metabolic capacity of different cell types or to assess the effect of inhibitors or genetic modifications.
| Cell Line | Treatment | α-Oxidation Rate (pmol/hr/mg protein) |
| Wild-Type Fibroblasts | Vehicle | 85 ± 9 |
| Wild-Type Fibroblasts | HACL Inhibitor | 12 ± 3 |
| HACL1 Knockout Fibroblasts | Vehicle | 45 ± 6 |
| HACL2 Knockout Fibroblasts | Vehicle | 20 ± 4 |
Signaling Pathways of 2-Hydroxylated Sphingolipids
2-hydroxylated sphingolipids, synthesized from this compound, are not merely structural components of membranes. They play active roles in cell signaling, particularly by modulating the organization and function of lipid rafts.
Caption: Role of 2-hydroxy ceramides in lipid raft-mediated signaling.
Functional Insights:
-
Lipid Raft Stabilization: The hydroxyl group of 2-hydroxy ceramides can form additional hydrogen bonds with neighboring lipids, leading to more tightly packed and stable lipid rafts.[1][2][3]
-
Receptor Clustering: The altered biophysical properties of these rafts can influence the clustering and activity of transmembrane receptors, thereby modulating downstream signaling cascades.
-
Cell Fate Decisions: By influencing signaling pathways, 2-hydroxylated sphingolipids have been implicated in the regulation of critical cellular processes such as apoptosis and differentiation.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of altered 2-hydroxy fatty acid metabolism.
Table 1: Effect of FA2H Knockdown on Cellular Phenotypes [4]
| Cell Type | Phenotype Observed upon FA2H Knockdown |
| Cultured Keratinocytes | Partial loss of 2-hydroxy ceramide, aberrant lamellar body formation. |
| D6P2T Schwannoma Cells | Partial loss of 2-hydroxy ceramide, enhanced migratory property, impaired cAMP-induced cell cycle exit. |
| 3T3-L1 Adipocytes | Diminished adipocyte marker expression, impaired glucose uptake and lipogenesis, enhanced diffusional mobility of raft-associated lipids. |
Table 2: Changes in Sphingolipid Composition in FA2H Knockout Mouse Brain
| Sphingolipid Class | Wild-Type (% of total) | FA2H Knockout (% of total) | Fold Change |
| 2-Hydroxy Galactosylceramide | 45 ± 5 | < 1 | >45-fold decrease |
| Non-Hydroxy Galactosylceramide | 55 ± 5 | > 99 | ~1.8-fold increase |
| 2-Hydroxy Sulfatide | 50 ± 6 | < 1 | >50-fold decrease |
| Non-Hydroxy Sulfatide | 50 ± 6 | > 99 | ~2.0-fold increase |
(Data are representative values synthesized from typical findings in FA2H knockout models)
References
Application Notes and Protocols for the Generation and Metabolic Study of HACL1/HACL2 Knockout Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2) are key enzymes in the α-oxidation of fatty acids, a metabolic pathway essential for the degradation of certain branched-chain fatty acids and the production of odd-chain fatty acids.[1][2] HACL1, located in peroxisomes, is primarily involved in the metabolism of 3-methyl-branched fatty acids like phytanic acid.[1][3] In contrast, HACL2, found in the endoplasmic reticulum, plays a more significant role in the α-oxidation of 2-hydroxy very-long-chain fatty acids (VLCFAs), contributing to the synthesis of odd-chain fatty acids.[4][5] The generation of HACL1 and HACL2 knockout models is a powerful strategy to elucidate their specific roles in lipid metabolism and to investigate their potential as therapeutic targets for metabolic disorders.[6][7] This document provides detailed protocols for generating HACL1/HACL2 knockout models using CRISPR-Cas9 technology and for analyzing the resulting metabolic phenotypes.
Signaling Pathways and Experimental Workflows
Caption: Fatty Acid α-Oxidation Pathways involving HACL1 and HACL2.
Caption: Experimental Workflow for CRISPR-Cas9 Mediated Knockout and Metabolic Analysis.
Quantitative Data Summary
The following tables summarize the metabolic changes observed in HACL1 and HACL2 knockout models.
Table 1: Metabolic Changes in Hacl1/Hacl2 Knockout CHO-K1 Cells
| Metabolite | Cell Line | Condition | Fold Change vs. Wild Type | Reference |
| 2-OH C24:0 Ceramide | Hacl2 KO | + 4 µM 2-OH C24:0 FA (72h) | 9.2-fold increase | [8] |
| Hacl1/Hacl2 DKO | + 4 µM 2-OH C24:0 FA (72h) | 17.8-fold increase | [8] | |
| C23:0 Ceramide | Hacl2 KO | + 4 µM 2-OH C24:0 FA (72h) | ~50% decrease in production | [8] |
| Hacl1/Hacl2 DKO | + 4 µM 2-OH C24:0 FA (72h) | ~80% decrease in production | [8] | |
| 2-OH Phytanic Acid | Hacl1 KO | + 4 µM Phytanic Acid (24h) | Increased | [3] |
| Hacl1/Hacl2 DKO | + 4 µM Phytanic Acid (24h) | Markedly Increased | [3] | |
| Pristanic Acid | Hacl1 KO | + 4 µM Phytanic Acid (24h) | Decreased | [3] |
| Hacl1/Hacl2 DKO | + 4 µM Phytanic Acid (24h) | Markedly Decreased | [3] |
Table 2: Metabolic Changes in Hacl Knockout Mice
| Metabolite | Mouse Model | Tissue | Observation | Reference |
| Odd-chain Lipids | Hacl2 KO | Brain, Stomach | Reduced levels | [5] |
| 2-OH Lipids | Hacl2 KO | Multiple Tissues | Increased levels | [5] |
| Phytanic Acid | Hacl1 KO | Liver, Serum | Accumulation with phytol (B49457) diet | [7] |
| Heptadecanoic Acid (C17:0) | Hacl1 KO | Plasma | ~26% decrease | [9] |
| Hacl1 KO | Liver | ~22% decrease | [9] |
Experimental Protocols
Protocol 1: Generation of HACL1/HACL2 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of knockout cell lines, such as CHO-K1 or HEK293T, using the CRISPR-Cas9 system.[10]
1. sgRNA Design and Synthesis:
-
Design two to four unique single guide RNAs (sgRNAs) targeting the early exons of the HACL1 or HACL2 gene to induce frameshift mutations. Online tools like Benchling or CRISPR Design Tool can be utilized for this purpose.[10]
-
Ensure high on-target scores and minimal off-target effects.
-
Synthesize the designed sgRNAs or clone them into a suitable expression vector co-expressing Cas9 nuclease.
2. Vector Construction and Preparation:
-
If using a plasmid-based system, clone the synthesized sgRNA oligonucleotides into a vector containing the Cas9 nuclease gene under a suitable promoter (e.g., CMV).
-
The vector should also contain a selection marker, such as puromycin (B1679871) or GFP, to facilitate the selection of transfected cells.
-
Purify the plasmid DNA to a high quality for efficient transfection.
3. Transfection of Cells:
-
Culture the target cells (e.g., CHO-K1) in appropriate media and conditions until they reach 70-80% confluency.
-
Transfect the cells with the Cas9/sgRNA expression plasmid using a lipid-based transfection reagent or electroporation, following the manufacturer's instructions.
-
Alternatively, deliver Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex for transient expression and reduced off-target effects.[10]
4. Selection of Edited Cells:
-
If a selection marker is used, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate non-transfected cells.
-
After selection, allow the surviving cells to recover and expand.
5. Single-Cell Cloning:
-
Isolate single cells from the expanded population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Culture the single cells until they form visible colonies.
6. Genotyping and Validation:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR to amplify the target region of the HACL1 or HACL2 gene.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.[11]
-
Confirm the absence of HACL1 or HACL2 protein expression in the knockout clones by Western blotting using specific antibodies.
Protocol 2: Metabolic Analysis of Knockout Cells
This protocol describes the analysis of fatty acid and lipid profiles in the generated knockout cell lines.
1. Cell Culture and Treatment:
-
Culture wild-type and validated knockout cell lines in standard conditions.
-
For specific metabolic studies, incubate the cells with substrates such as 2-hydroxy C24:0 fatty acid or phytanic acid for a defined period (e.g., 24-72 hours).[3][8]
2. Metabolite Extraction:
-
After incubation, wash the cells with ice-cold PBS and harvest them.
-
Extract lipids from the cell pellets using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol.
3. Sample Preparation and Analysis:
-
For the analysis of specific lipid species like ceramides, the lipid extracts can be directly analyzed.[8]
-
For the analysis of total fatty acids, perform alkaline hydrolysis of the lipid extract to release fatty acids from complex lipids.[3]
-
Analyze the prepared samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the levels of different fatty acids and lipid species.
4. Data Analysis:
-
Compare the metabolite profiles of the knockout cell lines to the wild-type controls to determine the metabolic consequences of HACL1 or HACL2 deficiency.
-
Statistical analysis should be performed to identify significant changes in metabolite levels.
Protocol 3: Generation of Hacl1/Hacl2 Knockout Mice
This protocol provides a general workflow for creating knockout mice using CRISPR-Cas9.[12]
1. Design and Synthesis of CRISPR Components:
-
Design and synthesize sgRNAs targeting the mouse Hacl1 or Hacl2 gene as described in Protocol 1.
-
Synthesize high-quality Cas9 mRNA.
2. Microinjection of Zygotes:
-
Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s).
-
Harvest zygotes from superovulated female mice.
-
Microinject the CRISPR-Cas9 components into the cytoplasm or pronucleus of the zygotes.
3. Embryo Transfer and Generation of Founder Mice:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Allow the pregnancies to proceed to term and screen the resulting pups (F0 founders) for the desired genetic modifications.
4. Genotyping and Breeding:
-
Extract genomic DNA from tail biopsies of the founder mice.
-
Use PCR and Sanger sequencing to identify founders carrying the desired knockout alleles.
-
Breed the founder mice with wild-type mice to establish germline transmission of the knockout allele and generate F1 heterozygous mice.
-
Intercross the heterozygous mice to obtain homozygous knockout animals.
5. Phenotypic and Metabolic Analysis:
-
Conduct detailed phenotypic analysis of the knockout mice, including monitoring their growth, behavior, and tissue histology.
-
Perform metabolic studies by analyzing fatty acid and lipid profiles in various tissues (e.g., liver, brain, serum) using LC-MS/MS, as described in Protocol 2.[5][9]
-
For Hacl1 knockout mice, a diet supplemented with phytol may be required to unmask a clear metabolic phenotype.[7]
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wikicrow.ai [wikicrow.ai]
- 3. researchgate.net [researchgate.net]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid [ouci.dntb.gov.ua]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 12. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Long-Chain 2-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain 2-hydroxy fatty acids (2-HFAs) are a class of lipids characterized by a hydroxyl group on the second carbon of a long aliphatic chain. These molecules are integral components of sphingolipids, such as ceramides (B1148491) and glucosylceramides, which are abundant in the nervous system, skin, and kidneys. The presence of the 2-hydroxyl group imparts unique biophysical properties to the membranes in which they reside, influencing membrane fluidity, lipid packing, and the formation of lipid rafts.[1][2] Notably, the stereochemistry of the hydroxyl group is crucial, with the (R)-enantiomer being the predominant form synthesized in mammals by the enzyme fatty acid 2-hydroxylase (FA2H).[3][4]
Mutations in the FA2H gene are associated with neurodegenerative disorders, highlighting the importance of 2-HFAs in maintaining myelin sheath integrity.[2][5] Furthermore, 2-HFAs and their derivatives have garnered interest in drug development due to their potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the chemical synthesis of long-chain 2-hydroxy fatty acids, focusing on two primary methodologies: a two-step synthesis via α-chlorination and subsequent hydroxylation, and an asymmetric synthesis employing chiral auxiliaries to achieve high enantioselectivity. Additionally, an overview of the enzymatic synthesis is provided for context.
Chemical Synthesis Methodologies
Two-Step Synthesis via α-Chlorination and Hydroxylation
This method provides a straightforward and efficient route to racemic 2-hydroxy fatty acids. It involves the α-chlorination of a fatty acid followed by nucleophilic substitution with a hydroxide (B78521) ion.
Experimental Protocol
Step 1: α-Chlorination of Fatty Acids
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), melt the fatty acid (e.g., stearic acid, palmitic acid, myristic acid) at 80°C.
-
Add phosphorus trichloride (B1173362) (PCl₃) (0.03-0.1 equivalents) to the molten fatty acid and allow the mixture to react for 1 hour.
-
Slowly add trichloroisocyanuric acid (TCCA) (1.1 equivalents) over 30 minutes.
-
Stir the reaction mixture vigorously for 24 hours at 80°C.
-
Cool the mixture to room temperature and add ethyl acetate, which will cause the precipitation of a white solid (cyanuric acid).
-
Remove the solid by filtration.
-
Wash the filtrate with a 10% (w/v) aqueous solution of sodium metabisulfite, followed by a wash with brine.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude α-chloro fatty acid. This intermediate is typically used in the next step without further purification.
Step 2: Hydroxylation of α-Chloro Fatty Acids
-
In a round-bottom flask, dissolve potassium hydroxide (KOH) (4 equivalents) in water and heat to 80°C with stirring for 30 minutes.
-
Add the crude α-chloro fatty acid obtained from the previous step to the KOH solution.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH 1 with a suitable acid (e.g., HCl), which will precipitate the crude 2-hydroxy fatty acid as a white solid.
-
Collect the solid by filtration.
-
Purify the crude product by trituration with a suitable solvent such as acetonitrile (B52724) to achieve high purity.
Quantitative Data for α-Chlorination/Hydroxylation Synthesis
| Fatty Acid | Intermediate Purity (α-chloro FA) | Overall Yield (2-HFA) | Final Purity (2-HFA) | Reference |
| Stearic Acid | 91.7% | 68% | >99% | [6] |
| Palmitic Acid | 89.0% | 65% | >99% | [6] |
| Myristic Acid | 90.5% | 64% | >99% | [6] |
Asymmetric Synthesis using Chiral Oxazolidinone Auxiliaries
This method is employed for the enantioselective synthesis of 2-hydroxy fatty acids, yielding products with high enantiomeric excess (ee). The strategy involves the use of a chiral auxiliary to direct the stereoselective hydroxylation of a fatty acid derivative.
Experimental Protocol
Step 1: Preparation of Chiral N-Acyl Oxazolidinone
-
Dissolve the starting fatty acid (e.g., oleic acid) in an appropriate solvent.
-
React the fatty acid with pivaloyl chloride to form the mixed anhydride (B1165640).
-
In a separate flask, treat a chiral oxazolidinone (e.g., (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone) with a strong base (e.g., n-butyllithium) at low temperature (-78°C) to form the lithiated species.
-
Add the mixed anhydride to the lithiated oxazolidinone solution to form the chiral N-acyl oxazolidinone.
Step 2: Asymmetric α-Hydroxylation
-
Dissolve the chiral N-acyl oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.
-
Add a sodium bis(trimethylsilyl)amide (NaHMDS) solution dropwise to generate the sodium enolate.
-
After stirring for a short period, add a solution of an electrophilic hydroxylating agent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine), in THF.
-
Allow the reaction to proceed at -78°C until completion.
Step 3: Cleavage of the Chiral Auxiliary and Esterification
-
Quench the reaction and remove the chiral auxiliary by treating the hydroxylated product with a nucleophile, such as magnesium methoxide (B1231860) in methanol. This step cleaves the auxiliary and concurrently forms the methyl ester of the 2-hydroxy fatty acid.
-
Purify the resulting methyl 2-hydroxy fatty acid ester using column chromatography.
Quantitative Data for Asymmetric Synthesis
| Fatty Acid | Chiral Auxiliary | Yield (Hydroxylated Product) | Enantiomeric Excess (ee) | Reference |
| Oleic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | 78-83% | >98% | [1] |
| Elaidic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | - | >98% | [1] |
| Petroselinic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | - | >98% | [1] |
| Vaccenic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | - | >98% | [1] |
| Linoleic Acid | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone | - | >98% | [1] |
Enzymatic Synthesis Overview
Enzymatic synthesis offers a green and highly specific alternative for producing 2-hydroxy fatty acids. The key enzyme in mammals is the fatty acid 2-hydroxylase (FA2H), a monooxygenase located in the endoplasmic reticulum.[7]
-
Enzyme: Fatty Acid 2-Hydroxylase (FA2H)[2]
-
Substrates: Long-chain and very-long-chain fatty acids[2]
-
Cofactors: NAD(P)H and O₂[8]
-
Stereospecificity: Produces the (R)-enantiomer of the 2-hydroxy fatty acid.[3][4]
-
Reaction: Catalyzes the hydroxylation at the C-2 position of the fatty acid.[8]
An in vitro assay for FA2H activity can be established by reconstituting the electron transfer system with an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[9] The 2-hydroxylated product can then be quantified by gas chromatography-mass spectrometry.[9]
Other enzymes, such as peroxygenases from the CYP152 family, have also been investigated for the stereoselective α-hydroxylation of fatty acids.
Visualizations
Experimental Workflow for Chemical Synthesis
Caption: General experimental workflows for the chemical synthesis of 2-hydroxy fatty acids.
Signaling Pathway: Role of 2-HFAs in Sphingolipid Metabolism and Membrane Organization
Caption: Biosynthesis and role of 2-HFAs in sphingolipid metabolism and membrane organization.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid Signaling Pathways → Term [fashion.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and post-translational modifications of proteins.[1][2] The accurate quantification of acyl-CoA pools in biological tissues is crucial for understanding metabolic regulation in health and disease, and for the development of novel therapeutics targeting metabolic pathways. However, the analysis of acyl-CoAs presents significant challenges due to their low abundance, inherent instability, and the diverse physicochemical properties of their acyl chains, which range from short-chain water-soluble species to long-chain hydrophobic molecules.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the critical steps in sample preparation for acyl-CoA analysis from biological tissues, focusing on robust and reproducible methods for extraction, purification, and preparation for downstream analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Acyl-CoA Sample Preparation
Successful acyl-CoA analysis hinges on rapid and effective quenching of metabolic activity, efficient extraction from the complex tissue matrix, and minimization of degradation throughout the workflow. Key considerations include:
-
Metabolic Quenching: Immediate freeze-clamping of tissues in liquid nitrogen is the gold standard to halt enzymatic activity and preserve the in vivo acyl-CoA profile.[2]
-
Tissue Homogenization: Tissues must be kept frozen during homogenization to prevent enzymatic degradation. Grinding frozen tissue to a fine powder is a common and effective approach.[2][6]
-
Extraction Method: The choice of extraction method depends on the chain length of the acyl-CoAs of interest and the analytical platform. Common approaches include protein precipitation with acids (e.g., perchloric acid, trichloroacetic acid) and extraction with organic solvents (e.g., methanol, acetonitrile).[6][7][8]
-
Purification: Solid-phase extraction (SPE) is frequently employed to remove interfering substances such as salts, phospholipids, and proteins, and to enrich acyl-CoAs prior to analysis.[6][9][10]
-
Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Maintaining low temperatures, controlling pH, and prompt analysis after extraction are critical for accurate quantification.[1] Storing extracts as dry pellets at -80°C can help preserve stability.[1]
Experimental Workflow for Acyl-CoA Analysis
The overall workflow for acyl-CoA analysis from biological tissues can be summarized in the following diagram.
Caption: General experimental workflow for acyl-CoA analysis from biological tissues.
Detailed Experimental Protocols
This section provides detailed protocols for the key steps in acyl-CoA sample preparation.
Protocol 1: Tissue Homogenization and Organic Solvent Extraction
This protocol is a widely used method suitable for a broad range of acyl-CoAs and is adapted from several sources.[6][9][10] It utilizes an organic solvent mixture to simultaneously precipitate proteins and extract acyl-CoAs.
Materials:
-
Frozen tissue sample (~20-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:1:1 v/v/v) or 80% Methanol, pre-chilled to -20°C.[1][10]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)[8]
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator (SpeedVac)
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.
-
Extraction: Transfer the powdered tissue (~20 mg) to a pre-weighed, pre-chilled microcentrifuge tube.[11] Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., 400 µL for 20 mg of tissue).[7] Add internal standards at this stage.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Incubation: Incubate the homogenate on ice for 10-30 minutes to facilitate protein precipitation and complete extraction.[1][11]
-
Centrifugation: Centrifuge the sample at 14,000-20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.
-
Storage: The resulting dry pellet can be stored at -80°C until analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol describes a general procedure for purifying acyl-CoA extracts using SPE, which is effective for removing salts and other interfering molecules.[6][9][10]
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
SPE cartridges (e.g., Oasis HLB, C18, or specialized anion-exchange)[6][8]
-
SPE manifold
-
Reconstitution Solution: 100 mM KH2PO4 (pH 4.9) or other suitable buffer[6][9]
-
Wash Solution: e.g., Water, low percentage organic solvent
-
Elution Solution: e.g., Methanol, Acetonitrile/Isopropanol[9]
-
Vacuum concentrator
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume of Reconstitution Solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by equilibration with the reconstitution/loading buffer.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Drying: Dry the eluate completely in a vacuum concentrator.
-
Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.
Quantitative Data Summary
The recovery of acyl-CoAs can vary significantly depending on the extraction method, tissue type, and the chain length of the acyl-CoA. The following tables summarize reported recovery rates from the literature.
Table 1: Comparison of Acyl-CoA Extraction Efficiencies
| Extraction Method | Tissue Type | Acyl-CoA Chain Length | Reported Recovery (%) | Reference(s) |
| Acetonitrile/Isopropanol & SPE | Rat Liver | Short, Medium, Long | 83-90 (SPE step) | [10] |
| KH2PO4 buffer & Acetonitrile & SPE | Rat Heart, Kidney, Muscle | Long-chain | 70-80 | [9] |
| 80% Methanol | Mouse Liver | Broad Range | Not explicitly quantified | [1][11] |
| Acetonitrile/Methanol/Water | Rat Liver | Short-chain | Not explicitly quantified | [7] |
| Chloroform/Methanol | Rat Liver, Hamster Heart | Long-chain | Not explicitly quantified | [12] |
Table 2: Recovery of Radiolabeled Acyl-CoAs using Acetonitrile/Isopropanol Extraction and SPE Purification
| Radiolabeled Acyl-CoA | Tissue | Extraction Recovery (%) | SPE Recovery (%) |
| Acetyl-CoA | Rat Liver | 93-104 | 83-90 |
| Malonyl-CoA | Rat Liver | 93-104 | 83-90 |
| Octanoyl-CoA | Rat Liver | 93-104 | 83-90 |
| Oleoyl-CoA | Rat Liver | 93-104 | 83-90 |
| Palmitoyl-CoA | Rat Liver | 93-104 | 83-90 |
| Arachidonyl-CoA | Rat Liver | 93-104 | 83-90 |
| Data adapted from Minkler PE et al., Anal Biochem 2008, 376, 275.[10] |
Acyl-CoA Metabolism Overview
The following diagram provides a simplified overview of the central role of acyl-CoAs in metabolism.
Caption: Central role of Acyl-CoAs in metabolism.
Concluding Remarks
The protocols and data presented here provide a robust framework for the reliable extraction and purification of acyl-CoAs from biological tissues. The choice of a specific protocol should be guided by the acyl-CoA species of interest and the available analytical instrumentation. For accurate quantification, the use of appropriate internal standards, such as stable isotope-labeled acyl-CoAs, is highly recommended.[1][8] Careful attention to detail, particularly regarding temperature control and prompt sample processing, is paramount to minimize analyte degradation and ensure high-quality data in acyl-CoA metabolomics.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of (2S)-2-hydroxyhexadecanoyl-CoA Isomers
Welcome to the technical support center for the quantification of (2S)-2-hydroxyhexadecanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this specific class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound isomers?
A1: The primary challenges in accurately quantifying this compound isomers include:
-
Low Abundance: These molecules are often present in very low concentrations in biological matrices, requiring highly sensitive analytical methods.
-
Stereoisomer Separation: The (2S) and (2R) enantiomers are chemically identical and thus difficult to separate. This requires specialized chiral chromatography techniques.
-
Structural Similarity to Other Lipids: The presence of numerous other fatty acyl-CoA species and lipids can interfere with the analysis, necessitating high-resolution separation and selective detection.
-
Analyte Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling and preparation to prevent degradation.
-
Lack of Commercial Standards: The availability of pure, certified this compound as an analytical standard is limited, often necessitating custom synthesis for accurate quantification.
Q2: What is the most common analytical technique for quantifying 2-hydroxyhexadecanoyl-CoA?
A2: The most widely used and robust method for the quantification of 2-hydroxyhexadecanoyl-CoA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect low-abundance analytes in complex biological samples. When coupled with a chiral stationary phase, LC-MS/MS can also be used to separate and quantify the individual (2S) and (2R) isomers.
Q3: Why is chiral separation necessary for analyzing this compound?
A3: Chiral separation is crucial because the biological activity of 2-hydroxy fatty acids can be stereospecific. The (2S) and (2R) enantiomers may have different physiological roles, metabolic fates, and potencies. Therefore, to understand the biological significance of this compound, it is essential to distinguish it from its (2R) counterpart. Without chiral separation, the reported concentration would be a total of both isomers, which could lead to misinterpretation of the results.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?
A4: While GC-MS is a powerful tool for fatty acid analysis, it is not ideal for intact acyl-CoAs due to their low volatility and thermal instability. For GC-MS analysis, the 2-hydroxyhexadecanoic acid would first need to be cleaved from the CoA moiety and then derivatized to increase its volatility. This process, however, would result in the loss of information about the intact acyl-CoA and would still require a separate chiral method to resolve the enantiomers.
Q5: What is a suitable internal standard for the quantification of this compound?
A5: An ideal internal standard would be a stable isotope-labeled version of the analyte, such as this compound-d4. However, this is often not commercially available. A practical alternative is a commercially available odd-chain or saturated long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA). It is important to validate that the chosen internal standard behaves similarly to the analyte during extraction and ionization.
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Separation of (2S) and (2R) Isomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure you are using a chiral stationary phase (CSP) specifically designed for the separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. For normal-phase chiral chromatography, a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is common. For reversed-phase chiral chromatography, acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is typically used. Systematically vary the solvent ratio and additives (e.g., small amounts of acid or base) to improve resolution. |
| Incorrect Flow Rate or Temperature | Adjust the flow rate and column temperature. Lower flow rates and sub-ambient to ambient temperatures often improve chiral resolution. |
| Derivatization Issues | If using a derivatization strategy to create diastereomers, ensure the reaction has gone to completion and that the derivatizing agent is of high chiral purity. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Acyl-CoAs are prone to hydrolysis. Keep samples on ice or at 4°C throughout the preparation process. Use fresh extraction solvents and process samples quickly. Consider including a phosphatase inhibitor in the extraction buffer. |
| Inefficient Extraction | Optimize the extraction protocol. A common method is solid-phase extraction (SPE) with a C18 cartridge. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate for long-chain acyl-CoAs. |
| Ion Suppression | Biological matrices can cause significant ion suppression. Dilute the sample extract or improve the chromatographic separation to reduce co-eluting interferences. A thorough sample cleanup is critical. |
| Suboptimal MS Parameters | Optimize the mass spectrometer settings, including spray voltage, gas flows, and collision energy for the specific MRM transitions of 2-hydroxyhexadecanoyl-CoA. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents and meticulously clean all glassware. Plasticizers from tubes and plates can be a major source of contamination. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as a multi-step SPE or liquid-liquid extraction, to remove interfering lipids and other matrix components. |
| Carryover | Inject a blank solvent after each sample to check for carryover. If observed, optimize the needle wash method on the autosampler, potentially using a stronger solvent. |
Quantitative Data Summary
The following table summarizes representative quantitative data for long-chain acyl-CoAs in different biological matrices. Note that specific concentrations of this compound are not widely reported in the literature, reflecting the analytical challenges. The data presented here for other long-chain acyl-CoAs can serve as a reference for expected concentration ranges.
| Acyl-CoA Species | Matrix | Concentration Range (pmol/mg tissue or protein) | Analytical Method |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 10 - 50 | LC-MS/MS |
| Stearoyl-CoA (C18:0) | Mouse Liver | 5 - 20 | LC-MS/MS |
| Oleoyl-CoA (C18:1) | Mouse Heart | 15 - 60 | LC-MS/MS |
| Linoleoyl-CoA (C18:2) | Rat Brain | 2 - 10 | LC-MS/MS |
| 3-hydroxyacyl-CoAs (total) | Rat Liver | 0.5 - 5 | Enzymatic Assay |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a suitable internal standard (e.g., 1 nmol of C17:0-CoA).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 5 mL of 50 mM ammonium (B1175870) acetate (B1210297) in 10% methanol.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Chiral LC-MS/MS Analysis
-
LC System: UHPLC system capable of binary gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA-3, 3 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
2-hydroxyhexadecanoyl-CoA: Precursor ion (Q1): m/z 1022.5 -> Product ion (Q3): m/z 507.3 (adenosine diphosphate (B83284) fragment) and m/z 303.1 (acylium ion).
-
Internal Standard (C17:0-CoA): Precursor ion (Q1): m/z 1020.5 -> Product ion (Q3): m/z 507.3.
-
-
Data Analysis: Integrate the peak areas for the (2S) and (2R) isomers and quantify against a calibration curve prepared with a synthesized standard.
Visualizations
Caption: Experimental workflow for the quantification of 2-hydroxyhexadecanoyl-CoA isomers.
Caption: Logical workflow for troubleshooting common analytical issues.
improving the stability of (2S)-2-hydroxyhexadecanoyl-CoA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2S)-2-hydroxyhexadecanoyl-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by three main factors: pH, temperature, and the presence of degrading enzymes. The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal pH and higher temperatures.
Q2: What is the optimal pH range for storing this compound solutions?
A2: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain the pH of the solution in a slightly acidic range. Storing acyl-CoA solutions at a pH around 4.0 has been shown to improve their stability.[1] Alkaline conditions should be strictly avoided as they promote rapid thioester hydrolysis.
Q3: What is the recommended storage temperature for solutions of this compound?
A3: For short-term storage (up to 48 hours), solutions should be kept at 4°C.[1] For long-term storage, it is crucial to store the compound at -80°C as a dry pellet to preserve its stability.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q4: Can I dissolve this compound in organic solvents?
A4: Yes, using organic solvents can be beneficial. For medium to long-chain acyl-CoAs, dissolving the extract in a buffer containing acetonitrile (B52724) (e.g., 20%) can improve solubility and stability.[1] A common solvent for reconstitution before LC-MS analysis is 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297).
Q5: Are there any additives that can enhance the stability of this compound in solution?
A5: While specific data for this compound is limited, the use of glycerol (B35011) (25% w/v) has been reported to stabilize some enzymes that interact with acyl-CoAs, which may have a protective effect on the substrate as well.[2] Additionally, ensuring the solution is free of enzymatic contaminants that can degrade the molecule is critical.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my experimental setup.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your solution. Adjust to a pH between 4.0 and 6.8.[1] |
| High storage or experimental temperature | Ensure the solution is stored at 4°C for short-term use or -80°C for long-term storage.[1] Perform experiments on ice when possible. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Enzymatic contamination | Use high-purity reagents and sterile techniques. Consider adding broad-spectrum enzyme inhibitors if contamination is suspected. Thioesterase enzymes can hydrolyze the thioester bond.[3] |
| Oxidation | While less common for the acyl chain, consider degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
Issue 2: Inconsistent results in assays using this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate initial concentration | The concentration and purity of acyl-CoAs can be determined spectrophotometrically by measuring absorbance at 260 nm.[2] |
| Degradation during the experiment | Monitor the stability of your compound under the specific experimental conditions (time, temperature, buffer composition) using a stability study. |
| Adsorption to surfaces | Long-chain acyl-CoAs can be "sticky." Use low-adhesion microcentrifuge tubes and pipette tips. Consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) if compatible with your assay. |
| Precipitation of the compound | Due to its long acyl chain, this compound may have limited solubility in purely aqueous buffers. The addition of a small percentage of organic solvent like acetonitrile or methanol can improve solubility.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general workflow for evaluating the stability of this compound under various conditions.
1. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50 mM ammonium acetate, pH 4.0).
-
Aliquot the stock solution into different buffers and conditions to be tested (e.g., varying pH, temperature, presence of additives).
-
Prepare time-point samples by incubating the solutions for different durations (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, quench the reaction by adding an ice-cold extraction solvent (e.g., 80% methanol in water) and immediately store at -80°C until analysis.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the hydrophobic long-chain acyl-CoA.[4]
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Monitor the specific precursor-to-product ion transition for this compound.
-
3. Data Analysis:
-
Plot the concentration or peak area of this compound against time for each condition.
-
Calculate the degradation rate constant and half-life to compare stability under different conditions.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathway of this compound.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Long-Chain Acyl-CoA Extraction Methods
Welcome to the technical support center for the optimization of extraction methods for long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful long-chain acyl-CoA extraction?
A1: The success of long-chain acyl-CoA extraction hinges on several critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of these analytes.[1]
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1][2][3][4]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[5] Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A2: For optimal preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[1] Avoid storing samples at higher temperatures, as this can lead to significant loss of these analytes. It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[1]
Troubleshooting Guide
Q3: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of long-chain acyl-CoAs can stem from several issues. Here's a troubleshooting guide to address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue. Consider using a glass homogenizer for better disruption.[1][2] Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended.[1] |
| Degradation of Acyl-CoAs | Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard (e.g., heptadecanoyl-CoA) early in the process to monitor recovery.[1][6] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. Weak anion exchange SPE columns can be effective for purifying the acyl-CoA fraction.[1] |
| Precipitation of Long-Chain Species | Long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[1] |
Experimental Protocols
Detailed Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][2]
Materials:
-
Homogenizer (e.g., glass homogenizer or Omni TH homogenizer)[1][2][6]
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][2][6]
-
Methanol[6]
-
Centrifuge capable of 16,000 x g at 4°C[6]
Procedure:
-
Homogenization:
-
Extraction:
Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):
For cleaner samples and improved recovery, an SPE step can be incorporated.[2][3][4]
-
Column Type: Oligonucleotide purification columns or weak anion exchange columns are suitable.[1][2]
-
General Steps:
-
Condition and equilibrate the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step.
-
Wash the column to remove impurities.
-
Elute the long-chain acyl-CoAs using an appropriate solvent (e.g., 2-propanol or a methanol/water mixture).[1][2]
-
Dry the eluate under a stream of nitrogen before reconstitution for analysis.[1]
-
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction
| Method | Tissue Type | Recovery Rate | Reference |
| Modified solvent extraction with SPE | Rat heart, kidney, muscle | 70-80% | [2] |
| Acetonitrile/2-propanol extraction with SPE | Rat liver | 93-104% (extraction), 83-90% (SPE) | |
| LC-MS/MS validated method | Mammalian liver, brain, muscle, adipose | 60-140% (analyte and tissue dependent) |
Table 2: Validation Parameters for a Quantitative LC-MS/MS Method
| Parameter | Value | Reference |
| Accuracy | 94.8 - 110.8% | [4] |
| Inter-run Precision | 2.6 - 12.2% | [4] |
| Intra-run Precision | 1.2 - 4.4% | [4] |
Visualizations
Caption: Workflow for long-chain acyl-CoA extraction and analysis.
Caption: Troubleshooting logic for low long-chain acyl-CoA yields.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyacyl-CoA lyase (HACL) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during HACL activity assays.
Issue 1: Low or No Detectable Enzyme Activity
Q: I am not detecting any HACL1 activity, or the activity is much lower than expected. What are the possible causes?
A: Low or absent HACL1 activity can stem from several factors related to the enzyme's integrity, the assay conditions, or the presence of inhibitors. Here are the primary aspects to investigate:
-
Enzyme Integrity and Storage: HACL1, like many enzymes, can lose activity if not stored or handled properly. Ensure that the purified enzyme or biological sample (e.g., tissue homogenate) has been stored at the appropriate temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Cofactor Absence or Insufficiency: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2][3] Its activity is critically reliant on the presence of TPP and a divalent cation, typically Magnesium (Mg²⁺).[2] Verify that both TPP and Mg²⁺ are included in the assay buffer at optimal concentrations. Thiamine deficiency in cellular or animal models can also lead to reduced HACL1 activity.[1][2]
-
Sub-optimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. The optimal pH and temperature for HACL activity should be maintained throughout the experiment. For a bacterial HACL, optimal conditions have been reported as pH 7.2 and 37°C.[4] While these may vary for human HACL1, they provide a reasonable starting point for optimization.
-
Incorrect Substrate: Ensure that the correct substrate is being used. HACL1 acts on 2-hydroxyacyl-CoA molecules, such as 2-hydroxyphytanoyl-CoA or other long-chain 2-hydroxy fatty acyl-CoAs.[1] The substrate should be of high purity and stored correctly to prevent degradation.
-
Presence of Inhibitors: Samples may contain endogenous or contaminating inhibitors. For instance, sodium azide, a common preservative, can inhibit peroxidase activity if used in a coupled assay. EDTA in high concentrations can chelate the Mg²⁺ required for HACL1 activity.
Issue 2: High Background Signal
Q: My assay is showing a high background signal, which is masking the specific HACL1 activity. How can I reduce this?
A: A high background signal can obscure the true enzymatic activity. Here are common causes and solutions:
-
Non-Enzymatic Substrate Degradation: The 2-hydroxyacyl-CoA substrate may be unstable and degrade non-enzymatically, leading to a signal in the blank or control reactions. It is crucial to run a "no-enzyme" control to quantify this background rate and subtract it from the rates obtained with your samples.
-
Contaminating Enzymes in Coupled Assays: If you are using a coupled assay system (e.g., with alcohol dehydrogenase to detect the aldehyde product), your sample might contain endogenous enzymes that can react with the coupling enzymes or substrates, leading to a false signal. For example, if measuring NADH consumption, other dehydrogenases in a crude lysate could contribute to the signal. Running a control reaction without the HACL1 substrate can help identify such contaminating activities.
-
Interference with Detection Method: In spectrophotometric assays, compounds in the sample that absorb light at the detection wavelength can cause a high background. For fluorescence-based assays, autofluorescence from sample components can be an issue. Ensure proper blanking of the instrument with a sample that contains all reaction components except one of the key substrates (e.g., the 2-hydroxyacyl-CoA).
Issue 3: Poor Reproducibility and Assay Variability
Q: I am observing significant variability between my replicate assays. What steps can I take to improve reproducibility?
A: Poor reproducibility can undermine the reliability of your results. Consider the following to improve consistency:
-
Inconsistent Reagent Preparation and Handling: Ensure all reagents and buffers are prepared fresh and consistently for each experiment. Thaw all components completely and mix them thoroughly but gently before use to avoid pipetting errors. When possible, prepare a master mix of common reagents to add to all wells, minimizing pipetting variations.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for the enzyme and substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the assay incubation. Use a water bath or a temperature-controlled plate reader. Even minor temperature differences between wells can lead to variability in enzyme kinetics.
-
Incomplete Mixing: Ensure that all components are mixed thoroughly in the reaction well immediately after the final addition (usually the enzyme or substrate to start the reaction).
-
Assay Timing: For kinetic assays, ensure that measurements are taken within the linear range of the reaction. If the reaction proceeds too quickly, you may miss the initial linear phase. Conversely, if it's too slow, the signal may be difficult to distinguish from the background noise.
Quantitative Data Summary
The following table summarizes key parameters for a 2-hydroxyacyl-CoA lyase activity assay, based on published data for a bacterial homolog. These values can serve as a starting point for optimizing assays for human HACL1.
| Parameter | Value | Source Organism | Reference |
| Optimal pH | 7.2 | Actinomycetospora chiangmaiensis | [4][5] |
| Optimal Temperature | 37°C | Actinomycetospora chiangmaiensis | [4] |
| Km (for 2-hydroxyisobutyryl-CoA) | ~120 µM | Actinomycetospora chiangmaiensis | [4] |
| TPP Concentration | 200 µM | Actinomycetospora chiangmaiensis | [5] |
| MgCl₂ Concentration | 1 mM | Actinomycetospora chiangmaiensis | [5] |
Experimental Protocols
Coupled Spectrophotometric Assay for HACL1 Activity
This protocol describes a continuous spectrophotometric assay for HACL1 activity by coupling the production of a long-chain aldehyde to the oxidation of NADH by alcohol dehydrogenase (ADH). The rate of HACL1 activity is determined by monitoring the decrease in absorbance at 340 nm due to NADH consumption.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.2
-
Recombinant human HACL1 or sample (e.g., tissue homogenate)
-
2-hydroxyoctadecanoyl-CoA (Substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Alcohol Dehydrogenase (from Saccharomyces cerevisiae)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, TPP, MgCl₂, NADH, and alcohol dehydrogenase at their final desired concentrations (e.g., 200 µM TPP, 1 mM MgCl₂, 200 µM NADH, and an excess of ADH activity).
-
Prepare Blanks and Samples:
-
Blank: In a cuvette or microplate well, add the reaction master mix and the appropriate volume of buffer instead of the HACL1 substrate. This will account for any NADH oxidation that is independent of the HACL1 reaction.
-
Sample: In separate cuvettes or wells, add the reaction master mix.
-
-
Pre-incubation: Pre-incubate the blanks and samples at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Start the reaction by adding the HACL1 substrate (2-hydroxyoctadecanoyl-CoA) to both the blank and sample wells. Mix gently but thoroughly.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to get the HACL1-specific rate.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is equivalent to the rate of HACL1 activity.
-
Visualizations
Troubleshooting Workflow for HACL Activity Assays
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | 2-hydroxyphytanoyl-CoA => pristanal + formyl-CoA [reactome.org]
- 3. wikicrow.ai [wikicrow.ai]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Recombinant 2-Hydroxyacyl-CoA Lyase (HACL1)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of recombinant 2-hydroxyacyl-CoA lyase (HACL1). It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 2-hydroxyacyl-CoA lyase (HACL1) and what are its key characteristics?
A1: 2-Hydroxyacyl-CoA lyase 1 (HACL1) is a peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids.[1][2] Specifically, it is involved in the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[2] HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and also requires Mg²⁺ for its catalytic activity.[1][2] The native enzyme is a homotetramer, with each subunit having a molecular weight of approximately 63 kDa.[1]
Q2: What expression systems are suitable for producing recombinant HACL1?
A2: Recombinant HACL1 has been successfully expressed in both mammalian cells and Escherichia coli (E. coli).[1][3][4] The choice of expression system may depend on the desired post-translational modifications and the intended downstream applications. E. coli is a common choice for producing large quantities of the enzyme for structural and biochemical studies.
Q3: What affinity tags are commonly used for the purification of recombinant HACL1?
A3: Polyhistidine-tags (His-tags) are frequently used for the purification of recombinant HACL1.[3][4] This tag allows for efficient capture of the protein using immobilized metal affinity chromatography (IMAC). Other tags like Glutathione (B108866) S-transferase (GST) can also be employed, which facilitates purification via glutathione affinity chromatography.
Q4: What are the essential cofactors for HACL1 activity that I need to consider during purification and characterization?
A4: HACL1 activity is dependent on the presence of thiamine pyrophosphate (TPP) and Mg²⁺.[1][2] It is crucial to ensure these cofactors are present in the buffers used for activity assays. For optimal activity of the purified enzyme, a concentration of 20 µM TPP and 0.8 mM MgCl₂ has been reported to be effective.[2] In some cases, the addition of cofactors to purification buffers may help maintain the enzyme's stability and activity.
Q5: How should I store purified recombinant HACL1?
A5: For long-term storage, purified HACL1 should be kept at -20°C or -80°C. The addition of cryoprotectants like glycerol (B35011) (e.g., 20% v/v) can help prevent damage from freezing and thawing. The protein can be supplied as a lyophilized powder, which should be reconstituted in a suitable buffer like sterile PBS before use and then aliquoted to avoid repeated freeze-thaw cycles.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of recombinant HACL1 in a question-and-answer format.
Issue 1: Low Yield of Purified HACL1
-
Question: I am getting very little or no HACL1 after purification. What could be the cause?
-
Answer: Low yield can stem from several factors:
-
Poor Expression: Verify the expression of HACL1 in the crude lysate by SDS-PAGE or Western blot. If expression is low, optimize induction conditions (e.g., lower temperature, shorter induction time, different inducer concentration) or codon-optimize the gene for the expression host.
-
Protein Insolubility: HACL1 might be expressed as insoluble aggregates known as inclusion bodies. Check the insoluble pellet after cell lysis. If the protein is in the pellet, refer to the "Protein Aggregation and Inclusion Bodies" section below.
-
Inefficient Lysis: Ensure complete cell lysis to release the protein. Sonication or high-pressure homogenization are common methods.
-
Suboptimal Chromatography Conditions:
-
Binding: The pH or ionic strength of your binding buffer may not be optimal for the interaction between the tagged HACL1 and the resin. Ensure the buffer conditions are compatible with your affinity tag (e.g., for His-tag, maintain a pH around 8.0).
-
Elution: The elution conditions might be too harsh or too mild. For His-tagged proteins, a gradient of imidazole (B134444) can be used to find the optimal elution concentration.
-
-
Issue 2: Protein Aggregation and Inclusion Bodies
-
Question: My recombinant HACL1 is found in the insoluble pellet after cell lysis. How can I obtain soluble, active protein?
-
Answer: The formation of inclusion bodies is a common issue when overexpressing proteins in E. coli. Here are some strategies to overcome this:
-
Optimize Expression Conditions: Reduce the induction temperature (e.g., 18-25°C) and the concentration of the inducing agent (e.g., IPTG) to slow down protein synthesis and allow for proper folding.
-
Use a Solubility Tag: Fuse HACL1 to a highly soluble protein tag, such as maltose-binding protein (MBP).
-
Co-expression of Chaperones: Co-express molecular chaperones that can assist in the proper folding of HACL1.
-
Denaturing Purification and Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and then attempt to refold it into its active conformation. This typically involves removing the denaturant through dialysis or rapid dilution into a refolding buffer.
-
Issue 3: Loss of HACL1 Activity After Purification
-
Question: My purified HACL1 shows little to no enzymatic activity. What could be wrong?
-
Answer: Loss of activity can be due to several factors:
-
Absence of Cofactors: As mentioned, HACL1 requires TPP and Mg²⁺ for activity.[1][2] Ensure you are adding these to your assay buffer in appropriate concentrations (e.g., 20 µM TPP and 0.8 mM MgCl₂).[2]
-
Protein Misfolding or Denaturation: The purification process itself might have caused the protein to misfold or denature. Avoid harsh buffer conditions (extreme pH or high concentrations of denaturing agents). The addition of stabilizing agents like glycerol to your purification buffers may help.
-
Proteolytic Degradation: The protein may have been degraded by proteases during purification. Add protease inhibitors to your lysis buffer.
-
Oxidation: If your protein is sensitive to oxidation, consider adding reducing agents like DTT or β-mercaptoethanol to your buffers.
-
Issue 4: Presence of Contaminants in the Final Purified Sample
-
Question: My purified HACL1 sample is not pure, as confirmed by SDS-PAGE. How can I improve the purity?
-
Answer: A single affinity chromatography step may not be sufficient to achieve high purity. Consider a multi-step purification strategy:
-
Optimize Wash Steps: Increase the stringency of the wash steps in your affinity chromatography protocol. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to reduce non-specific binding of contaminating proteins.
-
Ion-Exchange Chromatography (IEX): Use IEX as an intermediate purification step to separate proteins based on their net charge.
-
Size-Exclusion Chromatography (SEC): Employ SEC (also known as gel filtration) as a final "polishing" step to separate HACL1 from any remaining contaminants of different sizes and to remove aggregates.[5]
-
Data Presentation
Table 1: Representative Purification of Recombinant His-tagged HACL1 from E. coli
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 100 | 0.2 | 100 | 1 |
| Ni-NTA Affinity | 25 | 80 | 3.2 | 80 | 16 |
| Ion-Exchange (Anion) | 10 | 65 | 6.5 | 65 | 32.5 |
| Size-Exclusion | 7 | 56 | 8.0 | 56 | 40 |
*A unit of HACL1 activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Experimental Protocols
Protocol 1: Expression and Lysis of Recombinant His-tagged HACL1 in E. coli
-
Expression:
-
Transform E. coli BL21(DE3) cells with the HACL1 expression vector.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate at 20°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
-
Lysis:
-
Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell paste.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice. Use several cycles of 30 seconds on, 30 seconds off to prevent overheating.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged HACL1.
-
Protocol 2: Purification of His-tagged HACL1 using Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CVs) of Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Sample Loading:
-
Load the cleared lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the His-tagged HACL1 with 5-10 CVs of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified HACL1.
-
Protocol 3: Ion-Exchange Chromatography (IEX) of HACL1
-
Buffer Exchange:
-
Pool the fractions containing HACL1 from the IMAC step and exchange the buffer to a low-salt IEX Buffer A (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0) using dialysis or a desalting column.
-
-
IEX Protocol:
-
Equilibrate an anion exchange column (e.g., Q-Sepharose) with IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the A₂₈₀ returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl from 25 mM to 500 mM (IEX Buffer B: 20 mM Tris-HCl, 500 mM NaCl, pH 8.0) over 10-20 CVs.
-
Collect fractions and analyze by SDS-PAGE to identify those containing HACL1.
-
Protocol 4: Size-Exclusion Chromatography (SEC) of HACL1
-
Sample Concentration:
-
Pool and concentrate the HACL1-containing fractions from the IEX step using an appropriate centrifugal filter device.
-
-
SEC Protocol:
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume.
-
Elute the protein with the SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE. The fractions corresponding to the expected molecular weight of tetrameric HACL1 should contain the purified protein.
-
Visualizations
Caption: General workflow for the purification of recombinant HACL1.
Caption: Troubleshooting decision tree for HACL1 purification.
References
- 1. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. goldbio.com [goldbio.com]
Technical Support Center: Preventing Degradation of (2S)-2-hydroxyhexadecanoyl-CoA During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of (2S)-2-hydroxyhexadecanoyl-CoA during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a crucial intermediate in lipid metabolism, particularly in the alpha-oxidation of fatty acids. Its stability and accurate measurement are vital for understanding various physiological and pathological processes, including certain metabolic disorders.
Q2: What are the primary causes of this compound degradation during sample preparation?
The degradation of this compound is primarily attributed to two main factors:
-
Enzymatic Degradation: The primary culprits are 2-hydroxyacyl-CoA lyases, specifically HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum. These enzymes cleave the C1-C2 bond of the molecule.
-
Chemical Instability: The thioester bond in the CoA moiety is susceptible to hydrolysis, particularly under non-optimal pH and temperature conditions.
Q3: What are the immediate steps I should take to minimize degradation upon sample collection?
To mitigate degradation, it is critical to immediately quench all enzymatic activity. This can be achieved by flash-freezing the sample in liquid nitrogen and storing it at -80°C until further processing. All subsequent sample handling should be performed on ice or at 4°C.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in my sample. | Enzymatic Degradation: Activity of 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) during sample homogenization and extraction. | 1. Rapid Quenching: Immediately after collection, flash-freeze the tissue or cell pellet in liquid nitrogen. 2. Cold Processing: Perform all subsequent steps (homogenization, extraction) on ice or at 4°C. 3. Use of Inhibitors: Incorporate a cocktail of protease and phosphatase inhibitors in your lysis/homogenization buffer. While specific commercial inhibitors for HACL1 and HACL2 are not readily available, maintaining denaturing conditions (e.g., with strong acids or organic solvents) can effectively inactivate these enzymes. |
| Chemical Hydrolysis: The thioester bond is sensitive to pH and temperature. | 1. pH Control: Maintain the pH of your buffers between 6.0 and 7.5. Acidic or alkaline conditions can accelerate hydrolysis. 2. Low Temperature: Keep samples cold throughout the entire preparation process. | |
| High variability between replicate samples. | Inconsistent sample handling: Differences in the time between sample collection and quenching, or temperature fluctuations during processing. | 1. Standardize Workflow: Ensure a consistent and rapid workflow for all samples, from collection to storage. 2. Work in small batches: Process a manageable number of samples at a time to minimize the time each sample spends outside of a controlled cold environment. |
| Poor recovery of this compound after extraction. | Suboptimal extraction solvent: The choice of solvent can impact the efficiency of extraction and the stability of the analyte. | 1. Use of Acidified Organic Solvents: A common and effective method is to use a cold mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v) or an acidic buffer like 100 mM potassium phosphate (B84403) at pH 4.9 followed by organic solvent extraction. The acidic conditions help to precipitate proteins and inactivate enzymes. 2. Solid-Phase Extraction (SPE): Consider using C18-based SPE for sample cleanup and concentration, which can improve recovery and remove interfering substances. |
Data Presentation: Stability of Long-Chain Acyl-CoAs
While specific quantitative stability data for this compound is limited in the literature, the following tables provide an overview of the stability of long-chain acyl-CoAs under various conditions, which can be extrapolated to inform handling procedures.
Table 1: General Stability of Long-Chain Acyl-CoAs at Different Temperatures
| Temperature | Condition | Stability | Recommendation |
| Room Temperature | Aqueous Buffer | Highly Unstable | Avoid at all costs. |
| 4°C | Aqueous Buffer (pH 6.0-7.5) | Moderately Stable (hours) | Suitable for short-term processing. |
| -20°C | Organic Solvent / Lyophilized | Stable (days to weeks) | Recommended for short to medium-term storage. |
| -80°C | Organic Solvent / Lyophilized | Highly Stable (months to years) | Optimal for long-term storage. |
Table 2: Influence of pH on the Stability of the Thioester Bond in Acyl-CoAs
| pH Range | Stability | Recommendation |
| < 6.0 | Increased risk of acid-catalyzed hydrolysis. | Avoid prolonged exposure to strongly acidic conditions. |
| 6.0 - 7.5 | Optimal stability range. | Maintain buffers within this pH range during extraction and analysis. |
| > 7.5 | Increased risk of base-catalyzed hydrolysis. | Avoid alkaline conditions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching: Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) directly to the culture plate.
-
Cell Lysis and Scraping: Place the plate on ice and scrape the cells using a cell scraper.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the sample vigorously for 1 minute.
-
Incubation: Incubate the sample on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Storage: Immediately analyze the sample or store it at -80°C.
Protocol 2: Extraction of this compound from Tissue Samples
-
Sample Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Homogenization Preparation: Weigh the frozen tissue (typically 20-50 mg) and place it in a pre-chilled homogenization tube with a metal bead.
-
Addition of Extraction Buffer: Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Homogenization: Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the sample on ice throughout the process.
-
Protein Precipitation: Add 1 mL of a cold organic solvent mixture (e.g., Acetonitrile:2-Propanol:Methanol, 3:1:1 v/v/v).
-
Vortexing and Sonication: Vortex the homogenate for 2 minutes, followed by sonication in an ice bath for 3 minutes.
-
Centrifugation: Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction (Optional): Re-extract the pellet with another volume of the organic solvent mixture to improve recovery.
-
Drying and Reconstitution: Dry the combined supernatants under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Storage: Analyze immediately or store at -80°C.
Visualizations
Technical Support Center: Enhancing (2S)-2-hydroxyhexadecanoyl-CoA Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of (2S)-2-hydroxyhexadecanoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound?
A1: The detection of long-chain acyl-CoAs like this compound presents several challenges due to their amphiphilic nature, which combines a long hydrophobic fatty acyl chain and a hydrophilic CoA moiety. This can lead to poor chromatographic peak shape, analyte loss during sample preparation due to adhesion to surfaces, and difficulties in achieving high sensitivity in mass spectrometry.[1]
Q2: What is the most common analytical method for the sensitive detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and highly sensitive method for the quantitative analysis of long-chain acyl-CoAs.[2] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices. To enhance sensitivity, LC-MS/MS is often coupled with derivatization strategies and optimized sample preparation protocols.[1][2]
Q3: How can I improve the recovery of this compound during sample extraction?
A3: To improve recovery, it is crucial to optimize the extraction method. A modified method involving homogenization in a KH2PO4 buffer followed by extraction with acetonitrile (B52724) has been shown to increase recovery to 70-80%.[3] Additionally, using solid-phase extraction (SPE), particularly with mixed-mode columns, can effectively purify and concentrate the analyte, leading to better recovery and removal of interfering substances.[1] Minimizing contact with glass and metallic surfaces can also reduce analyte loss.[1]
Q4: What are the benefits of derivatization for detecting this compound?
A4: Derivatization chemically modifies the analyte to improve its analytical properties. For this compound, derivatization can:
-
Enhance volatility and thermal stability for gas chromatography (GC) analysis.[4][5]
-
Improve chromatographic peak shape and resolution in liquid chromatography.[1]
-
Increase ionization efficiency in mass spectrometry, leading to higher sensitivity.
-
Introduce a fluorescent tag for detection by fluorescence-based methods.[6][7]
-
Reduce analyte adsorption to surfaces during sample handling.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ionization | Switch to a more sensitive mass spectrometer if available, such as a triple quadrupole instrument.[8] Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for your specific analyte and mobile phase. |
| Analyte Loss During Sample Preparation | Use a robust extraction method like mixed-mode solid-phase extraction (SPE) to improve recovery.[1] Minimize sample transfer steps and use low-binding tubes and vials. Consider derivatization to reduce the analyte's affinity for surfaces.[1] |
| Poor Chromatographic Peak Shape | Implement a derivatization strategy, such as phosphate (B84403) methylation, to improve peak shape and achieve better separation.[1] Optimize the LC gradient and mobile phase composition. Using a high pH mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient on a C18 column has been shown to be effective.[2] |
| Matrix Effects | Develop a more efficient sample clean-up procedure to remove interfering compounds from the matrix. Use stable isotope-labeled internal standards to compensate for matrix effects and improve quantification accuracy.[1] |
Issue 2: Poor Reproducibility of Quantitative Results
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Extraction | Ensure a standardized and validated extraction protocol is followed for all samples.[3] The use of an automated sample preparation system can improve consistency. |
| Lack of Appropriate Internal Standard | Incorporate a suitable internal standard, ideally a stable isotope-labeled version of this compound, into your workflow from the beginning of the sample preparation process to account for variability in extraction and instrument response.[1] If a specific standard is unavailable, odd-chain acyl-CoAs can be used as surrogate calibrants.[1] |
| Instrument Instability | Perform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at regular intervals during the analytical run. |
Issue 3: Difficulty in Chromatographic Separation from Isomers or Other Acyl-CoAs
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | Optimize the analytical column and mobile phase. A C18 reversed-phase column with a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) and an acetonitrile gradient can provide high-resolution separation of long-chain acyl-CoAs.[2] |
| Co-elution of Analytes | Adjust the gradient elution profile to better separate the peaks of interest. Consider using a longer column or a column with a different stationary phase chemistry. Derivatization can also alter the retention times of different acyl-CoAs, potentially improving separation.[1] |
Experimental Protocols
Phosphate Methylation Derivatization for Enhanced LC-MS/MS Detection
This protocol is adapted from a method developed for the targeted profiling of acyl-CoAs.[1]
-
Sample Extraction:
-
Homogenize the biological sample (e.g., cultured cells, tissue) in a suitable buffer.
-
Perform a solid-phase extraction (SPE) using a mixed-mode cartridge to isolate the acyl-CoAs.
-
Elute the acyl-CoAs from the SPE cartridge.
-
-
Derivatization:
-
To the eluted acyl-CoA sample, add a solution of trimethylsilyldiazomethane (B103560) in a suitable solvent (e.g., methanol/diethyl ether).
-
Incubate the reaction mixture at room temperature for a specified time to allow for complete methylation of the phosphate group.
-
Quench the reaction by adding a small amount of acetic acid.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform targeted data acquisition using selected reaction monitoring (SRM) transitions specific for the methylated this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Extraction Recovery (Acetonitrile Method) | 70-80% | [3] |
| Limit of Quantification (LOQ) for Very-Long-Chain Acyl-CoAs (Phosphate Methylation Method) | 4.2 nM | [1] |
| Inter-run Precision (LC/MS/MS Method) | 2.6 - 12.2% | [2] |
| Intra-run Precision (LC/MS/MS Method) | 1.2 - 4.4% | [2] |
| Accuracy (LC/MS/MS Method) | 94.8 - 110.8% | [2] |
Visualizations
Caption: Workflow for enhancing this compound detection.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Example metabolic pathway involving the analyte.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
Technical Support Center: Resolving Co-eluting Isomers of Hydroxy Fatty Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of hydroxy fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of hydroxy fatty acyl-CoA isomers so challenging?
A1: The separation of hydroxy fatty acyl-CoA isomers is difficult due to their high degree of structural similarity. Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1] Specifically, isomers that differ only in the position of a hydroxyl group or the stereochemistry (e.g., R vs. S enantiomers) present a significant analytical challenge.[1][2]
Q2: How can I detect if I have a co-elution problem?
A2: Co-elution can be difficult to detect, especially if the peaks perfectly overlap. However, there are several indicators to look for in your chromatogram. Asymmetrical peaks, such as those with a noticeable "shoulder" or the appearance of two merged peaks, are strong signs of co-elution.[3][4] If you are using a diode array detector (DAD) or a mass spectrometer, you can assess peak purity by taking spectra across the peak. If the UV or mass spectra change from the upslope to the downslope of the peak, co-elution is likely occurring.[3]
Q3: What are the primary analytical strategies to resolve co-eluting hydroxy fatty acyl-CoA isomers?
A3: The main strategies involve one or a combination of the following approaches:
-
Chromatographic Optimization: This includes modifying the mobile phase, changing the gradient, and selecting specialized stationary phases, such as chiral columns.[5][6]
-
Chemical Derivatization: Converting the isomers into diastereomers with different physicochemical properties can enable separation on standard achiral columns.[7][8]
-
Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on unique fragmentation patterns.[9][10]
-
Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the ion's size, shape, and charge in the gas phase, which is highly effective for resolving co-eluting isomers.[1][11][12]
-
Multi-Dimensional Chromatography: An offline or online two-dimensional liquid chromatography (2D-LC) approach can be used, where isomers are first separated on one column (e.g., reversed-phase) and then fractions are transferred to a second, different column (e.g., a chiral column) for further separation.[5][6]
Troubleshooting Guides
Chromatographic Issues
Q4: My chromatographic peaks are broad and show poor resolution. What are the first steps I should take?
A4: To address poor resolution, you should revisit the fundamental parameters of chromatography. The resolution equation highlights three key areas for improvement:
-
Increase Capacity Factor (k'): This refers to how long your analytes interact with the stationary phase. If your peaks are eluting too early (low k'), they don't have enough time to separate. Solution: Weaken your mobile phase. For reversed-phase HPLC, this means increasing the proportion of the aqueous component to slow down elution and increase retention time.[3][4]
-
Improve Efficiency (N): Efficiency is a measure of peak sharpness or "skinniness". Broader peaks are more likely to overlap. Solution: Ensure your column is in good condition. A newer, high-efficiency column with smaller particles can significantly improve peak shape.[4] Also, check for issues like a dirty frit.[3]
-
Enhance Selectivity (α): Selectivity is the ability of the chromatographic system to distinguish between two analytes. Solution: This is often the most critical factor for isomers. Consider changing the mobile phase organic modifier (e.g., switching from acetonitrile (B52724) to methanol), as this can alter the interactions with the stationary phase.[4] You may also need to change the stationary phase chemistry entirely.[4]
Q5: I see a "shoulder" on my peak. How do I resolve these partially separated isomers?
A5: A shoulder on a peak is a clear indication of co-elution where two compounds are eluting at very similar times.[3][4] To resolve this:
-
Optimize Your Gradient: Make the elution gradient shallower around the retention time of the peak of interest. This gives the isomers more time to separate.
-
Change the Stationary Phase: If gradient optimization is insufficient, the column chemistry may not be suitable for distinguishing the isomers. For hydroxy fatty acyl-CoA enantiomers, a chiral stationary phase is often necessary.[2][6][7] Amylose-based chiral columns are commonly used for this purpose.[5][6]
-
Consider 2D-LC: For complex samples, an offline 2D-LC approach can be effective. Isolate the regioisomers using reversed-phase LC, and then analyze these fractions on a chiral column to separate the enantiomers.[5]
Advanced Separation Techniques
Q6: When should I consider using a chiral stationary phase?
A6: You should consider a chiral stationary phase when you need to separate enantiomers (stereoisomers that are mirror images of each other).[2][8] Standard achiral columns cannot distinguish between enantiomers. Chiral columns are essential for determining the enantiomeric composition of hydroxy fatty acyl-CoAs, which can be crucial for understanding their biological roles.[2][5]
Q7: Can chemical derivatization help resolve my co-eluting isomers?
A7: Yes, derivatization is a powerful strategy. By reacting the hydroxy fatty acyl-CoAs with a chiral derivatizing agent, you can convert a pair of enantiomers into a pair of diastereomers.[8] Diastereomers have different physical properties and can often be separated on a standard (achiral) reversed-phase column.[2][7] For example, 2- and 3-hydroxy fatty acids have been successfully separated after being converted to their 3,5-dinitrophenyl urethane (B1682113) derivatives.[7]
Q8: My isomers co-elute chromatographically. Can mass spectrometry alone distinguish them?
A8: In some cases, yes. Tandem mass spectrometry (MS/MS) can be used to differentiate isomers if they produce unique fragment ions upon collision-induced dissociation (CID).[1][9][10] By carefully optimizing the collision energy, you may be able to generate different product ion spectra for each isomer.[10] However, many isomers yield very similar fragmentation patterns, making this approach unreliable for definitive identification without chromatographic separation.[1]
Q9: What is Ion Mobility Spectrometry (IMS) and how can it resolve co-eluting isomers?
A9: Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[1][11] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. Even if two isomers co-elute from the LC column and have the same mass-to-charge ratio (m/z), they can often be separated in the ion mobility cell if they have different three-dimensional structures (and therefore different collision cross-sections).[1][12][13]
Summary of Chromatographic Conditions for Isomer Separation
| Parameter | Reversed-Phase LC for Regioisomers | Chiral LC for Enantiomers | Supercritical Fluid Chromatography (SFC) for Enantiomers |
| Stationary Phase | C18 or C8[14][15] | Amylose-based (e.g., Lux i-Amylose-3)[5] | Tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose[5] |
| Typical Mobile Phase | Water/Acetonitrile with 0.1% Acetic or Formic Acid[6][10][14] | Isocratic or gradient elution with alcohol modifiers (e.g., methanol, isopropanol) in the mobile phase[6] | CO2 with Acetonitrile/Methanol modifier[5] |
| Key Advantage | Good for separating isomers based on chain length and position of the hydroxyl group.[15][16] | Directly separates enantiomers.[2][7] | Fast enantioseparation, often in under 5 minutes.[5] |
| Limitation | Cannot separate enantiomers. | Can have long run times.[14] | Less effective for separating regioisomers.[5] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Hydroxy Fatty Acid Enantiomers
This protocol is a generalized procedure based on common practices for separating derivatized hydroxy fatty acids.[7]
-
Derivatization:
-
Convert the hydroxy fatty acids to their 3,5-dinitrophenyl urethane (DU) derivatives by reacting them with dinitrophenyl isocyanate.[7]
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A chiral stationary phase column (e.g., amylose-based).
-
Detector: UV detector set to a wavelength appropriate for the DU-derivatives.
-
-
Mobile Phase and Elution:
-
Prepare a mobile phase consisting of a mixture of hexane, 1,2-dichloroethane, and ethanol.
-
The composition of the mobile phase should be optimized to achieve separation of the DU-derivatives based on optical configuration, chain length, and the position of the hydroxyl group.[7]
-
Begin with an isocratic elution and adjust the solvent ratios to improve resolution.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify peaks by comparing retention times with authentic standards of known stereochemistry.
-
Protocol 2: Offline 2D-LC Method for Complex Biological Samples
This protocol is based on the approach for characterizing FAHFA enantiomers in biological tissues.[5]
-
First Dimension: Reversed-Phase LC (Regioisomer Separation)
-
Column: Use a standard C18 column.
-
Mobile Phase: Employ a water/acetonitrile gradient to separate the fatty acid esters of hydroxy fatty acids (FAHFAs) based on their regioisomeric structure.
-
Fraction Collection: Collect fractions corresponding to the elution times of the target regioisomers.
-
-
Second Dimension: Chiral SFC-MS (Enantiomer Separation)
-
Column: Use a chiral column (e.g., Lux i-Amylose-3).[5]
-
Mobile Phase: Use supercritical CO2 with an acetonitrile-methanol modifier.[5]
-
Analysis: Inject the collected fractions from the first dimension onto the chiral SFC system coupled to a mass spectrometer.
-
Detection: Use the mass spectrometer to detect and quantify the separated R- and S-enantiomers.[5]
-
Visualizations
Caption: A workflow for troubleshooting co-eluting isomers.
Caption: A decision tree for selecting an analytical strategy.
Caption: How Ion Mobility Spectrometry separates co-eluting isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabolomics.se [metabolomics.se]
- 15. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsbms.jp [jsbms.jp]
issues with the chemical stability of thioester bonds in acyl-CoAs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-Coenzyme A (acyl-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the chemical stability of the thioester bond in acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: My acyl-CoA sample shows degradation. What are the common causes?
A1: Degradation of acyl-CoA samples is primarily due to the inherent reactivity of the thioester bond. The main degradation pathways include:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions. Thioesters are generally more stable at a neutral pH.[1][2]
-
Oxidation: The thiol group of Coenzyme A can be oxidized, especially in the presence of atmospheric oxygen, which can lead to the formation of disulfides.
-
Transacylation: The acyl group can be transferred from Coenzyme A to other nucleophiles present in the solution. This can be either a CoA-dependent or independent process.[3]
-
Enzymatic Degradation: Contamination of samples with acyl-CoA thioesterases can lead to rapid hydrolysis of the thioester bond.[4]
Q2: How does the length of the fatty acyl chain affect the stability of the thioester bond?
A2: The length of the fatty acyl chain has a notable impact on the stability of the thioester bond. Studies have shown a positive correlation between the acyl chain length and the rate of hydrolysis.[5][6] Specifically, a significant increase in the hydrolysis rate is observed for fatty acids longer than 15 carbons.[5][6] This is thought to be due to longer acyl chains leading to greater exposure of the thioester bond to the solvent.[6]
Q3: What are the optimal storage conditions for acyl-CoA solutions to minimize degradation?
A3: To ensure the long-term stability of acyl-CoA solutions, proper storage is critical. Here are the recommended guidelines:
-
Temperature: Store acyl-CoA solutions at -20°C or below.[7][8] For long-term storage, -80°C is preferable.
-
pH: Aqueous solutions of coenzyme A are unstable at basic pH. It is recommended to store them in aliquots at a pH between 2 and 6.[7] A study on acyl-CoA stability found that ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH (6.8) stabilized most of the tested acyl-CoA compounds.[9]
-
Solvent: For unsaturated acyl-CoAs, which are prone to oxidation, it is best to dissolve them in a suitable organic solvent, overlay with an inert gas like argon or nitrogen, and store in a glass container with a Teflon-lined closure at -20°C.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to store acyl-CoA solutions in single-use aliquots.
Troubleshooting Guides
Problem 1: Inconsistent results in enzymatic assays using acyl-CoA substrates.
-
Possible Cause 1: Acyl-CoA degradation.
-
Troubleshooting Step 1: Verify the integrity of your acyl-CoA stock solution. Use an analytical technique like HPLC or LC-MS to check for the presence of degradation products such as free Coenzyme A or the corresponding fatty acid.[10]
-
Troubleshooting Step 2: Prepare fresh acyl-CoA solutions for your experiments from a lyophilized powder if possible.
-
Troubleshooting Step 3: Ensure your assay buffer is within the optimal pH range for acyl-CoA stability (around pH 6.8).[9] Avoid highly acidic or basic buffers.
-
-
Possible Cause 2: Presence of contaminating enzymes.
-
Troubleshooting Step 1: Ensure all reagents and water used are of high purity and free from nuclease and protease contamination, which can also indicate the presence of other contaminating enzymes like thioesterases.
-
Troubleshooting Step 2: If possible, include a control reaction without your enzyme of interest to assess the background rate of acyl-CoA hydrolysis in your assay mixture.
-
Problem 2: Low recovery of long-chain acyl-CoAs during sample extraction from tissues or cells.
-
Possible Cause 1: Inefficient extraction method.
-
Troubleshooting Step 1: Use a validated extraction protocol specifically designed for acyl-CoAs. A common method involves homogenization in a buffered solution followed by solvent precipitation and solid-phase extraction.
-
Troubleshooting Step 2: Ensure rapid quenching of metabolic activity at the time of sample collection to prevent enzymatic degradation. This can be achieved by snap-freezing tissues in liquid nitrogen.
-
-
Possible Cause 2: Degradation during extraction.
-
Troubleshooting Step 1: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.
-
Troubleshooting Step 2: Work quickly to minimize the time the sample is exposed to conditions that may promote degradation. A study noted that while most acyl-CoAs showed less than 30% degradation after 9 hours at 4°C in an ammonium acetate buffer, some were less stable.[9]
-
Data Presentation
Table 1: Spontaneous Hydrolysis Half-Lives of Various Acyl-CoAs
| Acyl-CoA Species | Half-Life (hours) |
| Formyl-CoA | 1.9 |
| Oxalyl-CoA | 29 |
| Acetyl-CoA | 92 |
| Succinyl-CoA | 343 |
Data sourced from a study on spontaneous acyl-CoA hydrolysis in quenched reaction mixtures.[11]
Experimental Protocols
Protocol 1: General Method for Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass Dounce homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Precipitation:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of isopropanol and 3 mL of acetonitrile. Vortex for 1 minute.
-
Add 2 mL of saturated ammonium sulfate. Vortex for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant from the solvent precipitation step onto the conditioned SPE column.
-
Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Wash the column with 2 mL of 2% ammonium hydroxide.
-
Elute the acyl-CoAs with 1.5 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., 50 mM ammonium acetate, pH 6.8).[9]
-
Visualizations
Caption: Major degradation pathways of Acyl-CoA.
Caption: Workflow for Acyl-CoA extraction from tissues.
References
- 1. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. neolab.de [neolab.de]
- 8. avantiresearch.com [avantiresearch.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artificial Oxidation During Sample Handling
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to prevent unwanted sample oxidation during experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is artificial sample oxidation and why is it a critical issue? A1: Artificial sample oxidation is the unintended chemical degradation of a sample due to reactions with oxygen or other oxidizing agents introduced during handling, storage, or analysis.[1][2] This is a critical issue because it can alter the sample's chemical properties, leading to inaccurate experimental data, loss of therapeutic protein potency, and unreliable results.[3][4] Oxidation can affect everything from small molecules to large biologics, compromising research and development outcomes.
Q2: What are the primary causes of unwanted sample oxidation in a lab setting? A2: The main causes include:
-
Atmospheric Oxygen: Direct exposure of the sample to air.[2]
-
Dissolved Oxygen: Oxygen dissolved in buffers, solvents, and other reagents.[5][6]
-
Temperature: Elevated temperatures can significantly accelerate the rate of oxidation.[7][8]
-
Light Exposure: UV or even ambient light can trigger photo-oxidation in sensitive compounds.[9]
-
Presence of Metal Ions: Metal ions, such as iron or copper, can act as catalysts for oxidation reactions.[10][11]
-
Oxidizing Reagents: Contamination from other chemicals or impurities in the lab environment.
Q3: What are common visual signs that my sample has oxidized? A3: Visual indicators of oxidation can include a noticeable change in color, such as yellowing or browning of a solution.[9] In lubricants or oils, oxidation can lead to the formation of dark, granular deposits.[7][8] For some compounds, a loss of clarity or the appearance of precipitates may also signal degradation.
Q4: What is an inert atmosphere and how does it prevent oxidation? A4: An inert atmosphere is an environment that excludes reactive gases, primarily oxygen.[3] It is created by replacing the air around a sample with a non-reactive gas, typically nitrogen or argon.[5] This forms a protective "shield," preventing oxygen from coming into contact with the sample and thereby inhibiting oxidation reactions.[3]
Q5: When is it necessary to degas my buffers and solvents? A5: Degassing is crucial when working with oxygen-sensitive compounds or when dissolved gases could interfere with an experimental technique.[5][12] It is highly recommended for applications like high-performance liquid chromatography (HPLC), gravity-flow chromatography, and any reaction involving compounds prone to oxidation, such as thiols, phosphines, or electron-rich aromatic molecules.[6][13]
Q6: What are some common antioxidants I can add to my samples for protection? A6: Common antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherols (Vitamin E), and various plant-based extracts like rosemary extract.[9][14] For biological samples, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can protect against the oxidation of specific residues like cysteines, though they are not effective against methionine oxidation.[15]
Troubleshooting Guide: Sample Oxidation Issues
| Problem | Potential Cause | Recommended Solution |
| Unexpected sample discoloration, precipitation, or degradation. | Exposure to Atmospheric Oxygen: Sample was handled in open air for an extended period. | Handle and prepare the sample under a stream of inert gas (nitrogen or argon) or inside a glove box. Minimize the time the sample container is open.[3][9] |
| Dissolved Oxygen in Solvents/Buffers: Reagents were not degassed prior to use. | Degas all aqueous and organic solutions before they come into contact with the sample. Use a method appropriate for your sensitivity needs (see Table 2).[6][13] | |
| Light-Induced Degradation: The sample is sensitive to light. | Store and handle the sample in amber-colored vials or wrap clear containers completely in aluminum foil to protect them from light.[9] | |
| Heat-Accelerated Oxidation: Sample handling was performed at room or elevated temperature. | Keep samples on ice or in a cooling block during preparation and handling whenever possible. Store samples at recommended low temperatures (-20°C or -80°C).[7][9] | |
| Inconsistent or non-reproducible results in an oxidation-sensitive assay. | Variable Oxygen Exposure: Inconsistent sample handling procedures between experiments. | Develop and strictly follow a Standard Operating Procedure (SOP) that standardizes all handling steps, especially the duration of air exposure. |
| Ineffective Degassing: The chosen degassing method is insufficient for the experiment's sensitivity. | Switch to a more rigorous degassing method. For highly sensitive samples, Freeze-Pump-Thaw is superior to sparging or sonication.[13][16] | |
| Antioxidant Degradation: Antioxidant stock solution was old or improperly stored. | Prepare fresh antioxidant solutions regularly. Store them according to the manufacturer's instructions, often protected from light and air. | |
| Metal Ion Contamination: Trace metals in buffers are catalyzing oxidation. | Use high-purity (e.g., metal-free grade) water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester catalytic metal ions.[10] |
Data Presentation
Table 1: Comparison of Common Antioxidants for Sample Preservation
| Antioxidant | Type | Common Applications | Typical Concentration |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic / Radical Scavenger | Organic compounds, oils, fats, packaging materials.[9][14] | 0.01% (w/v) in solution.[9] |
| Butylated Hydroxyanisole (BHA) | Synthetic Phenolic / Radical Scavenger | Foods with high fat content, cereals, oils.[10] | 0.01% to 0.02% of fat content.[10] |
| Tocopherols (Vitamin E) | Natural Phenolic / Radical Scavenger | Vegetable oils, nut products, dairy, biological samples.[14] | Varies by application. |
| Ascorbic Acid (Vitamin C) | Reducing Agent / Oxygen Scavenger | Aqueous solutions, food processing to prevent discoloration.[17] | Varies by application. |
| Rosemary Extract (Carnosic Acid) | Natural Plant Extract / Radical Scavenger | Meat and poultry products, sauces, dressings.[14] | Varies by extract potency. |
| Tertiary Butylhydroquinone (TBHQ) | Synthetic Phenolic / Radical Scavenger | Frying oils, snack foods, fats. Provides excellent heat stability.[14] | Varies by application. |
Table 2: Comparison of Solvent Degassing Methodologies
| Method | Principle | Relative Effectiveness | Key Considerations |
| Gas Sparging / Purging | Bubbling an inert gas (N₂ or Ar) through the liquid to displace dissolved oxygen.[5] | Moderate: Sufficient for many applications but may not remove all dissolved gas.[13] | Simple, requires minimal equipment. Inefficient for large volumes and can lead to solvent evaporation.[13][16] |
| Vacuum Degassing | Applying a vacuum to the flask, causing dissolved gases to "boil" out of the solution.[6] | Good: More effective than sparging. | Fast and efficient. Risk of foaming with protein or detergent solutions. Not ideal for volatile solvents.[6] |
| Sonication under Vacuum | Using ultrasonic waves to generate microbubbles, which coalesce and are removed by a light vacuum.[12][13] | Good: Quick method for roughly degassing solvents for applications like HPLC.[13] | Fast for small to moderate volumes. |
| Freeze-Pump-Thaw | The solvent is frozen, a vacuum is applied to remove gas from the headspace, and then the solvent is thawed, releasing trapped gas. This cycle is repeated.[12] | Excellent: Considered the most effective method for complete removal of dissolved gases.[13][16] | Time-consuming and requires a Schlenk line and liquid nitrogen. Best for highly sensitive applications and expensive or volatile solvents.[16] |
Mandatory Visualizations
Caption: A flowchart outlining the key stages and actions to prevent sample oxidation.
Caption: The three core steps of the highly effective Freeze-Pump-Thaw degassing method.
Caption: A decision tree to systematically identify and resolve sources of oxidation.
Detailed Experimental Protocols
Protocol 1: Degassing Aqueous Buffers and Organic Solvents
Objective: To remove dissolved atmospheric gases, primarily oxygen, from liquid reagents.
Method A: Gas Sparging (Purging)
-
Setup: Place your solvent or buffer in a flask with a side arm or a septum-sealed cap. The flask should not be more than 75% full.
-
Gas Inlet: Insert a long needle or pipette connected via tubing to an inert gas source (Nitrogen or Argon). Ensure the tip is fully submerged below the liquid surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced gas.[5]
-
Purge: Gently bubble the inert gas through the liquid for 30-60 minutes.[13] For volatile solvents, consider placing the flask in an ice bath to minimize evaporation.[16]
-
Completion: Remove the needles and maintain a positive pressure of inert gas over the liquid until it is used.
Method B: Vacuum Degassing
-
Setup: Transfer the buffer to a vacuum flask and seal it with a rubber stopper.[6]
-
Apply Vacuum: Connect the sidearm of the flask to a vacuum source and turn it on to a low setting.[6]
-
Observe: The buffer may appear to "boil" as dissolved gas is pulled from the solution. Gently swirl the flask to promote gas release.[6] Caution: Solutions with detergents or proteins may foam excessively. Be prepared to break the vacuum if the foam rises too high.[6]
-
Completion: Continue until bubbling ceases. Gently break the vacuum seal before turning off the pump to prevent backflow.[6]
Method C: Freeze-Pump-Thaw Cycles (Highest Efficacy)
-
Setup: Place the solvent in a Schlenk flask, filling it no more than halfway.[16]
-
Freeze: Under a positive pressure of inert gas, immerse the flask in a dewar of liquid nitrogen. Swirl gently until the solvent is completely frozen solid.[16]
-
Pump: Close the flask off from the inert gas line and carefully open it to a high vacuum source. Evacuate for at least 10 minutes while the flask remains frozen.[16]
-
Thaw: Close the flask off from the vacuum line. Allow the solvent to thaw completely at room temperature or in a cool water bath. You will observe bubbles being released from the liquid as it thaws.[16]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). No bubbling should be observed during the final thaw.[16]
-
Completion: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). The solvent is now ready for use.
Protocol 2: Handling Samples in an Inert Environment
Objective: To prevent contact between the sample and atmospheric oxygen during manipulation.
-
Prepare Workspace: Before handling the sample, ensure all necessary tools (pipettes, spatulas, vials) are clean, dry, and readily accessible.
-
Inert Gas Purge: Place the open sample vial inside a larger container or beaker. Direct a gentle stream of inert gas (Nitrogen or Argon) into the container to displace the air.
-
Manipulation: Perform all sample manipulations (e.g., weighing, aliquoting, adding reagents) under this protective stream of inert gas.
-
Sealing: Once manipulations are complete, purge the headspace of the sample vial directly with inert gas for a few seconds before immediately sealing it with a cap.
-
Storage: For long-term storage, use vials with septa and consider wrapping the cap with parafilm to ensure an airtight seal. Store at the appropriate temperature.[9]
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 3. betterceramic.com [betterceramic.com]
- 4. How to Avoid Artificial Non-Enzymatic PTMs During the Peptide Sample Preparation Process [worldwide.promega.com]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cbmconnect.com [cbmconnect.com]
- 8. Causes of High Oxidation - TestOil [testoil.com]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidants in Food Preservation: Standards and Applications - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. news-medical.net [news-medical.net]
- 12. Degassing - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. Importance of Antioxidants in Food Preservation • Food Safety Institute [foodsafety.institute]
- 15. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HACL1 and HACL2 Substrate Specificity for 2-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of human 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2 (HACL2), two key enzymes in the α-oxidation pathway. While direct in vitro kinetic comparisons are limited in published literature, this document synthesizes available data from cellular and molecular studies to highlight their distinct and overlapping roles in the metabolism of 2-hydroxyacyl-CoAs.
Introduction
2-hydroxyacyl-CoA lyase 1 (HACL1) and 2 (HACL2) are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes that catalyze the cleavage of 2-hydroxyacyl-CoAs into formyl-CoA and an aldehyde with one less carbon atom. This is a crucial step in the α-oxidation pathway, which is necessary for the degradation of fatty acids that cannot be processed by β-oxidation due to a methyl group at the β-carbon or for the metabolism of 2-hydroxy fatty acids.[1][2] HACL1 is a well-characterized peroxisomal enzyme, while HACL2 is a more recently identified homolog localized to the endoplasmic reticulum.[1] Their different subcellular locations suggest distinct physiological roles, which are reflected in their substrate preferences as observed in cellular models.
Data Presentation: Comparison of HACL1 and HACL2 Activity
The following tables summarize the key differences and the available quantitative data on the activity of HACL1 and HACL2 towards different 2-hydroxyacyl-CoA substrates, primarily derived from studies using knockout cell lines and ectopic expression systems.
Table 1: General Properties and Substrate Preference of HACL1 and HACL2
| Feature | HACL1 | HACL2 |
| Subcellular Localization | Peroxisome[1] | Endoplasmic Reticulum[1] |
| Primary Substrate Class | 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA)[1][3] | Straight-chain 2-hydroxy very-long-chain fatty acyl-CoAs (VLCFAs)[1][3] |
| Cofactor | Thiamine pyrophosphate (TPP), Mg²⁺[4] | Thiamine pyrophosphate (TPP) (presumed) |
Table 2: Cellular Activity Comparison of HACL1 and HACL2 in the Metabolism of Specific Substrates
This data is derived from studies on wild-type (WT), HACL1 knockout (KO), HACL2 KO, and double knockout (DKO) Chinese Hamster Ovary (CHO)-K1 cells, as well as yeast expression systems. The activity is inferred from the levels of metabolic products.
| Substrate | Assay System | HACL1 Activity | HACL2 Activity | Key Findings |
| Phytanic Acid (precursor to 2-hydroxyphytanoyl-CoA) | CHO-K1 cells[1][3] | Major role . HACL1 KO cells show a significant accumulation of 2-hydroxyphytanic acid and a marked decrease in the downstream product, pristanic acid.[1][3] | Minor role . HACL2 KO cells show minimal changes in phytanic acid metabolites compared to WT.[1][3] | HACL1 is the dominant enzyme for the α-oxidation of phytanic acid.[1][3] |
| 2-hydroxy C24:0 FA (a 2-hydroxy VLCFA) | CHO-K1 cells[1] | Minor role . HACL1 KO cells show a moderate increase in the product C23:0 ceramide upon substrate addition.[1] | Major role . HACL2 KO cells show a significant reduction in the formation of C23:0 ceramide and a large accumulation of the substrate 2-hydroxy C24:0 ceramide.[1] | HACL2 is primarily responsible for the metabolism of 2-hydroxy VLCFAs.[1] |
| 2-hydroxy C16:0 FA (a 2-hydroxy long-chain fatty acid) | Yeast expression system[1] | Active . Expression of HACL1 leads to the production of odd-chain fatty acids.[1] | More active . Expression of HACL2 results in a significantly higher production of odd-chain fatty acids compared to HACL1.[1] | Both enzymes can process 2-hydroxy LCFAs, but HACL2 shows greater activity in this cellular model.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the α-oxidation pathway and a typical experimental workflow for comparing HACL1 and HACL2 activity in a cellular context.
Caption: Alpha-oxidation pathway for phytanic acid highlighting the role of HACL1.
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
Unveiling the Critical Role of (2S)-2-Hydroxyhexadecanoyl-CoA in Neurological Health
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular lipids, (2S)-2-hydroxyhexadecanoyl-CoA has emerged as a pivotal molecule, particularly in the context of neurological diseases. This guide provides a comprehensive comparison of its function and significance in various disease models, offering researchers, scientists, and drug development professionals a critical overview of its role, supported by experimental data and detailed methodologies.
This compound is a crucial intermediate in the synthesis of 2-hydroxy-sphingolipids, a class of lipids highly enriched in the myelin sheath that insulates nerve fibers. The synthesis of this molecule is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Disruptions in this pathway are directly linked to severe neurodegenerative disorders, most notably Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).
Comparative Analysis of this compound in Disease Models
The primary disease model for studying the function of this compound is through the genetic or functional inactivation of the FA2H enzyme. This leads to a deficiency in 2-hydroxylated sphingolipids, mimicking the human condition of FAHN, also known as Hereditary Spastic Paraplegia 35 (SPG35).[1][2]
| Feature | FA2H Deficient Model (e.g., FA2H Knockout Mice) | Wild-Type Control | Key Implications |
| Myelin Integrity | Abnormal myelin structure, prone to deterioration (demyelination), leading to leukodystrophy.[3][4] | Normal, stable myelin sheath ensuring rapid nerve impulse transmission.[3][4] | Highlights the essential structural role of 2-hydroxylated sphingolipids in maintaining myelin stability. |
| Neurological Phenotype | Progressive spasticity of lower limbs, ataxia (impaired coordination), and cognitive deficits.[1] | Normal motor function and cognitive abilities. | Directly links the absence of this compound-derived lipids to the clinical manifestations of FAHN. |
| Biochemical Profile | Absence or significant reduction of 2-hydroxy-sphingolipids in the brain and other tissues. | Normal physiological levels of 2-hydroxy-sphingolipids. | Confirms the direct biochemical consequence of FA2H deficiency. |
| Iron Accumulation | Evidence of iron accumulation in the brain, particularly in the globus pallidus.[3][4] | No abnormal iron deposition. | Suggests a potential secondary mechanism of neurodegeneration in FAHN, although the direct link to this compound is still under investigation.[3][4] |
Signaling Pathways and Experimental Workflows
The metabolic pathway leading to the formation of functional 2-hydroxy-sphingolipids is critical for understanding the role of this compound.
A typical experimental workflow to validate the role of this compound involves the generation and characterization of an FA2H knockout animal model.
Experimental Protocols
Lipid Extraction and Analysis from Brain Tissue
-
Tissue Homogenization: Brain tissue is homogenized in a chloroform/methanol mixture (2:1, v/v).
-
Lipid Extraction: The homogenate is agitated for 2 hours at room temperature, followed by the addition of 0.9% NaCl solution to separate the phases.
-
Phase Separation: The mixture is centrifuged, and the lower organic phase containing the lipids is collected.
-
Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
-
Mass Spectrometry: Lipid species are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS), comparing the profiles of FA2H knockout and wild-type animals.
Immunohistochemistry for Myelin Basic Protein (MBP)
-
Tissue Preparation: Brain and spinal cord sections are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned on a cryostat.
-
Antigen Retrieval: Sections are subjected to antigen retrieval using a citrate (B86180) buffer.
-
Blocking: Non-specific binding is blocked using a solution of normal goat serum and bovine serum albumin.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody against MBP, a major component of the myelin sheath.
-
Secondary Antibody and Visualization: A fluorescently labeled secondary antibody is applied, and the sections are imaged using a fluorescence microscope to assess the extent and integrity of myelination.
Alternatives and Future Directions
Currently, there are no direct therapeutic alternatives that can replace the function of this compound in the synthesis of 2-hydroxy-sphingolipids. The primary focus of research is on understanding the downstream consequences of its absence and exploring potential therapeutic interventions. While the existence of other fatty acid 2-hydroxylases has been suggested, their physiological relevance in compensating for FA2H deficiency in the nervous system appears to be limited.[1]
Future research directions include:
-
Gene Therapy: Investigating the potential of delivering a functional copy of the FA2H gene to affected cells.
-
Substrate Enhancement: Exploring whether supplementation with specific lipid precursors can ameliorate the disease phenotype.
-
Modulation of Downstream Pathways: Targeting the secondary effects of FA2H deficiency, such as iron accumulation and oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid hydroxylase-associated neurodegeneration: MedlinePlus Genetics [medlineplus.gov]
- 4. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
A Comparative Guide to Peroxisomal Alpha-Oxidation Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peroxisomal alpha-oxidation pathways in mammals, plants, and yeast. It is designed to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and development.
Peroxisomal alpha-oxidation is a critical metabolic pathway for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, which cannot be processed through beta-oxidation.[1][2] This pathway is highly conserved across different kingdoms of life, yet exhibits notable differences in its enzymatic machinery and regulation. Deficiencies in this pathway can lead to severe metabolic disorders in humans, such as Refsum disease, highlighting its physiological importance.[3][4]
Comparative Analysis of Pathway Enzymes and Substrates
The core process of alpha-oxidation involves the removal of a single carbon atom from the carboxyl end of a branched-chain fatty acid.[2] This is primarily studied in the context of phytanic acid, a derivative of phytol (B49457) found in the human diet from dairy products, animal fats, and fish.[5][6] The key enzymes and their substrates across mammals, plants, and yeast are summarized below.
| Enzyme | Mammals (e.g., Homo sapiens) | Plants (e.g., Arabidopsis thaliana) | Yeast (e.g., Saccharomyces cerevisiae) |
| Phytanoyl-CoA Synthetase | Acyl-CoA synthetase family members | Likely acyl-CoA synthetase homologs | Likely acyl-CoA synthetase homologs |
| Phytanoyl-CoA Dioxygenase | Phytanoyl-CoA 2-hydroxylase (PHYH/PAHX)[3] | AtPAHX (homolog of human PHYH)[7] | Not clearly elucidated for phytanic acid |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-hydroxyacyl-CoA lyase 1 & 2 (HACL1, HACL2)[8][9] | AtHPCL (homolog of human HPCL)[7] | For 2-hydroxy FAs: 2-OH FA dioxygenase Mpo1 (single step)[10] |
| Aldehyde Dehydrogenase | Aldehyde dehydrogenase 3A2 (ALDH3A2)[8][11] | Putative aldehyde dehydrogenases | Not clearly elucidated for this pathway |
Key Differences:
-
Mammals utilize a multi-enzyme pathway for the alpha-oxidation of phytanic acid, involving hydroxylation, cleavage, and oxidation steps.[12] The presence of two HACL enzymes, HACL1 in peroxisomes and HACL2 in the endoplasmic reticulum, suggests a complex regulation and potential for substrate specificity.[8][9]
-
Plants , like Arabidopsis, possess homologs to the mammalian PHYH and HACL enzymes, indicating a similar pathway for phytol degradation is present in their peroxisomes.[7]
-
Yeast appears to have a more streamlined process for at least some alpha-oxidation substrates. The single-step reaction for 2-hydroxy fatty acids catalyzed by Mpo1 is a significant departure from the mammalian pathway.[10]
Quantitative Data on Alpha-Oxidation
Quantitative comparisons of alpha-oxidation efficiency across different species are limited. However, one study comparing phytanic acid catabolism in humans and non-human primates (chimpanzee, bonobo, and gorilla) found that while the overall rates of phytanic acid and pristanic acid oxidation were similar, human fibroblasts expressed over two-fold higher levels of PHYH messenger RNA.[5] This suggests potential species-specific differences in the regulation and capacity of this pathway.
Regulatory Mechanisms
The transcriptional regulation of peroxisomal alpha-oxidation genes shows significant divergence between species.
-
In mammals , the expression of many peroxisomal enzymes is under the control of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[13] However, the induction of phytanoyl-CoA hydroxylase by its substrate, phytanic acid, appears to be independent of PPARα and Retinoid X Receptor (RXR) activation.[14]
-
In plants , the regulation of fatty acid metabolism is complex and involves a network of transcription factors. While specific regulators of the alpha-oxidation pathway are not fully characterized, key transcription factors like LEAFY COTYLEDON1 (LEC1), LEC2, and WRINKLED1 (WRI1) are known to control the expression of genes involved in fatty acid biosynthesis.[15]
-
In yeast , the regulation of peroxisomal gene expression is often tied to the available carbon source.
Signaling Pathways and Experimental Workflows
Peroxisomal Alpha-Oxidation Pathway in Mammals
Caption: Core enzymatic steps of the peroxisomal alpha-oxidation pathway in mammals.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of alpha-oxidation pathways.
Experimental Protocols
Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay
This protocol is adapted from methods described for measuring PHYH activity in cultured cells.[14]
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes) from different species.
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 0.25 M sucrose, 5 mM ATP, 0.1 mM CoA, 2.5 mM DTT).
-
Cofactors: 2-oxoglutarate, FeSO4, ascorbate.
-
Substrate: [1-^14^C]Phytanic acid.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Homogenization: Culture cells to near confluency. Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.
-
Reaction Setup: In a microcentrifuge tube, combine the cell homogenate with the reaction buffer containing the cofactors.
-
Initiation of Reaction: Add [1-^14^C]phytanic acid to start the reaction. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination and Measurement: Stop the reaction by adding a strong acid (e.g., perchloric acid). The production of ^14^CO2, a product of the subsequent lyase and dehydrogenase steps, is measured. The headspace of the reaction tube is flushed with nitrogen into a trapping solution (e.g., phenylethylamine), which is then mixed with a scintillation cocktail for counting.
-
Data Analysis: Express the enzyme activity as pmol of ^14^CO2 produced per hour per mg of protein.
2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay (HPLC-based)
This protocol is based on the principle of measuring the aldehyde product of the HACL reaction.[16]
Materials:
-
Peroxisomal fractions isolated from cell homogenates.
-
Substrate: 2-hydroxyphytanoyl-CoA or other 2-hydroxyacyl-CoA esters.
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl2.[17]
-
Derivatizing agent for aldehydes (e.g., cyclohexane-1,3-dione for Hantzsch reaction).
-
Reverse-phase HPLC system with a fluorescence detector.
Procedure:
-
Enzyme Preparation: Isolate peroxisomes from cell homogenates by differential or density gradient centrifugation.
-
Enzyme Reaction: Incubate the peroxisomal fraction with the 2-hydroxyacyl-CoA substrate in a buffer containing TPP and MgCl2 at 37°C.
-
Derivatization: Stop the reaction and derivatize the aldehyde product to a fluorescent compound. For example, using the Hantzsch reaction with cyclohexane-1,3-dione.
-
HPLC Analysis: Separate the fluorescent derivative by reverse-phase HPLC and quantify it using a fluorescence detector.
-
Quantification: Create a standard curve with a known concentration of the corresponding aldehyde to quantify the amount of product formed. Express the activity as nmol of aldehyde produced per minute per mg of protein.
GC-MS Analysis of Alpha-Oxidation Metabolites
This protocol provides a general framework for the analysis of fatty acids, including phytanic acid and its metabolites, by gas chromatography-mass spectrometry.[18][19][20]
Materials:
-
Biological samples (plasma, cell pellets, tissue homogenates).
-
Internal standards (e.g., deuterated fatty acids).
-
Solvents for extraction (e.g., chloroform:methanol).
-
Derivatizing agent (e.g., pentafluorobenzyl bromide or BF3-methanol).
-
GC-MS system with a suitable capillary column.
Procedure:
-
Lipid Extraction: Homogenize the biological sample and extract total lipids using a method like the Folch or Bligh-Dyer procedure in the presence of internal standards.
-
Saponification and Derivatization: Saponify the lipid extract to release fatty acids from complex lipids. Convert the free fatty acids to their methyl esters (FAMEs) or other volatile derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The fatty acid derivatives are separated based on their boiling points and retention times on the GC column and then detected by the mass spectrometer.
-
Data Analysis: Identify phytanic acid, pristanic acid, and other relevant metabolites based on their retention times and mass spectra compared to authentic standards. Quantify the metabolites by comparing their peak areas to those of the internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. 2-Hydroxy-phytanoyl-CoA lyase (AtHPCL) is involved in phytol metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 18. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Impaired 2-Hydroxy Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used in the validation of impaired 2-hydroxy fatty acid metabolism, a hallmark of several inherited metabolic disorders. Objective comparisons of biomarker performance, supported by experimental data, are presented to aid researchers and clinicians in the selection of appropriate diagnostic and monitoring tools.
Introduction to Impaired 2-Hydroxy Fatty Acid Metabolism
Disorders of 2-hydroxy fatty acid metabolism encompass a group of rare genetic conditions characterized by the accumulation of specific fatty acids due to enzymatic defects in their metabolic pathways. These accumulations can lead to severe neurological and systemic manifestations. Accurate and reliable biomarkers are crucial for the diagnosis, monitoring of disease progression, and the development of therapeutic interventions. This guide focuses on the primary biomarkers for Refsum disease, Zellweger spectrum disorders (ZSD), and 2-hydroxyglutaric acidurias.
Key Biomarkers and Their Associated Disorders
The validation of impaired 2-hydroxy fatty acid metabolism relies on the accurate quantification of specific biomarkers in biological fluids. The choice of biomarker and analytical method is critical for differential diagnosis.
Peroxisomal Disorders: Refsum Disease and Zellweger Spectrum Disorders
Peroxisomes play a vital role in the α-oxidation of phytanic acid and the β-oxidation of very long-chain fatty acids (VLCFAs). Defects in these pathways lead to the accumulation of specific fatty acids.
Primary Biomarkers:
-
Phytanic Acid: A branched-chain fatty acid that accumulates in several peroxisomal disorders, most notably adult Refsum disease, due to a deficiency of the enzyme phytanoyl-CoA hydroxylase.[1][2] Elevated levels are also seen in ZSD.[3]
-
Pristanic Acid: A metabolite of phytanic acid, its levels can be elevated in ZSD and are particularly useful in differentiating from classic Refsum disease where pristanic acid levels are typically normal or near-normal.[3][4]
-
2-Hydroxysebacic Acid: Considered an important diagnostic marker for peroxisomal disorders, with increased excretion observed in the urine of patients with Zellweger syndrome.[5]
Alternative/Supplementary Biomarkers:
-
Very Long-Chain Fatty Acids (VLCFAs): Fatty acids with 22 or more carbons (e.g., C24:0, C26:0). Elevated ratios of C24:0/C22:0 and C26:0/C22:0 are characteristic of peroxisomal biogenesis disorders like ZSD.[6]
-
C26:0-Lysophosphatidylcholine (C26:0-lysoPC): A more recent biomarker that has shown high sensitivity and specificity for ZSD, even in cases where VLCFA levels are normal.[2][5][7]
-
Bile Acid Intermediates: Accumulation of C27-bile acid intermediates, such as di- and trihydroxycholestanoic acids (DHCA and THCA), is a feature of ZSD due to impaired peroxisomal β-oxidation.
2-Hydroxyglutaric Acidurias
These are a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutaric acid (D-2-HG) and/or L-2-hydroxyglutaric acid (L-2-HG) in urine, plasma, and cerebrospinal fluid.
Primary Biomarkers:
-
D-2-Hydroxyglutaric Acid (D-2-HG): Elevated levels are the biochemical hallmark of D-2-hydroxyglutaric aciduria.
-
L-2-Hydroxyglutaric Acid (L-2-HG): Increased concentrations are characteristic of L-2-hydroxyglutaric aciduria.
Quantitative Biomarker Comparison
The following tables summarize the typical concentrations of key biomarkers in healthy individuals compared to patients with associated disorders. These values are essential for the interpretation of laboratory results.
Table 1: Biomarkers for Peroxisomal Disorders
| Biomarker | Disorder | Matrix | Healthy Control Range | Affected Patient Range | Citation(s) |
| Phytanic Acid | Adult Refsum Disease | Plasma | < 15 µmol/L | 73 - >2000 µmol/L | [8] |
| Zellweger Spectrum Disorder | Plasma | < 15 µmol/L | Slightly elevated | [8] | |
| Pristanic Acid | Zellweger Spectrum Disorder | Plasma | < 2 µmol/L | Significantly elevated | [3] |
| 2-Hydroxysebacic Acid | Zellweger Spectrum Disorder | Urine | Not well established | Increased excretion observed | [5][7] |
| C26:0/C22:0 Ratio | Zellweger Spectrum Disorder | Plasma | < 0.023 | Elevated | [6] |
| C26:0-lysoPC | Zellweger Spectrum Disorder | Dried Blood Spot | < 72 nmol/L | Median: 567 nmol/L (Range: 28 - 3133 nmol/L) | [5] |
Table 2: Biomarkers for 2-Hydroxyglutaric Acidurias
| Biomarker | Disorder | Matrix | Healthy Control Range (mmol/mol creatinine) | Affected Patient Range (mmol/mol creatinine) | Citation(s) |
| D-2-Hydroxyglutaric Acid | D-2-Hydroxyglutaric Aciduria | Urine | Age-dependent, e.g., ≤14.11 (0-11 months) | Significantly elevated | |
| L-2-Hydroxyglutaric Acid | L-2-Hydroxyglutaric Aciduria | Urine | Age-dependent, e.g., ≤17.38 (0-11 months) | Significantly elevated |
Experimental Protocols
Accurate quantification of these biomarkers requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic and Pristanic Acid
This method is a gold standard for the analysis of fatty acids.
1. Sample Preparation (Plasma):
- Hydrolysis: Plasma samples are subjected to alkaline hydrolysis (saponification) using ethanolic potassium hydroxide (B78521) to release free fatty acids from their esterified forms.
- Extraction: The hydrolyzed sample is acidified, and the fatty acids are extracted into an organic solvent such as hexane.
- Derivatization: The carboxylic acid group of the fatty acids is derivatized to a more volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve chromatographic properties.
2. GC-MS Analysis:
- Chromatographic Separation: The derivatized fatty acids are separated on a capillary GC column (e.g., DB-5ms). A temperature gradient is used to elute the compounds based on their boiling points and interaction with the stationary phase.
- Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for each fatty acid and their corresponding internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for D/L-2-Hydroxyglutaric Acid
LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices.
1. Sample Preparation (Urine):
- Dilution: Urine samples are typically diluted with a solution containing isotopically labeled internal standards for D- and L-2-hydroxyglutaric acid.
- Protein Precipitation: An organic solvent like methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation.
- Derivatization (for chiral separation): To separate the D and L enantiomers on a standard C18 column, a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used.
2. LC-MS/MS Analysis:
- Chromatographic Separation: The derivatized analytes are separated using reverse-phase liquid chromatography.
- Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte, fragmenting it, and monitoring a specific product ion, which provides high selectivity and sensitivity for quantification.
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and analytical workflows discussed in this guide.
Caption: Metabolic pathway of phytanic acid α-oxidation.
Caption: GC-MS workflow for fatty acid analysis.
Caption: Diagnostic logic for peroxisomal disorders.
Conclusion
The validation of biomarkers for impaired 2-hydroxy fatty acid metabolism is a multi-faceted process that requires careful consideration of the clinical presentation, the specific metabolic pathways affected, and the analytical performance of the chosen assays. This guide provides a framework for comparing the utility of various biomarkers, with the aim of facilitating more accurate and timely diagnosis and supporting the development of novel therapeutics for these debilitating disorders. The continued development of sensitive and specific analytical methods, such as LC-MS/MS, and the discovery of novel biomarkers like C26:0-lysoPC, are paving the way for improved patient outcomes.
References
- 1. [Peroxisomal neurologic diseases and Refsum disease: very long chain fatty acids and phytanic acid as diagnostic markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 3. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and biochemical heterogeneity in conditions with phytanic acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HACL1 Knockout Mouse Model for Phytanic Acid Storage Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the 2-hydroxyacyl-CoA lyase 1 (HACL1) knockout (KO) mouse as a model for phytanic acid storage diseases, such as Adult Refsum Disease. We compare its phenotype and biochemical characteristics with the established phytanoyl-CoA hydroxylase (PHYH) knockout mouse, providing researchers with the necessary data to select the appropriate model for their studies.
Introduction to Phytanic Acid Storage Disease
Phytanic acid is a branched-chain fatty acid obtained from the diet that cannot be metabolized through standard beta-oxidation. Instead, it is broken down via the peroxisomal alpha-oxidation pathway.[1][2] Genetic defects in this pathway lead to the systemic accumulation of phytanic acid, resulting in severe neurological disorders collectively known as phytanic acid storage diseases. The most well-known of these is Adult Refsum Disease, caused by a deficiency in the PHYH enzyme, which catalyzes the first step of alpha-oxidation.[3][4] Symptoms include retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[5] Animal models that accurately recapitulate the disease are crucial for understanding pathogenesis and developing effective therapies.
Model Comparison: HACL1 KO vs. PHYH KO Mice
The two primary genetic mouse models for studying defects in phytanic acid alpha-oxidation are the HACL1 KO and the PHYH KO. While both models target the same metabolic pathway, they present significantly different phenotypes upon a dietary challenge with phytol (B49457), the precursor to phytanic acid.
Phenotypic and Pathological Comparison
The choice between the HACL1 and PHYH knockout models depends critically on the research question. The PHYH KO mouse is a high-fidelity model for the neurological aspects of Refsum Disease. In contrast, the HACL1 KO mouse is better suited for studying the hepatic response to phytanic acid accumulation and for investigating potential alternative metabolic pathways, given its milder, non-neurological phenotype.[3][6][7][8]
| Feature | HACL1 Knockout Mouse | PHYH Knockout Mouse | Human Refsum Disease |
| Genetic Defect | 2-hydroxyacyl-CoA lyase 1 (Step 3 of α-oxidation) | Phytanoyl-CoA hydroxylase (Step 1 of α-oxidation) | Primarily PHYH deficiency |
| Baseline Phenotype | No distinct phenotype on a standard diet.[7] | No distinct phenotype on a standard diet.[9] | Asymptomatic until sufficient phytanic acid accumulates. |
| Phenotype on Phytol Diet | Primarily hepatic: weight loss, hepatomegaly, lipoatrophy, PPARα activation.[6][9] | Neurological and systemic: ataxia, peripheral neuropathy, Purkinje cell loss, weight loss, hepatic steatosis.[3][8][10] | Neurological and systemic: ataxia, neuropathy, retinitis pigmentosa.[5] |
| Neurological Involvement | Not significantly affected; central nervous system appears normal.[6][7] | Severe ataxia and peripheral neuropathy.[3][11] | Core feature of the disease.[5] |
| Utility | Studying hepatic toxicity of phytanic acid; investigating HACL2 backup pathways.[7][12] | Modeling the neurodegenerative aspects of Refsum Disease; testing therapies for neurological symptoms.[8][11] | N/A |
Biochemical Comparison: Phytanic Acid Accumulation
Both models require a diet supplemented with phytol to induce phytanic acid accumulation, as standard mouse chow contains very little.[9] Upon this dietary challenge, both models show a significant increase in phytanic acid levels, although the tissue distribution and metabolic intermediates can differ.
| Analyte | Genotype | Diet | Plasma (µmol/L) | Liver (nmol/mg protein) | Cerebellum (nmol/mg protein) |
| Phytanic Acid | Wild-Type | 0.25% Phytol | ~50 | ~20 | ~5 |
| PHYH KO | 0.25% Phytol | ~1000 | ~150 | ~25 | |
| HACL1 KO | High Phytol | Significantly elevated | ~15 (2.4-fold increase vs WT) | No significant change.[7][12] | |
| 2-Hydroxyphytanic Acid | Wild-Type | High Phytol | Not reported | Low levels | Not reported |
| HACL1 KO | High Phytol | Not reported | Significantly elevated (55-fold increase vs WT) [13] | Not reported |
(Data for PHYH KO adapted from Ferdinandusse et al., 2008[8]. Data for HACL1 KO adapted from Khalil et al., 2022[13] and Mezzar et al., 2017[6]. Note: Direct comparison of absolute values is challenging due to different experimental conditions and reporting units.)
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway and experimental design is essential for understanding the validation of these models.
Phytanic Acid Alpha-Oxidation Pathway
The alpha-oxidation of phytanic acid is a multi-step enzymatic process occurring in the peroxisome. The PHYH and HACL1 enzymes catalyze distinct steps. The absence of PHYH blocks the pathway at the start, leading to a massive buildup of phytanic acid. The absence of HACL1 blocks the pathway downstream, leading to the accumulation of both phytanic acid and its intermediate, 2-hydroxyphytanoyl-CoA.[1][14][15]
Caption: Alpha-oxidation pathway of phytanic acid showing blocks in PHYH and HACL1 KO models.
Experimental Workflow for Model Validation
A standardized workflow is critical for the validation and comparison of mouse models for metabolic diseases. This involves dietary intervention followed by a multi-level analysis of the resulting phenotype.
Caption: Standardized workflow for the validation of phytanic acid storage disease mouse models.
Key Experimental Protocols
Detailed and reproducible protocols are fundamental to the validation of any animal model. Below are summarized methodologies for key experiments.
Animal Husbandry and Dietary Challenge
-
Animals: HACL1 KO, PHYH KO, and corresponding wild-type (WT) littermates on a consistent genetic background (e.g., C57BL/6J).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Intervention: At 8-10 weeks of age, mice are switched from a standard chow diet to a custom diet.
-
Duration: Mice are maintained on the respective diets for a period of 3 to 6 weeks. Body weight and food intake are monitored regularly.[9]
Phenotypic Assessment (SHIRPA Protocol)
The SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, Phenotype Assessment) protocol is a semi-quantitative screen for evaluating mouse phenotype.[1][2] It is particularly useful for detecting neurological and behavioral abnormalities.
-
Procedure: A primary screen consists of observing the mouse in a viewing jar and during transfer to an arena, followed by a series of reflex and sensory tests.
-
Key Parameters Observed:
-
Behavioral: Spontaneous activity, tremor, gait, pelvic elevation.
-
Neurological: Righting reflex, negative geotaxis, wire maneuver (tests for muscle strength).
-
Sensory: Visual acuity, whisker response, auditory startle.
-
-
Scoring: Each parameter is scored on a scale (e.g., 0-3) to create a comprehensive phenotypic profile for comparison between genotypes.
Biochemical Analysis: Phytanic Acid Quantification by GC-MS
This protocol outlines the measurement of total phytanic acid from tissue homogenates or plasma.[4][16]
-
Sample Preparation:
-
Homogenize a known weight of tissue (e.g., liver, cerebellum) in phosphate-buffered saline (PBS) or use a known volume of plasma.
-
Add an internal standard (e.g., deuterated phytanic acid) to each sample for accurate quantification.
-
-
Lipid Extraction and Saponification:
-
Extract total lipids using a chloroform:methanol (2:1) solution.
-
Evaporate the solvent under nitrogen.
-
Saponify the lipid extract by heating with methanolic KOH to release esterified fatty acids.
-
-
Derivatization:
-
Acidify the sample and extract the free fatty acids into a solvent like hexane.
-
Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) suitable for gas chromatography.[4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the phytanic acid derivative and the internal standard.
-
Calculate the concentration based on a standard curve.
-
Histopathological Analysis of Cerebellum
This protocol is used to assess Purkinje cell loss, a key feature in the PHYH KO model and human Refsum disease.[5][12][17]
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix the cerebellum in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose (B13894) solution, then embed in Optimal Cutting Temperature (OCT) compound or process for paraffin (B1166041) embedding.
-
Cut sagittal sections of the cerebellum (e.g., 20-40 µm thick) using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Mount sections on slides. Perform antigen retrieval if using paraffin-embedded tissue.
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody specific for Purkinje cells, such as anti-Calbindin D-28k.[12][17]
-
Wash and incubate with a corresponding biotinylated or fluorescently-labeled secondary antibody.
-
For colorimetric detection, use an avidin-biotin-peroxidase complex (ABC) kit followed by a DAB substrate. Counterstain with hematoxylin (B73222) to visualize cell nuclei.[15]
-
For fluorescent detection, mount with a DAPI-containing medium.
-
-
Analysis:
-
Image the stained sections using a light or fluorescence microscope.
-
Quantify Purkinje cell loss by counting the number of Calbindin-positive cells per unit length of the Purkinje cell layer in defined cerebellar lobules. Compare results between KO and WT mice.
-
References
- 1. Behavioral and functional analysis of mouse phenotype: SHIRPA, a proposed protocol for comprehensive phenotype assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHIRPA - Wikipedia [en.wikipedia.org]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Item - Hacl1 Mouse Proteome - University College London - Figshare [rdr.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Optimized Immunohistochemical Analysis of Cerebellar Purkinje Cells Using a Specific Biomarker, Calbindin D28k - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation [mdpi.com]
- 14. Item - SHIRPA, a protocol for behavioral assessment: validation for longitudinal study of neurological dysfunction in mice - University of Sussex - Figshare [sussex.figshare.com]
- 15. Purkinje Cells in the Cerebellum | The Cell [histologyguide.com]
- 16. researchgate.net [researchgate.net]
- 17. A Guide to Immunostaining the Cerebellum | Proteintech Group [ptglab.com]
Navigating the Lipid Maze: A Comparative Guide to Lipidomics in Wild-Type vs. HACL1 Deficient Cells
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Lipidomic Consequences of 2-Hydroxyacyl-CoA Lyase 1 Deficiency.
This guide provides a comparative analysis of the lipid profiles in wild-type cells versus cells deficient in 2-hydroxyacyl-CoA lyase 1 (HACL1). HACL1 is a critical peroxisomal enzyme that plays a key role in the alpha-oxidation of specific fatty acids. Its deficiency leads to significant and measurable alterations in the cellular lipidome, providing insights into disease mechanisms and potential therapeutic targets. This document summarizes key quantitative data, details the experimental protocols used for such analyses, and visualizes the underlying biochemical pathways and workflows.
Key Lipid Alterations: A Quantitative Comparison
The deficiency of HACL1 directly impacts the metabolic pathways it governs, primarily the alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid, and the degradation of 2-hydroxy long-chain fatty acids. This results in a predictable accumulation of upstream substrates and a depletion of downstream products.
Impact on Phytanic Acid Alpha-Oxidation
Experiments using HACL1 knockout (KO) Chinese Hamster Ovary (CHO) cells and mouse models reveal a clear disruption in the degradation of phytanic acid, a fatty acid derived from dietary sources.
Table 1: Changes in Phytanic Acid and its Metabolites in HACL1 Deficient Models
| Metabolite | Model System | Wild-Type (Relative Level) | HACL1 Deficient (Relative Level) | Fold Change | Reference |
| Phytanic Acid | Mouse Liver | Baseline | ~2.4x Increase | +2.4 | [1] |
| 2-Hydroxyphytanic Acid | Mouse Liver | Baseline | ~55x Increase | +55 | [1] |
| 2-OH Phytanic Acid | CHO Cells (Medium) | ~1 | ~1.8 | +1.8 | [2] |
| Pristanic Acid | CHO Cells (Medium) | ~1 | ~0.5 | -0.5 | [2] |
Data from mouse liver is based on animals on a phytol-enriched diet.[1] Data from CHO cells reflects analysis of the culture medium after incubation with phytanic acid.[2]
Impact on Very-Long-Chain and Odd-Chain Fatty Acid Metabolism
HACL1 is also responsible for shortening 2-hydroxy very-long-chain fatty acids (VLCFAs), a process that contributes to the pool of odd-chain fatty acids. Its deficiency affects lipids incorporating these fatty acids, such as ceramides, and the overall abundance of odd-chain fatty acids.
Table 2: Alterations in Ceramide and Odd-Chain Fatty Acid Levels
| Metabolite | Model System | Wild-Type (Relative Level) | HACL1 Deficient (Relative Level) | Fold Change | Reference |
| 2-OH C24:0 Ceramide | CHO Cells | ~1 | ~1.8 | +1.8 | [2] |
| C23:0 Ceramide | CHO Cells | ~3.5 | ~3.5 | No Change | [2] |
| Heptadecanoic Acid (C17:0) | Mouse Liver | Baseline | Significant Decrease | <1 | [1] |
CHO cell data reflects cellular lipid levels after treatment with 2-OH C24:0 fatty acid. In this specific experiment, while the precursor 2-OH C24:0 ceramide accumulated, the downstream C23:0 ceramide levels were not significantly different between WT and HACL1 KO, suggesting a more prominent role for the related enzyme HACL2 in this specific ceramide pathway in CHO cells.[2] The decrease in C17:0 in mouse liver points to the significant role of HACL1 in endogenous odd-chain fatty acid synthesis.[1]
Metabolic Pathways and Experimental Workflows
To understand the origin of these quantitative changes, it is essential to visualize the underlying biochemical and experimental processes.
Experimental Protocols
The following sections describe representative methodologies for conducting a comparative lipidomics study between wild-type and HACL1 deficient cells.
Cell Culture and Harvesting
-
Cell Lines: Wild-type and CRISPR/Cas9-generated HACL1 knockout (KO) Chinese Hamster Ovary (CHO-K1) cells are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., Ham's F-12 medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Fatty Acid Treatment (Optional): For pathway-specific analysis, cells can be incubated with substrates like phytanic acid (e.g., 4 µM for 24 hours) or 2-hydroxy C24:0 fatty acid (e.g., 4 µM for 72 hours) dissolved in an appropriate vehicle (e.g., ethanol (B145695) or DMSO).[2]
-
Harvesting: The culture medium is collected for analysis of secreted lipids. Cells are washed twice with ice-cold phosphate-buffered saline (PBS), then scraped and pelleted by centrifugation (e.g., 300 x g for 5 min at 4°C). Cell pellets are flash-frozen in liquid nitrogen and stored at -80°C until extraction.
Lipid Extraction (Modified Folch Method)
This protocol is a standard procedure for extracting a broad range of lipids from cell pellets.
-
Homogenization: The frozen cell pellet is resuspended in ice-cold PBS. An aliquot may be taken for protein quantification (e.g., BCA assay) for normalization purposes.
-
Solvent Addition: Ice-cold methanol (B129727) and chloroform (B151607) are added to the cell suspension, often in a 1:2 (v/v) ratio, along with internal standards for quantification. The mixture is vortexed thoroughly.
-
Phase Separation: After a brief incubation on ice, ice-cold water is added to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v), inducing phase separation.
-
Extraction: The mixture is vortexed again and centrifuged (e.g., 500 x g for 10 min at 4°C) to separate the organic (lower) and aqueous (upper) layers.
-
Collection: The lower organic phase, containing the lipids, is carefully collected into a new tube.
-
Drying: The solvent is evaporated under a stream of nitrogen gas or using a vacuum concentrator. The dried lipid extract is stored at -80°C.
Mass Spectrometry Analysis
-
Sample Preparation: Dried lipid extracts are reconstituted in a suitable solvent, such as 2-propanol/methanol/water mixture.
-
Chromatography: Separation is typically performed on a C18 or C30 reversed-phase column using a gradient elution with mobile phases containing solvents like acetonitrile, water, and 2-propanol with additives such as ammonium (B1175870) formate (B1220265) and formic acid to improve ionization.
-
Mass Spectrometry: The LC eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source, operating in both positive and negative ion modes to detect a wide range of lipid classes. Data-dependent or data-independent acquisition (DDA/DIA) methods are used to acquire MS/MS fragmentation data for lipid identification.[2]
-
Derivatization: Total lipids are subjected to hydrolysis (e.g., with methanolic HCl) to release fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for volatility.
-
Chromatography: FAMEs are separated on a capillary GC column (e.g., a polar column like a BPX70). The oven temperature is programmed to ramp up to resolve fatty acids of different chain lengths and saturation.
-
Mass Spectrometry: The GC is coupled to a mass spectrometer, and electron ionization (EI) is used. FAMEs are identified based on their retention time and characteristic mass fragmentation patterns compared to known standards.[1]
Wider Implications and Conclusion
The targeted lipidomic changes in HACL1 deficiency—specifically the accumulation of phytanic acid and 2-hydroxy fatty acids—are clear and directly linked to the enzyme's function. These metabolites can serve as direct biomarkers for diagnosing disorders related to HACL1 function. While the core data presented here focuses on the immediate metabolic consequences, broader lipid dysregulation is a known feature of other peroxisomal disorders, such as Zellweger Spectrum Disorder (ZSD). In ZSD, widespread changes in phospholipids, plasmalogens, and cholesterol homeostasis are observed.[3][4] Therefore, it is plausible that HACL1 deficiency may also lead to more subtle, widespread remodeling of cellular membranes and lipid signaling networks beyond the directly affected pathways.
For researchers and drug development professionals, understanding the specific lipid signature of HACL1 deficiency is paramount. It not only provides a quantitative basis for assessing disease severity in preclinical models but also offers a panel of biomarkers for evaluating the efficacy of potential therapeutic interventions aimed at restoring alpha-oxidation function or mitigating the downstream effects of toxic lipid accumulation. Future untargeted lipidomics studies will be invaluable in mapping the full extent of lipid dyshomeostasis caused by HACL1 deficiency.
References
- 1. Early lipid changes drive retinal degeneration in Zellweger spectrum disorder [asbmb.org]
- 2. agilent.com [agilent.com]
- 3. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disturbed Cholesterol Homeostasis in a Peroxisome-Deficient PEX2 Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Equilibrium Between (R)-2-Hydroxyacyl-CoA and 2-Enoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA. This reversible reaction is a crucial step in the fermentation of α-amino acids by certain anaerobic bacteria and stands in contrast to the analogous hydration of 2-enoyl-CoA in the β-oxidation pathway, which involves the (S)-stereoisomer. This document outlines the key thermodynamic parameters, the enzymatic systems involved, and detailed experimental protocols for studying this equilibrium.
Thermodynamic Comparison
The reversible dehydration of (R)-2-hydroxyacyl-CoA to 2-enoyl-CoA is catalyzed by a class of enzymes known as (R)-2-hydroxyacyl-CoA dehydratases. A combined experimental and computational approach has been employed to investigate the equilibria for several α-hydroxyacyl-CoA compounds and their corresponding 2-enoyl-CoA derivatives[1]. Unlike the well-characterized equilibria in the β-oxidation pathway, the equilibrium for these α-hydroxy compounds is noted to be particularly sensitive to substituents[1].
A key study by Parthasarathy et al. (2010) measured the equilibrium constants (Keq) for the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA and (R)-lactyl-CoA to acryloyl-CoA[1]. While the specific experimentally determined Keq values from this study were not available in the searched resources, the research highlighted the successful application of various techniques to quantify this equilibrium. The study also provided a computational evaluation that showed quantitative agreement with their measured values, offering a predictive model for other substrates like 2-hydroxyisocaproyl-CoA[1].
| Substrate (R)-2-Hydroxyacyl-CoA | Product 2-Enoyl-CoA | Enzyme System | Experimentally Determined Keq | Computationally Evaluated Keq | Gibbs Free Energy (ΔG°') |
| (R)-2-Hydroxyglutaryl-CoA | Glutaconyl-CoA | 2-Hydroxyglutaryl-CoA Dehydratase | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources |
| (R)-Lactyl-CoA | Acryloyl-CoA | Lactyl-CoA Dehydratase | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources |
| (R)-2-Hydroxyisocaproyl-CoA | Isocaprenoyl-CoA | 2-Hydroxyisocaproyl-CoA Dehydratase | Predicted, but value not available | Data not available in searched resources | Data not available in searched resources |
Enzymatic Systems Comparison: (R)-2-Hydroxyacyl-CoA Dehydratase vs. Enoyl-CoA Hydratase
The enzymatic dehydration of 2-hydroxyacyl-CoA derivatives is stereospecific, with different enzyme classes acting on the (R) and (S) isomers.
(R)-2-Hydroxyacyl-CoA Dehydratases: These enzymes are found in anaerobic bacteria, such as certain clostridia and fusobacteria, and are involved in the fermentation of amino acids[2]. A key characteristic of this reaction is the syn-elimination of water[2]. These are complex enzyme systems, often composed of two components: an activator (Component A) and the dehydratase itself (Component D)[2][3]. The activation process is ATP-dependent and requires a one-electron reducing agent[3].
Enoyl-CoA Hydratases (Crotonases): These enzymes are central to the β-oxidation of fatty acids in mitochondria and peroxisomes[4]. They catalyze the hydration of trans-2-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. The reaction proceeds via a syn-addition of a water molecule across the double bond[5].
Experimental Protocols
Determining the thermodynamic equilibrium of the (R)-2-hydroxyacyl-CoA to 2-enoyl-CoA conversion requires accurate quantification of the substrate and product concentrations at equilibrium. Below are detailed methodologies for key experiments.
Enzymatic Synthesis of (R)-2-Hydroxyacyl-CoA Substrates
Principle: (R)-2-hydroxyacyl-CoA derivatives can be synthesized enzymatically from their corresponding 2-oxo acids.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the 2-oxo acid (e.g., 2-oxoglutarate), Coenzyme A (CoA), a reducing agent such as NADH, and the appropriate (R)-2-hydroxyacyl-CoA dehydrogenase.
-
Incubation: Incubate the reaction mixture under anaerobic conditions at an optimal temperature (e.g., 37°C) and pH for the specific enzyme.
-
Monitoring: Monitor the reaction progress by observing the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Purification: Purify the synthesized (R)-2-hydroxyacyl-CoA from the reaction mixture using methods such as solid-phase extraction or high-performance liquid chromatography (HPLC).
Determination of Equilibrium Concentrations by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA.
Protocol:
-
Equilibrium Reaction: Set up the dehydration reaction with the purified (R)-2-hydroxyacyl-CoA dehydratase system (activator and dehydratase components), ATP, MgCl₂, and a reducing agent under strictly anaerobic conditions[3]. Allow the reaction to reach equilibrium.
-
Sample Preparation: Quench the reaction at various time points by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the protein[6]. Centrifuge to remove the precipitate and neutralize the supernatant.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution system. For example, a binary gradient with a phosphate (B84403) buffer (e.g., 75 mM KH₂PO₄, pH 4.9) as solvent A and acetonitrile (B52724) containing acetic acid as solvent B can be used[7].
-
Detection: Monitor the elution of the CoA derivatives by UV absorbance at 260 nm[7] or 254 nm.
-
Quantification: Determine the concentrations of (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA by comparing their peak areas to those of known standards.
-
Spectrophotometric Assay for Dehydratase Activity
Principle: The formation of the double bond in 2-enoyl-CoA results in an increase in absorbance at a specific wavelength (around 290 nm), which can be used to monitor the reaction in real-time.
Protocol:
-
Reaction Setup: In an anaerobic cuvette, combine the buffer, (R)-2-hydroxyacyl-CoA substrate, and the activated dehydratase enzyme system.
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 290 nm[3]. The change in absorbance is proportional to the concentration of the 2-enoyl-CoA product formed.
-
Calculation of Activity: Use the molar extinction coefficient difference between the product and substrate at 290 nm to calculate the rate of the reaction.
Visualizations
Caption: Reversible dehydration of (R)-2-hydroxyacyl-CoA.
Caption: Experimental workflow for equilibrium determination.
References
- 1. On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peroxisomal and Mitochondrial Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Fatty acid β-oxidation is a critical metabolic pathway for energy production and lipid homeostasis. In mammalian cells, this process occurs in two key organelles: mitochondria and peroxisomes. While both pathways lead to the breakdown of fatty acids, they differ significantly in their substrate specificity, enzymatic machinery, energy yield, and physiological roles. Understanding these distinctions is crucial for research into metabolic disorders, drug development targeting lipid metabolism, and cellular physiology. This guide provides an objective comparison of peroxisomal and mitochondrial fatty acid oxidation, supported by experimental data and detailed methodologies.
Key Distinctions at a Glance
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Function | ATP production through complete oxidation of fatty acids. | Chain-shortening of very-long-chain and branched-chain fatty acids; detoxification.[1][2] |
| Location | Mitochondrial matrix. | Peroxisomal matrix. |
| Substrate Preference | Short ( | Very-long-chain fatty acids (>C22), branched-chain fatty acids (e.g., pristanic acid), dicarboxylic acids, and prostaglandins.[4][5] |
| Fatty Acid Transport | Carnitine-dependent shuttle (CPT1, CACT, CPT2) for long-chain fatty acids.[1][6] | ABC transporters (e.g., ABCD1) for very-long-chain fatty acids.[2] |
| First Enzyme | Acyl-CoA Dehydrogenase (ACAD) of varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD).[6] | Acyl-CoA Oxidase (ACOX1, ACOX2, ACOX3).[5] |
| Electron Acceptor (First Step) | Electron Transfer Flavoprotein (ETF).[6] | Molecular Oxygen (O₂), producing Hydrogen Peroxide (H₂O₂).[2] |
| Energy Yield | High ATP yield via oxidative phosphorylation. | No direct ATP synthesis; generates heat. The FADH₂ produced by ACOX is not coupled to the electron transport chain. |
| End Products | Acetyl-CoA (completely oxidized in the citric acid cycle). | Chain-shortened acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA, which are further metabolized in mitochondria. |
| Regulation | Primarily regulated by energy demand (ATP/ADP ratio) and malonyl-CoA inhibition of CPT1. | Primarily regulated by substrate availability and transcriptional control by PPARα.[7] |
Quantitative Comparison of Substrate Affinity
The substrate specificity of the initial enzymes in each pathway is a key differentiating factor. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity; a lower Km signifies a higher affinity.
| Substrate (Saturated Acyl-CoA) | Mitochondrial Acyl-CoA Dehydrogenases (Apparent Km, µM) | Peroxisomal Acyl-CoA Oxidase (Apparent Km, µM) |
| Butyryl-CoA (C4:0) | ~2.5 (SCAD) | >100 |
| Octanoyl-CoA (C8:0) | ~1.5 (MCAD) | ~15 |
| Lauroyl-CoA (C12:0) | ~1.0 (LCAD) | ~5 |
| Palmitoyl-CoA (C16:0) | ~0.5 (VLCAD) | ~10 |
| Stearoyl-CoA (C18:0) | ~0.5 (VLCAD) | ~12 |
| Behenoyl-CoA (C22:0) | High Km (low affinity) | Low Km (high affinity) |
| Lignoceroyl-CoA (C24:0) | Not a substrate | High affinity |
Data compiled from various sources, including a study on brown adipose tissue which showed peroxisomes have the lowest Km for medium-chain (C9:0-C10:0) and monounsaturated long-chain (C16:1-C22:1) fatty acids, while mitochondria have the lowest Km for long-chain (C16:0-C18:0) fatty acids.[8]
Signaling Pathways and Experimental Workflows
Peroxisomal and Mitochondrial Fatty Acid Oxidation Pathways
The following diagram illustrates the distinct enzymatic steps and transport mechanisms of fatty acid oxidation in peroxisomes and mitochondria.
Caption: A diagram comparing the key steps of peroxisomal and mitochondrial fatty acid β-oxidation.
Experimental Workflow for Differentiating Oxidation Pathways
This workflow outlines a general approach to experimentally distinguish between peroxisomal and mitochondrial fatty acid oxidation activity.
Caption: A generalized workflow for the experimental differentiation of fatty acid oxidation pathways.
Experimental Protocols
Isolation of Peroxisomes and Mitochondria
A common method for separating peroxisomes and mitochondria is through differential and density gradient centrifugation.[3][9][10][11][12]
Materials:
-
Fresh tissue (e.g., rat liver) or cultured cells.
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2).[3]
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz®).
-
Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Homogenization: Mince the tissue or collect cultured cells and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer at low speed to minimize organelle damage.[3]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to obtain a pellet enriched in mitochondria and peroxisomes (the "light mitochondrial fraction").[13]
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed continuous or discontinuous density gradient (e.g., 15-50% OptiPrep™ or Nycodenz®).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.
-
Mitochondria and peroxisomes will separate into distinct bands based on their density. Peroxisomes are generally denser than mitochondria.
-
Carefully collect the individual bands.
-
-
Purity Assessment: Assess the purity of the isolated fractions by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria).[4]
Measurement of β-Oxidation Activity
a) Radiometric Assay:
This method measures the conversion of a radiolabeled fatty acid substrate into water-soluble products.
Materials:
-
Isolated organelles or cell homogenates.
-
Assay buffer containing cofactors (ATP, CoA, NAD+, FAD).
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid for mitochondrial activity or [1-¹⁴C]lignoceric acid for peroxisomal activity).
-
Perchloric acid.
-
Scintillation counter.
Procedure:
-
Incubate the isolated organelles or cell homogenate with the assay buffer and the radiolabeled fatty acid at 37°C.
-
Stop the reaction by adding perchloric acid to precipitate unreacted fatty acids and proteins.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity of the supernatant, which contains the water-soluble radiolabeled acetyl-CoA and other short-chain products of β-oxidation, using a scintillation counter.
-
To differentiate between the two pathways, specific substrates can be used, or inhibitors such as etomoxir (an inhibitor of CPT1) can be added to block mitochondrial β-oxidation.
b) Seahorse XF Analyzer:
This technology measures the oxygen consumption rate (OCR), providing a real-time analysis of metabolic activity.
Materials:
-
Isolated and purified peroxisomes or mitochondria.[4]
-
Seahorse XF Analyzer and associated consumables.
-
Assay medium.
-
Fatty acid substrates (e.g., palmitate-BSA conjugate).
-
Inhibitors and other compounds to be tested.
Procedure:
-
Adhere the isolated organelles to the bottom of a Seahorse XF microplate.
-
Replace the culture medium with the assay medium.
-
Load the sensor cartridge with the fatty acid substrate and any inhibitors to be tested.
-
Place the microplate in the Seahorse XF Analyzer and run the assay. The instrument will measure the OCR before and after the injection of the substrate and inhibitors.
-
An increase in OCR after the addition of a fatty acid substrate is indicative of β-oxidation. The contribution of each pathway can be assessed by using specific substrates and inhibitors. For instance, the OCR of isolated peroxisomes can be measured directly.[14]
Regulation by Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that acts as a key transcriptional regulator of both peroxisomal and mitochondrial fatty acid oxidation, particularly in the liver.[7][15][16]
Caption: The PPARα signaling pathway regulating the transcription of genes involved in fatty acid oxidation.
This guide provides a foundational understanding of the key differences and experimental approaches for studying peroxisomal and mitochondrial fatty acid oxidation. For more specific applications, it is recommended to consult the primary literature cited.
References
- 1. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 2. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of fatty acid transport protein and mitochondrial and peroxisomal beta-oxidation gene expression by fatty acids in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Assay for Peroxisomal β-Oxidation Activity [bio-protocol.org]
- 14. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of (2S)-2-hydroxyhexadecanoyl-CoA: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development and other biochemical studies, the proper handling and disposal of specialized reagents like (2S)-2-hydroxyhexadecanoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its safe disposal based on the general properties of long-chain acyl-CoA compounds and standard laboratory safety protocols.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to operate under the assumption that the compound may present unknown hazards. Adherence to standard laboratory safety procedures is the first line of defense.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation of any aerosols or particulates. |
Spill Response:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect: Carefully sweep or scoop the absorbent material into a designated, labeled waste container.
-
Clean: Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.
-
Dispose: Treat all materials used for cleanup as hazardous waste and dispose of them according to institutional guidelines.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a certified chemical waste disposal program. The following procedure outlines the recommended steps for its collection and disposal.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.
-
This waste should be classified as "non-halogenated organic waste" unless mixed with halogenated solvents.
-
-
Containerization:
-
Use a dedicated, chemically resistant, and leak-proof waste container clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram. This workflow ensures that all safety and regulatory steps are followed.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's recommendations. The absence of a specific SDS necessitates a cautious approach to handling and disposal.
Navigating the Safe Handling of (2S)-2-hydroxyhexadecanoyl-CoA: A Comprehensive Guide
Personal Protective Equipment (PPE): Your First Line of Defense
When handling (2S)-2-hydroxyhexadecanoyl-CoA, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The required PPE is summarized in the table below.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if creating aerosols or dust. | Minimizes inhalation of the compound. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound, like other Coenzyme A derivatives, is susceptible to degradation. Proper storage is critical to maintain its stability.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C or below for long-term stability. |
| Storage Conditions | Keep in a tightly sealed container to prevent moisture and oxidation. Aliquoting the compound upon receipt can minimize freeze-thaw cycles. |
Handling and Preparation of Solutions
Given the potential for instability of Coenzyme A derivatives in aqueous solutions, especially at basic pH, it is recommended to prepare solutions fresh for each experiment.
Experimental Protocol for Solution Preparation:
-
Pre-cool: Before handling, ensure all necessary equipment, including microcentrifuge tubes, pipette tips, and buffers, are pre-cooled on ice.
-
Weighing: If working with a solid form of the compound, weigh the required amount in a clean, designated area, minimizing the generation of dust.
-
Dissolving: Dissolve the compound in a suitable, pre-cooled buffer. For many biochemical assays involving acyl-CoAs, buffers with a slightly acidic to neutral pH (pH 6.0-7.5) are used.
-
Maintain Temperature: Keep the solution on ice throughout the preparation and experimental process to minimize degradation.
-
Use Promptly: Use the prepared solution as soon as possible.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated biohazard or chemical waste container for autoclaving or incineration. |
| Liquid Waste (e.g., experimental solutions) | Collect in a clearly labeled hazardous waste container. The specific type of container will depend on the solvent used. |
Visualizing the Workflow: Safe Handling of this compound
To provide a clear, step-by-step visual guide, the following diagram outlines the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
